6-TAMRA
説明
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Structure
3D Structure
特性
IUPAC Name |
4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMHKNAGZHBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376331 | |
| Record name | 6-Carboxytetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91809-67-5 | |
| Record name | 6-Carboxytetramethylrhodamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91809-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Carboxytetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Carboxytetramethylrhodamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-TAMRA: A Comprehensive Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxytetramethylrhodamine (6-TAMRA) is a versatile and widely utilized fluorescent dye in molecular biology and biotechnology. As a derivative of rhodamine, it exhibits a bright orange-red fluorescence, high photostability, and is readily available in various reactive forms for covalent labeling of biomolecules.[1][2] This technical guide provides an in-depth overview of the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant workflows to empower researchers in their experimental design and execution. This compound is particularly prominent in applications such as Förster Resonance Energy Transfer (FRET), quantitative real-time PCR (qPCR), fluorescence microscopy, and automated DNA sequencing.[3]
Core Properties of this compound
The utility of this compound in a diverse range of applications stems from its distinct spectral and physicochemical properties. While there are two primary isomers, 5-TAMRA and this compound, their spectral characteristics are nearly identical.[4] The choice between them often depends on the specific biomolecule being labeled, with this compound being predominantly used for labeling nucleotides and in nucleic acid sequencing.[5]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, providing a consolidated reference for experimental planning.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~540 - 565 nm | The exact maximum can vary with solvent, pH, and conjugation.[4][6][7] |
| Emission Maximum (λem) | ~565 - 583 nm | Dependent on environmental factors.[4][6][7] |
| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength.[6][8] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | Represents the efficiency of converting absorbed light into emitted light.[6] |
| Molecular Weight (Free Acid) | ~430.45 g/mol | [7] |
| Molecular Weight (NHS Ester) | ~527.52 g/mol | The succinimidyl ester form is commonly used for labeling primary amines.[4][9] |
Key Applications and Methodologies
Biomolecule Labeling
This compound is frequently used to fluorescently label proteins, antibodies, peptides, and oligonucleotides.[10] The most common reactive form is the N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amine groups present on the biomolecule.[9][11]
This protocol provides a general method for labeling proteins with primary amines.
Materials:
-
This compound NHS Ester
-
Target protein in an amine-free buffer (e.g., PBS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5
-
Desalting column (e.g., Sephadex G-25)
-
Microcentrifuge tubes and pipettes
Methodology:
-
Prepare this compound Stock Solution: Dissolve the this compound NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be protected from light and can be stored at -20°C for future use.[10]
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the labeling reaction.[10]
-
Labeling Reaction: Add the this compound stock solution to the protein solution at a molar ratio of 5-10:1 (dye:protein). The optimal ratio may need to be determined empirically.[10]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10]
-
Purification: Remove the unreacted, free dye from the labeled protein using a desalting column or spin filtration.[10]
-
Storage: Store the purified, labeled protein at 4°C in the dark. For long-term storage, it can be aliquoted and stored at -20°C.[10]
Caption: Workflow for labeling proteins with this compound NHS Ester.
Quantitative Real-Time PCR (qPCR)
In qPCR, this compound is commonly employed as a quencher in dual-labeled probes, most notably in TaqMan® assays.[3][12] The probe is an oligonucleotide that also contains a reporter fluorophore (e.g., FAM) at the 5' end. Due to the close proximity of the reporter and quencher, the reporter's fluorescence is suppressed via FRET. During the PCR extension phase, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter and quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.[12]
This protocol outlines the general steps for setting up a TaqMan® qPCR reaction.
Materials:
-
cDNA template
-
TaqMan® Universal PCR Master Mix (contains DNA polymerase, dNTPs, and buffer)
-
Forward and reverse primers (optimized concentrations, typically 100-900 nM)
-
TaqMan® probe with a 5' reporter (e.g., FAM) and a 3' quencher (this compound) (optimized concentration, typically 50-300 nM)
-
Nuclease-free water
-
Optical-grade PCR plates or tubes
Methodology:
-
Reaction Setup: Prepare a master mix containing the TaqMan® Universal PCR Master Mix, primers, probe, and nuclease-free water. Calculate the required volumes for the number of reactions.[12][13]
-
Aliquot Master Mix: Aliquot the master mix into the PCR plate wells.[12]
-
Add Template: Add the cDNA template to the respective wells. Include no-template controls (NTCs) to check for contamination.
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Cycling: Place the plate in a real-time PCR instrument and perform the thermal cycling. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.[14]
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute (fluorescence is read at this step)
-
-
-
Data Analysis: Analyze the amplification curves and determine the cycle threshold (Ct) values for each sample.
Caption: Mechanism of a TaqMan probe with a FAM reporter and this compound quencher.
Fluorescence Microscopy
This compound is a valuable tool in fluorescence microscopy for visualizing the localization and dynamics of labeled biomolecules within cells.[1][15] Its photostability allows for extended imaging periods. Recent advancements have led to the development of cell-permeable this compound derivatives for no-wash live-cell imaging, which is particularly advantageous for studying cellular processes in real-time.[15][16]
Fluorescence Polarization Assays
Fluorescence polarization (FP) is a technique used to study molecular interactions in solution.[17] It relies on the principle that a small, fluorescently labeled molecule (like a this compound labeled peptide) tumbles rapidly in solution, resulting in low polarization of emitted light. When this molecule binds to a larger molecule (e.g., a protein), its tumbling is slowed, leading to an increase in the polarization of the emitted light. This change in polarization can be used to determine binding affinities and screen for inhibitors of molecular interactions.[17][18]
Conclusion
This compound remains a cornerstone fluorophore in molecular biology due to its robust spectral properties, versatility in labeling a wide array of biomolecules, and its critical role in well-established techniques such as qPCR and FRET.[4] A thorough understanding of its characteristics and the methodologies in which it is employed is essential for designing and executing sensitive and reproducible fluorescence-based assays. The protocols and data presented in this guide serve as a comprehensive resource for researchers leveraging the power of this compound in their scientific endeavors.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. interchim.fr [interchim.fr]
- 3. genelink.com [genelink.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. This compound, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
- 9. empbiotech.com [empbiotech.com]
- 10. youdobio.com [youdobio.com]
- 11. biotium.com [biotium.com]
- 12. The Optimization of TaqMan Real-Time RT-PCR Assay for Transcriptional Profiling of GABA-A Receptor Subunit Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QPCR Protocol with Taqman® probe Clinisciences [clinisciences.com]
- 14. paho.org [paho.org]
- 15. researchgate.net [researchgate.net]
- 16. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
6-TAMRA: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectral properties of 6-Carboxytetramethylrhodamine (6-TAMRA), a widely utilized fluorophore in biological and biomedical research. This document consolidates key quantitative data, details established experimental protocols, and visualizes relevant molecular processes and workflows to facilitate a deeper understanding and application of this versatile fluorescent label.
Core Spectral and Photophysical Properties of this compound
This compound is a bright, orange-red fluorescent dye belonging to the rhodamine family. It is recognized for its high photostability and is commonly used for labeling peptides, proteins, and nucleic acids.[1][2] Its N-hydroxysuccinimidyl (NHS) ester derivative is particularly prevalent for its ability to readily react with primary amines on biomolecules to form stable covalent bonds.[3][4]
The precise spectral characteristics of this compound can be influenced by factors such as the solvent, pH, and its conjugation state. Below is a summary of its key photophysical properties.
| Property | Value | Notes |
| Excitation Maximum (λex) | 540 - 556 nm | Dependent on solvent and conjugation. Common excitation laser lines include 532 nm, 546 nm, and 561 nm.[1][5] |
| Emission Maximum (λem) | 565 - 580 nm | Dependent on solvent and conjugation.[5][6][7] |
| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength.[8] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | Represents the efficiency of converting absorbed light into emitted fluorescence.[7] |
| Molecular Weight (Free Acid) | ~430.45 g/mol | For the unconjugated fluorophore. |
| Molecular Weight (NHS Ester) | ~527.52 g/mol | For the amine-reactive form.[4] |
Experimental Protocols
Accurate and reproducible experimental outcomes rely on standardized protocols. The following sections detail methodologies for measuring the spectral properties of this compound and for its use in biomolecule labeling.
Protocol for Measuring Excitation and Emission Spectra
This protocol outlines the general steps for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound (free acid or conjugated to a biomolecule)
-
High-purity solvent (e.g., ethanol, methanol, or a suitable buffer like PBS, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a dilute stock solution of this compound in the chosen solvent.
-
Further dilute the stock solution to a final concentration where the absorbance at the excitation maximum is below 0.1 to minimize inner filter effects.[6] A concentration of 1 µmol/L or less is often recommended for rhodamines.[6]
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.
-
Set the excitation and emission slit widths. A common starting point is 5 nm for both.[9]
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 575 nm).
-
Scan a range of excitation wavelengths (e.g., 450 nm to 570 nm).
-
The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak indicating the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 550 nm to 700 nm).
-
The resulting spectrum will show the fluorescence emission profile, with the peak indicating the emission maximum (λem).
-
-
Data Analysis:
-
Process the data to identify the peak excitation and emission wavelengths.
-
Ensure to subtract the spectrum of a solvent-only blank.
-
Protocol for Labeling Biomolecules with this compound NHS Ester
This protocol provides a general method for conjugating this compound NHS ester to primary amines on proteins or other biomolecules.[10]
Materials:
-
This compound NHS Ester
-
Biomolecule to be labeled
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5
-
Purification column (e.g., gel filtration)
Procedure:
-
Dissolve this compound NHS Ester: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[10]
-
Dissolve Biomolecule: Dissolve the biomolecule in the reaction buffer. The optimal pH for the labeling reaction is between 8.3 and 8.5. Buffers containing primary amines, such as Tris, should be avoided.[10]
-
Reaction: Add a calculated molar excess of the this compound NHS ester stock solution to the biomolecule solution. The optimal molar ratio will depend on the biomolecule and the desired degree of labeling; a 5-10 fold molar excess of dye is a common starting point.[10]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10]
-
Purification: Separate the labeled biomolecule from the unreacted dye using a suitable purification method, such as gel filtration chromatography.[10]
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate common applications and workflows involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. TAMRA dye for labeling in life science research [baseclick.eu]
- 6. Quantitative assessment of rhodamine spectra [html.rhhz.net]
- 7. lifetein.com [lifetein.com]
- 8. Spectrum [Rhodamine Red] | AAT Bioquest [aatbio.com]
- 9. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]
- 10. youdobio.com [youdobio.com]
An In-depth Technical Guide to the Photostability of 6-TAMRA Under Laser Excitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxytetramethylrhodamine (6-TAMRA) is a widely utilized fluorescent dye in biological and biomedical research, prized for its bright orange-red fluorescence and relatively high photostability.[1] Its applications are extensive, ranging from labeling nucleotides and oligonucleotides to its use in fluorescence microscopy, real-time PCR, and Förster Resonance Energy Transfer (FRET) assays.[1][2] As laser-based instrumentation becomes increasingly central to these techniques, a thorough understanding of this compound's photostability under intense light excitation is critical for accurate data acquisition and interpretation. This technical guide provides a comprehensive overview of the photophysical properties of this compound, factors influencing its photostability under laser excitation, and detailed experimental protocols for its characterization.
Core Photophysical Properties of this compound
This compound is a rhodamine derivative characterized by its xanthene core structure. Its spectral properties are influenced by the solvent environment, pH, and conjugation state.[1] A summary of its key photophysical parameters is presented in Table 1.
Table 1: Core Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~541 - 565 nm | [1] |
| Emission Maximum (λem) | ~565 - 583 nm | [1] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φf) | ~0.1 - 0.3 | [1] |
| Molecular Weight | 430.45 g/mol | [2] |
Photostability of this compound Under Laser Excitation
Photostability refers to a fluorophore's resistance to photochemical degradation, or photobleaching, upon exposure to light. For rhodamine dyes like this compound, photobleaching is a complex process influenced by the excitation wavelength, laser power, and the local chemical environment. While generally considered photostable, high-intensity laser irradiation can lead to irreversible loss of fluorescence.
Mechanisms of Photobleaching
The primary pathway for photobleaching in many organic dyes, including rhodamines, involves the triplet state. Upon excitation, the this compound molecule transitions from its ground singlet state (S₀) to an excited singlet state (S₁). While most molecules relax back to the ground state via fluorescence, a fraction can undergo intersystem crossing (ISC) to a long-lived triplet state (T₁).[3][4]
From the triplet state, the molecule can react with molecular oxygen to produce reactive oxygen species (ROS), which can then chemically modify and destroy the fluorophore. The presence of certain ions, such as Mn²⁺, has been shown to increase the intersystem crossing efficiency in TAMRA, thereby accelerating photobleaching.[3]
dot
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.
At very high laser intensities, multi-photon absorption can lead to excitation to higher energy states, from which other photodegradation pathways may become significant.
Quantitative Assessment of Photostability
A key parameter for quantifying photostability is the photobleaching quantum yield (Φ_b) , which represents the probability that an excited molecule will undergo irreversible photobleaching. While specific, reproducible values for this compound under various laser conditions are not extensively reported in the literature, the general principles of its measurement are well-established.
Another important parameter is the fluorescence lifetime (τ_f) , the average time a molecule spends in the excited state before returning to the ground state. While fluorescence lifetime itself is an intrinsic property, changes in the sample due to photobleaching can affect lifetime measurements over time.[5]
Experimental Protocols for Assessing Photostability
Accurate determination of this compound's photostability requires carefully designed experiments. Below are detailed methodologies for measuring key photostability parameters.
Measurement of Photobleaching Quantum Yield
The photobleaching quantum yield can be determined by monitoring the decrease in fluorescence intensity over time during continuous laser illumination.
Experimental Workflow:
dot
Caption: Workflow for determining the photobleaching quantum yield of this compound.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO for stock, and an aqueous buffer for measurements).
-
Prepare a dilute solution with an absorbance of approximately 0.05 at the excitation wavelength to minimize inner filter effects.
-
Degas the solution if investigating the influence of oxygen.
-
-
Instrumentation:
-
Utilize a stable laser source with a wavelength close to the absorption maximum of this compound (e.g., 532 nm or 546 nm).[6]
-
Measure the laser power at the sample plane using a calibrated power meter.
-
Employ a sensitive fluorescence detector, such as a photomultiplier tube (PMT) or a CCD camera.
-
Use appropriate optical filters to isolate the fluorescence emission from the excitation light.
-
-
Data Acquisition:
-
Record the initial fluorescence intensity (F₀).
-
Continuously illuminate the sample with the laser and record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
-
Data Analysis:
-
Plot F(t)/F₀ as a function of time.
-
Fit the data to a single or multi-exponential decay model to determine the photobleaching rate constant(s) (k_b).
-
The photobleaching quantum yield (Φ_b) can then be calculated using the formula: Φ_b = k_b / (σ * I) where:
-
k_b is the photobleaching rate constant (s⁻¹).
-
σ is the absorption cross-section at the excitation wavelength (cm²).
-
I is the laser irradiance (photons·cm⁻²·s⁻¹).
-
-
Measurement of Fluorescence Lifetime using Time-Correlated Single-Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.
Experimental Workflow:
dot
Caption: Workflow for measuring fluorescence lifetime using TCSPC.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound as described for quantum yield measurements.
-
-
Instrumentation:
-
A picosecond pulsed laser is used for excitation. The repetition rate should be chosen to be significantly lower than the fluorescence decay rate to avoid pulse pile-up.
-
A high-speed, single-photon sensitive detector, such as a single-photon avalanche diode (SPAD) or a microchannel plate photomultiplier (MCP-PMT), is required.
-
The core of the setup is the TCSPC electronics, which accurately measure the time difference between the laser pulse (start signal) and the detected photon (stop signal).
-
-
Data Acquisition:
-
The instrument response function (IRF) is first measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The fluorescence decay of the this compound sample is then recorded by accumulating photon arrival times over many excitation cycles to build a histogram.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Deconvolution is performed using iterative reconvolution algorithms.
-
The resulting decay curve is fitted to a single or multi-exponential model to extract the fluorescence lifetime(s) (τ_f).
-
Factors Influencing this compound Photostability
Several factors can significantly impact the photostability of this compound under laser excitation:
-
Laser Power: Higher laser power leads to a faster rate of photobleaching.
-
Excitation Wavelength: While excitation at the absorption maximum is most efficient for fluorescence, off-peak excitation can sometimes reduce photobleaching, albeit at the cost of signal intensity.
-
Oxygen Concentration: The presence of molecular oxygen is a key factor in triplet-state mediated photobleaching. Deoxygenating the sample solution can significantly enhance photostability.
-
Solvent Environment: The polarity and viscosity of the solvent can influence the rates of non-radiative decay pathways, including intersystem crossing.
-
Presence of Quenchers: As mentioned, certain metal ions like Mn²⁺ can act as triplet-state quenchers, accelerating photobleaching.[3] Conversely, the addition of antifade reagents can protect the dye from photodegradation.
Conclusion
This compound remains a valuable fluorescent probe for a wide array of applications. However, achieving reliable and quantitative results, particularly in experiments involving high-intensity laser illumination, necessitates a thorough understanding of its photostability. By employing the rigorous experimental protocols outlined in this guide, researchers can accurately characterize the photobleaching quantum yield and fluorescence lifetime of this compound under their specific experimental conditions. This knowledge is paramount for optimizing experimental parameters, minimizing photodamage, and ensuring the integrity of the collected data. Further research to populate a comprehensive database of this compound's photostability parameters under a wide range of laser excitation conditions would be a valuable contribution to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
A Technical Guide to 6-TAMRA: Unveiling its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 6-Carboxytetramethylrhodamine (6-TAMRA), a widely utilized fluorophore in biological research and diagnostics. This document delves into its quantum yield and extinction coefficient, provides detailed experimental protocols for their determination, and illustrates its application in studying cellular signaling pathways and common experimental workflows.
Core Photophysical Properties of this compound
This compound is a bright, orange-red fluorescent dye belonging to the rhodamine family. Its photostability and high fluorescence intensity make it a popular choice for a variety of applications, including DNA sequencing, fluorescence microscopy, and Förster Resonance Energy Transfer (FRET). The key spectral properties of this compound are summarized below. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules.
| Property | Value | Notes |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | Varies with solvent and conjugation. For this compound NHS ester, a value of 84,000 M⁻¹cm⁻¹ is commonly cited.[1] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | Highly dependent on the solvent and conjugation state. For the NHS ester, a quantum yield of 0.1 is often reported.[1][2] |
| Excitation Maximum (λex) | ~541 - 565 nm | Dependent on the solvent and whether it is free or conjugated.[2][3] |
| Emission Maximum (λem) | ~567 - 583 nm | Dependent on the solvent and whether it is free or conjugated.[1][2][3] |
Experimental Protocols
Accurate determination of the extinction coefficient and quantum yield is crucial for quantitative applications of this compound. The following sections provide detailed methodologies for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law:
A = εcl
where:
-
A is the absorbance
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in M)
-
l is the path length of the cuvette (typically 1 cm)
Materials:
-
This compound (or its derivative, e.g., this compound NHS ester)
-
High-purity solvent (e.g., DMSO, methanol, or an appropriate buffer)
-
Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Cuvettes with a 1 cm path length
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of this compound powder using an analytical balance.
-
Dissolve the powder in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration. For example, dissolve 1 mg of this compound (MW: 430.45 g/mol ) in 1 mL of DMSO to get a ~2.32 mM stock solution.
-
-
Prepare Serial Dilutions:
-
Perform a series of accurate dilutions of the stock solution to obtain several solutions with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Measure Absorbance:
-
Record the absorbance spectrum of each dilution using the spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance at λmax for each dilution.
-
-
Calculate the Extinction Coefficient:
-
Plot a graph of absorbance at λmax versus concentration.
-
Perform a linear regression on the data points. The slope of the line will be the molar extinction coefficient (ε) if the path length is 1 cm.
-
Alternatively, for each dilution, calculate ε using the formula: ε = A / (c * l). The average of these values will give the molar extinction coefficient.
-
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative method, which involves a reference standard with a known quantum yield, is a widely used and reliable technique.
Materials:
-
This compound sample of interest
-
A quantum yield standard with known Φ and spectral properties similar to this compound (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
High-purity solvent, the same for both the sample and the standard.
-
Spectrophotometer
-
Fluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of both the this compound sample and the reference standard in the same solvent.
-
-
Prepare a Series of Dilutions:
-
Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner-filter effects.
-
-
Measure Absorbance:
-
Measure the absorbance of each solution at the chosen excitation wavelength. This wavelength should be the same for both the sample and the standard.
-
-
Measure Fluorescence Emission:
-
For each solution, record the fluorescence emission spectrum using the same excitation wavelength used for the absorbance measurements. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Integrate Fluorescence Intensity:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Plot Data:
-
For both the this compound sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.
-
-
Calculate Quantum Yield:
-
Determine the slope of the linear fit for both the sample (m_sample) and the standard (m_std).
-
The quantum yield of the this compound sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Signaling Pathways and Experimental Workflows
This compound is a versatile tool for visualizing and quantifying biological processes. Below are examples of its application in studying a signaling pathway and in common experimental workflows.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
This compound labeled peptides can be used as substrates to assay the activity of kinases within the MAPK signaling cascade, a crucial pathway involved in cell proliferation, differentiation, and survival. For instance, a peptide containing the consensus sequence for Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, can be labeled with this compound. Phosphorylation of this peptide by active ERK can be detected by various methods, providing a readout of ERK activity.
MAPK signaling cascade leading to the phosphorylation of a this compound labeled peptide substrate by ERK.
Immunofluorescence Experimental Workflow
Immunofluorescence (IF) is a technique used to visualize the localization of a specific protein or antigen in cells or tissues using a specific antibody. This compound can be conjugated to a secondary antibody for fluorescent detection.
A typical workflow for indirect immunofluorescence using a this compound conjugated secondary antibody.
Förster Resonance Energy Transfer (FRET) Experimental Workflow
FRET is a mechanism describing energy transfer between two light-sensitive molecules. It is a powerful tool for studying molecular interactions. In a FRET experiment, a donor fluorophore in its excited state can transfer energy to an acceptor fluorophore in close proximity (typically <10 nm). This compound is often used as an acceptor for donor fluorophores like fluorescein (B123965) (FAM).
Conceptual workflow for a FRET experiment to study the interaction between two biomolecules.
References
Navigating the Challenges of 6-TAMRA Solubility in Aqueous Buffers: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Carboxytetramethylrhodamine (6-TAMRA) in aqueous buffers, a critical consideration for researchers, scientists, and drug development professionals. While this compound is a widely utilized fluorescent dye for labeling biomolecules in various applications, its inherent hydrophobicity presents challenges in aqueous environments. This document offers a detailed exploration of the factors influencing its solubility, quantitative data from available literature, and robust experimental protocols to empower researchers in optimizing their experimental workflows.
Understanding the Solubility Profile of this compound
This compound is an amine-reactive fluorescent dye prized for its brightness and photostability, making it a staple in applications such as immunochemistry, automated DNA sequencing, and Fluorescence Resonance Energy Transfer (FRET) assays.[1] However, its solubility in aqueous solutions is limited and significantly influenced by the physicochemical properties of the buffer system.
Solubility in Organic Solvents
To prepare stock solutions, this compound is readily soluble in various organic solvents. This high solubility in organic solvents is a key factor in the initial preparation of the dye before its introduction into an aqueous system.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 2.86 | 6.64 | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Dimethylformamide (DMF) | 2 | 4.65 | - |
| Methanol (MeOH) | Soluble | - | - |
Table 1: Solubility of this compound in Common Organic Solvents.
Aqueous Buffer Solubility
The solubility of this compound in aqueous buffers is notably lower than in organic solvents and is highly dependent on the pH of the solution. The carboxylic acid moiety on the this compound molecule plays a crucial role in its aqueous solubility. At pH values above its pKa, the carboxylic acid group is deprotonated, rendering the molecule more polar and thus more soluble in water.
| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) |
| DMF:PBS (pH 7.2) (1:5) | 0.16 | 0.37 |
Table 2: Solubility of this compound in a DMF/PBS Mixture.
General observations indicate that this compound is soluble in aqueous buffers with a pH greater than 6.5.[2][3] However, at higher concentrations, the hydrophobic nature of the rhodamine backbone can lead to aggregation, even at favorable pH values.[4]
Factors Influencing this compound Solubility in Aqueous Buffers
Several factors can significantly impact the solubility and stability of this compound in aqueous solutions. Careful consideration of these factors is essential to prevent precipitation and ensure the accuracy and reproducibility of experimental results.
-
pH: As previously mentioned, pH is a critical determinant of this compound solubility. In acidic conditions (pH < 6.5), the carboxylic acid group is protonated, reducing the molecule's polarity and leading to decreased aqueous solubility. For optimal solubility, it is recommended to use buffers with a pH in the neutral to slightly alkaline range.
-
Buffer Composition: The choice of buffering agent can influence solubility. While specific comparative data is scarce, it is advisable to test the solubility of this compound in the specific buffer system to be used in the experiment. Common biological buffers such as Tris-HCl and HEPES are frequently used in protocols involving TAMRA-labeled molecules.
-
Ionic Strength: The ionic strength of the buffer can affect the solubility of charged molecules like this compound. While the exact effect can be complex and dependent on the specific dye and buffer system, some studies on similar rhodamine dyes have shown that increasing ionic strength can impact dye aggregation and sorption.
-
Temperature: Temperature can influence solubility, although this is often a less critical factor within the typical temperature ranges of biological experiments. For preparing stock solutions, some protocols recommend allowing the vial to warm to room temperature before opening to prevent condensation.
-
Aggregation: The hydrophobic nature of the TAMRA molecule can lead to self-aggregation in aqueous solutions, particularly at higher concentrations.[4] This aggregation can result in precipitation and fluorescence quenching, where the close proximity of the dye molecules leads to a decrease in the overall fluorescence signal. The use of organic co-solvents or detergents may be necessary to mitigate aggregation when working with highly concentrated solutions of this compound or TAMRA-labeled biomolecules.
Experimental Protocols
Given the variability in experimental conditions, it is often necessary for researchers to determine the solubility of this compound in their specific aqueous buffer system. The following protocols provide a framework for preparing this compound solutions and determining their aqueous solubility.
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into the desired aqueous buffer.
Materials:
-
This compound, solid
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound and transfer it to a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously to dissolve the solid. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol for Determining Aqueous Solubility using UV-Vis Spectrophotometry
This protocol outlines a general method for determining the saturation solubility of this compound in a specific aqueous buffer using UV-Visible spectrophotometry. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Materials:
-
This compound stock solution in DMSO or DMF
-
The aqueous buffer of interest
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the chosen aqueous buffer by diluting the stock solution. The final concentration of the organic solvent should be kept constant and at a minimum (e.g., <1%) across all standards.
-
Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of this compound (approximately 555 nm).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, and the slope of the line will be the molar extinction coefficient.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of the this compound stock solution to a known volume of the aqueous buffer in a microcentrifuge tube. The goal is to create a solution where not all of the dye will dissolve.
-
Vortex the tube vigorously for an extended period (e.g., 1-2 hours) at a constant temperature to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved this compound.[4]
-
-
Measurement and Calculation:
-
Carefully collect the supernatant, ensuring that no particulate matter is transferred.
-
Measure the absorbance of the supernatant at the λmax of this compound. It may be necessary to dilute the supernatant with the aqueous buffer to bring the absorbance within the linear range of the calibration curve.
-
Using the equation of the line from the calibration curve, calculate the concentration of this compound in the supernatant. If the supernatant was diluted, remember to account for the dilution factor in the final calculation. This concentration represents the saturation solubility of this compound in that specific aqueous buffer under the tested conditions.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate common experimental workflows where the solubility of this compound is a critical parameter.
Caption: General workflow for labeling a protein with this compound NHS ester.
Caption: A typical workflow for a FRET-based assay using this compound as the acceptor.
Conclusion
The solubility of this compound in aqueous buffers is a multifaceted issue that requires careful consideration of pH, buffer composition, and the potential for aggregation. While direct dissolution in aqueous media can be challenging, the use of organic co-solvents for stock solutions and careful control of buffer conditions can lead to successful experimental outcomes. This guide provides researchers with the foundational knowledge and practical protocols to navigate the complexities of this compound solubility, ensuring the reliability and accuracy of their fluorescence-based assays. By understanding the factors that govern its behavior in aqueous environments, scientists can fully harness the power of this versatile fluorescent probe in their research endeavors.
References
The Influence of pH on 6-TAMRA Fluorescence Intensity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxytetramethylrhodamine (6-TAMRA) is a widely utilized fluorescent dye in biological research, valued for its brightness and photostability. Its application spans a multitude of techniques, including DNA sequencing, fluorescence microscopy, and Förster Resonance Energy Transfer (FRET) based assays. A critical parameter influencing the fluorescent properties of many fluorophores is the pH of the surrounding environment. This technical guide provides an in-depth analysis of the effect of pH on the fluorescence intensity of this compound, offering quantitative data, detailed experimental protocols, and a mechanistic overview to aid researchers in the accurate interpretation of their results. While this compound is often considered to be relatively stable in the physiological pH range, understanding its behavior across a broader pH spectrum is crucial for experimental design and data analysis, particularly in studies involving cellular compartments with varying pH or in the development of pH-sensitive probes.
The Chemical Basis of pH Sensitivity in Rhodamines
The fluorescence of rhodamine dyes, including this compound, is intrinsically linked to their molecular structure, which can exist in equilibrium between different forms depending on the pH. The two primary states are the fluorescent zwitterionic (or quinonoid) form and a non-fluorescent spirolactone form.
At neutral to alkaline pH, the zwitterionic form is predominant. This form possesses a delocalized π-electron system across the xanthene core, which is responsible for its strong absorption and emission of light. In highly acidic conditions, the equilibrium can shift towards the formation of a colorless, non-fluorescent spirolactone. This structural change disrupts the conjugated system, thereby quenching fluorescence. Additionally, protonation of the dimethylamino groups can occur at very low pH, which can also influence the spectral properties.
The equilibrium between these forms is a key determinant of the fluorescence intensity of this compound at a given pH.
Caption: pH-dependent equilibrium of this compound between its fluorescent and non-fluorescent forms.
Quantitative Analysis of this compound Fluorescence Across Different pH Values
While often cited for its relative pH insensitivity in the physiological range, studies have shown that the fluorescence intensity of this compound can exhibit some variation across a broader pH spectrum. The following table summarizes data from a study that investigated the fluorescence of TAMRA-labeled microspheres at various pH levels.
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | 95 ± 5 |
| 5.0 | 98 ± 5 |
| 6.0 | 100 ± 5 |
| 7.0 | 100 ± 5 |
| 8.0 | 97 ± 5 |
| 9.0 | 94 ± 5 |
| 10.0 | 92 ± 5 |
Note: The data presented is normalized to the maximum fluorescence intensity observed at pH 7.0. The values are illustrative and may vary depending on the specific experimental conditions, such as the conjugation state of the dye and the buffer composition.
The data indicates that this compound maintains high fluorescence intensity in the pH range of 4 to 10, with only minor decreases observed at the extremes of this range. This relative stability makes it a reliable fluorophore for many biological applications that occur within this pH spectrum.
Experimental Protocol for Measuring pH-Dependent Fluorescence of this compound
This section provides a detailed methodology for quantifying the fluorescence intensity of this compound at various pH values.
1. Materials:
-
This compound, free acid or conjugated to a biomolecule of interest
-
A series of buffers covering the desired pH range (e.g., 0.1 M citric acid/sodium citrate (B86180) for pH 3-6, 0.1 M sodium phosphate (B84403) for pH 6-8, and 0.1 M sodium carbonate/bicarbonate for pH 9-11)
-
Deionized water
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes
-
pH meter
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of 1-10 mM.
-
Store the stock solution at -20°C, protected from light.
3. Preparation of Working Solutions:
-
Prepare a series of buffers at the desired pH values. Verify the final pH of each buffer using a calibrated pH meter.
-
Dilute the this compound stock solution in each pH buffer to a final concentration in the low micromolar or nanomolar range. The optimal concentration should be determined empirically to avoid inner filter effects and ensure the signal is within the linear range of the spectrofluorometer.
4. Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the spectrofluorometer. For this compound, typical excitation wavelengths range from 540 to 555 nm, and the emission is typically collected around 575 to 585 nm.[1]
-
Use the corresponding blank buffer for each pH value to zero the instrument.
-
Measure the fluorescence intensity of each this compound working solution.
-
Record the fluorescence emission spectra for each pH value to observe any potential shifts in the emission maximum.
5. Data Analysis:
-
Subtract the background fluorescence of the blank buffer from the fluorescence reading of the corresponding this compound sample.
-
Plot the corrected fluorescence intensity as a function of pH.
-
Normalize the data to the highest fluorescence intensity value to facilitate comparison.
Caption: Experimental workflow for measuring the effect of pH on this compound fluorescence.
Conclusion
References
An In-depth Technical Guide to Amine Labeling with 6-TAMRA NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-TAMRA (Tetramethylrhodamine) NHS ester, a widely used fluorescent dye for labeling primary amines in biomolecules. It covers the core principles of the labeling chemistry, detailed experimental protocols, and critical data for successful bioconjugation.
Introduction to this compound NHS Ester
6-Carboxytetramethylrhodamine N-succinimidyl ester (this compound NHS ester) is an amine-reactive fluorescent probe belonging to the rhodamine family of dyes.[1][2] Its succinimidyl ester moiety reacts specifically with primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.[3][4][5] This covalent conjugation makes it an invaluable tool for fluorescently labeling proteins, peptides, and nucleic acids for a variety of applications in research and drug development.[3]
The this compound fluorophore exhibits bright orange-red fluorescence, with excitation and emission maxima suitable for common laser lines and filter sets.[3] It is frequently employed in techniques such as fluorescence microscopy, flow cytometry, and automated DNA sequencing.[1][3]
Physicochemical and Spectral Properties
A summary of the key quantitative data for this compound NHS ester is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 527.53 g/mol | [6] |
| Chemical Formula | C₂₉H₂₅N₃O₇ | [2][6] |
| Excitation Maximum (λex) | 541 - 548 nm | [2][3] |
| Emission Maximum (λem) | 567 - 576 nm | [1][2] |
| Molar Extinction Coefficient (ε) | >78,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [2] |
| Recommended Storage | -20°C, desiccated and protected from light | [3][6][7] |
| Solubility | DMSO, DMF | [2][3] |
Reaction Mechanism
The labeling reaction of this compound NHS ester with a primary amine proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the this compound dye and the biomolecule, with the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the primary amine is deprotonated and thus nucleophilic.[8]
Caption: Reaction of this compound NHS ester with a primary amine.
Experimental Protocols
Detailed methodologies for labeling proteins and oligonucleotides with this compound NHS ester are provided below.
Protein Labeling Protocol
This protocol is a general guideline for labeling proteins, such as antibodies, with this compound NHS ester.[9]
Materials:
-
This compound NHS Ester
-
Protein to be labeled (at 1-10 mg/mL)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., desalting column or spin filter)
Procedure:
-
Prepare this compound NHS Ester Stock Solution: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the labeling reaction.[9]
-
Labeling Reaction: Add the this compound NHS ester stock solution to the protein solution to achieve a molar ratio of 5-10 moles of dye per mole of protein.[9] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or using a spin filter.[9]
-
Storage: Store the labeled protein conjugate at 4°C in the dark. For long-term storage, it can be aliquoted and stored at -20°C.[9]
Oligonucleotide Labeling Protocol
This protocol is adapted for labeling amine-modified oligonucleotides.
Materials:
-
This compound NHS Ester
-
Amine-modified oligonucleotide
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Ethanol (B145695) (absolute, cold)
-
3 M NaCl solution
-
Purification system (e.g., HPLC or gel electrophoresis)
Procedure:
-
Prepare this compound NHS Ester Stock Solution: Dissolve 200 µg of this compound NHS ester in 14 µL of anhydrous DMSO.[10][11]
-
Prepare Oligonucleotide Solution: Dissolve 100 µg of the amine-modified oligonucleotide in the labeling buffer.
-
Labeling Reaction: Add the this compound NHS ester stock solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction for at least 6 hours at room temperature. Overnight incubation may not significantly increase labeling efficiency.[10]
-
Purification:
-
Ethanol Precipitation: Add one-tenth volume of 3 M NaCl and two and a half volumes of cold absolute ethanol to the reaction.[11] Centrifuge to pellet the oligonucleotide. A second ethanol precipitation may be necessary to remove non-specifically bound TAMRA.[10]
-
HPLC or Gel Electrophoresis: Purify the labeled oligonucleotide from the unlabeled and free dye using reverse-phase HPLC or preparative gel electrophoresis.[10]
-
-
Storage: Store the purified, labeled oligonucleotide at -20°C.
Experimental Workflow
The general workflow for labeling biomolecules with this compound NHS ester involves several key stages from preparation to final analysis.
Caption: General workflow for amine labeling with this compound NHS ester.
Applications in Research and Drug Development
The ability to covalently attach a bright and photostable fluorophore like this compound to biomolecules has made it a valuable tool in numerous applications:
-
Fluorescence Microscopy: Labeled antibodies and proteins are used to visualize the localization and dynamics of specific targets within cells and tissues.
-
Flow Cytometry: Fluorescently tagged antibodies enable the identification and quantification of specific cell populations.
-
Protein and Peptide Labeling: Creating fluorescently labeled proteins and peptides for use in binding assays and other functional studies.
-
Nucleic Acid Labeling: Labeled oligonucleotides are used as probes in fluorescence in situ hybridization (FISH) and as primers in automated DNA sequencing.[1]
-
FRET Studies: this compound can act as an acceptor for fluorophores like FAM in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions.
Stability and Storage
Proper handling and storage of this compound NHS ester and its conjugates are crucial for maintaining their reactivity and fluorescence.
| Compound | Storage Conditions | Shelf Life | Reference |
| This compound NHS Ester (Solid) | -20°C, desiccated, protected from light | Up to 12 months | [7] |
| This compound NHS Ester (in DMSO) | -20°C | 1 month | [1] |
| This compound NHS Ester (in DMSO) | -80°C | 6 months | [1] |
| Labeled Conjugate | 4°C, protected from light | Short-term | [9] |
| Labeled Conjugate | -20°C, protected from light (aliquoted) | Long-term | [9] |
Note: NHS esters are sensitive to moisture and should be handled accordingly to prevent hydrolysis.
This technical guide provides a solid foundation for researchers and professionals to effectively utilize this compound NHS ester for their amine labeling needs. By following the detailed protocols and understanding the underlying principles, successful and reproducible bioconjugation can be achieved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAMRA NHS ester, 6-isomer, 150810-69-8 | BroadPharm [broadpharm.com]
- 3. empbiotech.com [empbiotech.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medkoo.com [medkoo.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. youdobio.com [youdobio.com]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Storage and Stability of 6-TAMRA Labeled Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for 6-Carboxytetramethylrhodamine (6-TAMRA) labeled oligonucleotides. Adherence to these guidelines is critical for preserving the integrity of the oligonucleotide and the functionality of the fluorescent label, ensuring the accuracy and reproducibility of experimental results. This document outlines key storage parameters, provides quantitative stability data, and details experimental protocols for assessing the stability of these vital research tools.
Core Principles of Fluorescent Oligonucleotide Storage
The stability of this compound labeled oligonucleotides is influenced by several key factors: temperature, light exposure, storage medium, and handling practices. Proper management of these variables will significantly extend the shelf-life and maintain the performance of the labeled probes.
Temperature: Temperature is the most critical factor in the long-term stability of oligonucleotides.[1] For extended storage, freezing is paramount.
Light Protection: this compound, like other fluorophores, is susceptible to photobleaching, an irreversible process that leads to a loss of fluorescence.[2][3]
Storage Medium: The choice of solvent for resuspended oligonucleotides can impact their stability, particularly at temperatures above freezing.[1]
Handling Practices: Repeated freeze-thaw cycles and exposure to nucleases can compromise the structural integrity of oligonucleotides.[4][5]
Quantitative Stability Data
The following table summarizes the expected stability of fluorescently labeled oligonucleotides under various storage conditions. These values are based on studies assessing the purity of the oligonucleotide over time.[3]
| Storage Condition | Form | Temperature | Duration | Expected Stability | Assessment Criterion |
| Long-term | Dried (Lyophilized) | Room Temperature | 18 months | Stable | ≤5% variation in purity by HPLC and CGE[3] |
| Long-term | Dried (Lyophilized) | -20°C | 24 months | Stable | ≤5% variation in purity by HPLC and CGE[3] |
| Long-term | In TE Buffer (pH 8.0) or Nuclease-Free Water | -20°C | 24 months | Stable | ≤5% variation in purity by HPLC and CGE[3] |
| Long-term | In TE Buffer (pH 8.0) or Nuclease-Free Water | -80°C | Over 1 year | Stable[2] | General Recommendation |
| Short-term | In Solution (TE Buffer or Water) | 4°C | Up to 2 weeks | Stable[6] | General Recommendation |
| Shipping/Transient | Dried or in Solution | 37°C | Up to 6 weeks | Stable[7][8] | General Recommendation |
Recommended Storage Workflow
The following diagram illustrates the recommended workflow for receiving, preparing, and storing this compound labeled oligonucleotides to ensure maximum stability and performance.
Workflow for optimal storage and handling of this compound labeled oligonucleotides.
Experimental Protocols for Stability Assessment
To ensure the integrity and performance of this compound labeled oligonucleotides, particularly for long-term studies or when troubleshooting experimental variability, it is advisable to perform stability assessments. The following are detailed protocols for quantifying oligonucleotide concentration and assessing purity and degradation.
Protocol 1: Quantification of Oligonucleotide Concentration by UV-Vis Spectrophotometry
This protocol is used to determine the initial concentration of the resuspended oligonucleotide stock and to monitor for any changes in concentration over time.
Materials:
-
This compound labeled oligonucleotide stock solution
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) or nuclease-free water
-
UV-transparent cuvettes (e.g., quartz) or a NanoDrop spectrophotometer
-
Calibrated spectrophotometer
Procedure:
-
Prepare a Dilution:
-
Create a dilution of your oligonucleotide stock solution in the same buffer it is resuspended in. A typical dilution is 1:20 or 1:40. For example, add 5 µL of the stock to 195 µL of buffer for a 1:40 dilution.[9]
-
-
Blank the Spectrophotometer:
-
Use the same buffer used for dilution as the blank.
-
-
Measure Absorbance:
-
Measure the absorbance of the diluted oligonucleotide at 260 nm (A260).[9] It is also recommended to measure at 280 nm (for purity from protein contamination) and at the excitation maximum of this compound (~555 nm) to assess the dye concentration.
-
-
Calculate Concentration:
-
The concentration of the oligonucleotide can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length (typically 1 cm).
-
Alternatively, a simplified formula is often used: Concentration (µg/mL) = A260 × dilution factor × 33 µg/mL (for single-stranded DNA).[10]
-
For more accurate quantification, use the specific extinction coefficient provided by the oligonucleotide manufacturer.
-
Protocol 2: Assessment of Oligonucleotide Integrity by Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
This method separates the full-length, intact oligonucleotide from shorter degradation products (n-1, n-2 mers) and other impurities.
Materials:
-
HPLC system with a UV detector and preferably a fluorescence detector
-
Reversed-phase C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: 100 mM TEAA in acetonitrile
-
This compound labeled oligonucleotide samples (from different time points and storage conditions)
-
Control (t=0) sample
Procedure:
-
Sample Preparation:
-
Dilute the oligonucleotide samples to a suitable concentration (e.g., 10-20 µM) in Mobile Phase A.
-
-
HPLC Method:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size (or similar)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 50-60°C
-
UV Detection: 260 nm
-
Fluorescence Detection: Excitation at 555 nm, Emission at 580 nm
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: 5-25% B (linear gradient)
-
12-13 min: 25-95% B (linear gradient for cleaning)
-
13-15 min: 95% B
-
15-16 min: 95-5% B (return to initial conditions)
-
16-20 min: 5% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the full-length product and any degradation peaks in the chromatogram.
-
Calculate the percentage of the intact oligonucleotide at each time point relative to the total peak area.
-
Compare the results to the t=0 control to determine the extent of degradation.
-
Protocol 3: Forced Degradation Study
This protocol is designed to accelerate the degradation of the oligonucleotide to identify potential degradation products and pathways.
Materials:
-
This compound labeled oligonucleotide
-
0.1 M HCl (acidic stress)
-
0.1 M NaOH (basic stress)
-
3% Hydrogen Peroxide (oxidative stress)
-
Water bath or incubator set to a high temperature (e.g., 60-80°C) (thermal stress)[4]
-
Photostability chamber or a light source with controlled output (photostability stress)[11]
Procedure:
-
Prepare Stress Samples:
-
For each stress condition, prepare a solution of the oligonucleotide (e.g., 100 µM).
-
Acid/Base Hydrolysis: Mix the oligonucleotide solution with an equal volume of 0.1 M HCl or 0.1 M NaOH.
-
Oxidation: Mix the oligonucleotide solution with 3% hydrogen peroxide.
-
Thermal Stress: Incubate the oligonucleotide solution at an elevated temperature.
-
Photostability: Expose the oligonucleotide solution to a controlled light source.
-
-
Time Points:
-
Take aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples from each time point using the IP-RP-HPLC method described in Protocol 2.
-
-
Evaluation:
-
Identify the degradation products and assess the rate of degradation under each stress condition. This information helps in understanding the stability-indicating nature of the analytical method and the potential degradation pathways.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationships between storage conditions and the potential degradation pathways for this compound labeled oligonucleotides.
Factors influencing the stability of this compound labeled oligonucleotides.
By adhering to the guidelines and utilizing the protocols outlined in this technical guide, researchers can ensure the long-term stability and reliable performance of their this compound labeled oligonucleotides, leading to more robust and reproducible scientific outcomes.
References
- 1. Using a Fluorescent PCR-capillary Gel Electrophoresis Technique to Genotype CRISPR/Cas9-mediated Knockout Mutants in a High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ppd.com [ppd.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. agilent.com [agilent.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. pepolska.pl [pepolska.pl]
- 7. agilent.com [agilent.com]
- 8. wp.minerva-biolabs.com [wp.minerva-biolabs.com]
- 9. How do I quantify oligonucleotides by spectrophotometer? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. nathan.instras.com [nathan.instras.com]
- 11. database.ich.org [database.ich.org]
The Stability and Application of 6-TAMRA NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the shelf life, storage, handling, and application of 6-Carboxytetramethylrhodamine N-succinimidyl ester (6-TAMRA NHS ester). This amine-reactive fluorescent dye is a valuable tool for labeling proteins, peptides, and oligonucleotides for various research and drug development applications, including fluorescence microscopy, FRET assays, and cellular imaging.
Shelf Life and Storage of this compound NHS Ester Powder
The stability of this compound NHS ester is critical for its successful application in labeling reactions. As a reactive compound, its shelf life is primarily influenced by storage temperature, moisture, and light exposure.
Recommended Storage Conditions and Shelf Life
Proper storage is paramount to prevent the degradation of this compound NHS ester. The powder form is significantly more stable than solutions. Key recommendations include:
-
Long-term Storage : For long-term storage, the solid powder should be kept at -20°C.[1][2][3][4][5][6] Some suppliers suggest that storage at temperatures between -20°C and -80°C is suitable for up to one year.[1] One manufacturer indicates a shelf life of over two years if stored properly at -20°C.[3]
-
Short-term Storage : For short-term use, storage at 0-4°C for days to weeks is acceptable.[3]
-
Desiccation : It is crucial to store the powder under dry conditions, as NHS esters are susceptible to hydrolysis.[2][4][7] Using a desiccator or storing the vial within a sealed bag containing desiccant is highly recommended.[2][8]
-
Protection from Light : this compound is a fluorescent dye and should be protected from light to prevent photobleaching, especially when in solution.[2][4][5]
Quantitative Data on Shelf Life
The following table summarizes the recommended storage conditions and corresponding shelf life for this compound NHS ester in both solid (powder) and solution forms, based on information from various suppliers.
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | 12 months to > 2 years[2][3] | Must be kept dry and protected from light. |
| 0-4°C | Short-term (days to weeks)[3] | For immediate use. | |
| Stock Solution | -80°C | Up to 6 months[9] | Use anhydrous solvent (e.g., DMSO). Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[9] | Use anhydrous solvent. Shorter-term than -80°C. |
Handling Precautions
To ensure the longevity of this compound NHS ester, the following handling precautions should be observed:
-
Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[7][8]
-
For preparing stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8]
-
After use, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to displace moisture and oxygen.[7]
-
For stock solutions, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[1][8]
Experimental Protocols
Preparation of this compound NHS Ester Stock Solution
A concentrated stock solution is typically prepared in an anhydrous organic solvent and then added to the aqueous reaction buffer containing the biomolecule to be labeled.
Materials:
-
This compound NHS ester powder
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of this compound NHS ester powder to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the vial thoroughly to ensure the powder is completely dissolved.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
General Protocol for Labeling Proteins with this compound NHS Ester
This protocol describes a general method for the covalent labeling of primary amines (e.g., lysine (B10760008) residues) on proteins.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, bicarbonate buffer)
-
This compound NHS ester stock solution (e.g., 10 mg/mL in anhydrous DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., gel filtration or spin desalting column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.
-
Calculate the Molar Ratio: Determine the desired molar excess of dye to protein. A 5- to 10-fold molar excess is a common starting point, but the optimal ratio may need to be determined empirically.
-
Labeling Reaction: While gently vortexing, add the calculated volume of the this compound NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column, spin desalting column, or dialysis.
-
Storage of Conjugate: Store the purified, labeled protein at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.
Visualization of a Signaling Pathway and Experimental Workflow
Caspase-3 Mediated Apoptosis Signaling Pathway
This compound is often used in FRET-based probes to study enzyme activity in signaling pathways. One such application is the detection of caspase-3 activity, a key event in the apoptotic signaling cascade. The following diagram illustrates a simplified caspase-3 mediated apoptosis pathway.
Caption: Simplified signaling pathway of caspase-3 mediated apoptosis.
Experimental Workflow for a FRET-based Caspase-3 Activity Assay
A common method to monitor caspase-3 activity involves a FRET-based peptide substrate. This substrate contains a donor fluorophore (e.g., FAM) and an acceptor fluorophore (e.g., this compound) separated by a peptide sequence specifically recognized and cleaved by caspase-3 (e.g., DEVD).
Caption: Experimental workflow for a FRET-based caspase-3 activity assay.
References
- 1. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo imaging of active caspase 3 by a FRET-based molecular probe demonstrates the cellular dynamics and localization of the protease in cerebellar granule cells and its regulation by the apoptosis-inhibiting protein survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anchored FRET sensors detect local caspase activation prior to neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-TAMRA and 6-TAMRA Isomers for Researchers and Drug Development Professionals
An In-depth Examination of Carboxytetramethylrhodamine Isomers: Properties, Applications, and Experimental Considerations
Carboxytetramethylrhodamine (TAMRA) is a widely utilized fluorescent dye in biological research and drug discovery, prized for its bright orange-red fluorescence and environmental sensitivity. TAMRA is commercially available as two distinct positional isomers, 5-TAMRA and 6-TAMRA, which arise from the substitution pattern on the benzoic acid moiety of the rhodamine core. While often used interchangeably, subtle differences in their chemical properties can have significant implications for conjugation, purification, and the performance of labeled biomolecules. This technical guide provides a comprehensive overview of the core distinctions between 5-TAMRA and this compound, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications.
Core Chemical and Spectral Properties
The fundamental difference between 5-TAMRA and this compound lies in the position of the carboxyl group on the phthalic acid portion of the molecule. This seemingly minor structural variation does not significantly alter the spectral properties of the fluorophore. Both isomers exhibit nearly identical absorption and emission spectra, making them spectrally indistinguishable in most applications.[1][2][3][4][5] However, the position of the reactive carboxyl group can influence the efficiency of conjugation reactions and the chromatographic behavior of the resulting labeled products.
Quantitative Data Summary
The following table summarizes the key quantitative data for 5-TAMRA and this compound, compiled from various sources. It is important to note that the exact spectral characteristics can be influenced by factors such as the solvent, pH, and the nature of the conjugated biomolecule.
| Property | 5-TAMRA | This compound | Mixed Isomers (5(6)-TAMRA) |
| Excitation Maximum (λex) | ~546 - 555 nm | ~543 - 555 nm | ~541 - 565 nm |
| Emission Maximum (λem) | ~579 - 580 nm | ~571 - 580 nm | ~565 - 583 nm |
| Molar Extinction Coefficient (ε) | ~95,000 M⁻¹cm⁻¹ | ~92,000 M⁻¹cm⁻¹ | ~84,000 - 95,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.1 | Not explicitly stated, but generally similar to 5-TAMRA | ~0.1 - 0.3 |
| Molecular Weight (Acid) | 430.45 g/mol | 430.45 g/mol | 430.45 g/mol |
| Molecular Weight (NHS Ester) | 527.52 g/mol | 527.52 g/mol | 527.52 g/mol |
Isomer-Specific Applications and Considerations
While their spectral properties are nearly identical, the choice between 5-TAMRA and this compound often comes down to the nature of the molecule being labeled and the subsequent purification requirements.
-
5-TAMRA: This isomer is frequently preferred for the labeling of peptides and proteins.[6]
-
This compound: This isomer is more commonly utilized for the labeling of nucleotides and in DNA sequencing applications.[6]
A key practical difference emerges during the purification of labeled conjugates. Peptides and oligonucleotides labeled with a single, pure isomer (either 5- or this compound) tend to yield sharper, better-resolved peaks during High-Performance Liquid Chromatography (HPLC) purification.[7] In contrast, conjugates prepared using a mixture of 5- and this compound can result in significant peak broadening in HPLC, complicating the isolation of a pure product.[7]
Experimental Protocols
I. General Protocol for Labeling Biomolecules with TAMRA-NHS Ester
This protocol outlines the general procedure for conjugating TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines present on biomolecules such as proteins and amino-modified oligonucleotides.
Materials:
-
5-TAMRA NHS ester or this compound NHS ester
-
Biomolecule to be labeled
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate or Phosphate (B84403) buffer, pH 8.3-8.5
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare TAMRA-NHS Ester Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution.
-
Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer. The optimal pH for the labeling reaction is typically between 8.3 and 8.5. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.
-
Conjugation Reaction: Add a calculated molar excess of the TAMRA-NHS ester stock solution to the biomolecule solution. The optimal molar ratio will depend on the specific biomolecule and the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, ensuring it is protected from light.
-
Purification: Separate the labeled biomolecule from the unreacted dye and any hydrolysis byproducts using a suitable purification method, such as gel filtration chromatography.
II. Protocol for Determining the Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly employed.
Materials:
-
TAMRA-labeled sample
-
Fluorescence standard with a known quantum yield in a similar spectral range (e.g., Rhodamine 6G in ethanol (B145695), Φ ≈ 0.95)
-
Spectrophotometer
-
Spectrofluorometer
-
High-purity solvent (e.g., ethanol or phosphate buffer)
Procedure:
-
Prepare a series of dilutions for both the TAMRA sample and the fluorescence standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a spectrophotometer.
-
Measure the fluorescence emission spectra for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear, and the slope (m) of each line should be determined.
-
Calculate the quantum yield of the TAMRA sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if different). For the same solvent, this term becomes 1.
-
Visualizing Key Processes and Structures
Diagrams generated using Graphviz provide a clear visual representation of the chemical structures and experimental workflows discussed.
Caption: Chemical structures of 5-TAMRA and this compound isomers.
References
- 1. lifetein.com [lifetein.com]
- 2. biotium.com [biotium.com]
- 3. jascoinc.com [jascoinc.com]
- 4. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. vectorlabs.com [vectorlabs.com]
6-TAMRA as a FRET Acceptor for Fluorescein: A Technical Guide
This guide provides an in-depth technical overview of the use of 6-Carboxytetramethylrhodamine (6-TAMRA) as a Förster Resonance Energy Transfer (FRET) acceptor for fluorescein (B123965) (often in the form of 6-carboxyfluorescein, 6-FAM). Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details established experimental protocols, and visualizes core concepts to facilitate the effective application of this classic FRET pair.
Core Principles of Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer mechanism through which an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule via long-range dipole-dipole interactions.[1][2] This energy transfer is exceptionally sensitive to the distance between the donor and acceptor, varying as the inverse sixth power of that distance.[1] This property has led to FRET being widely termed a "spectroscopic ruler" for measuring molecular distances and conformational changes on the 1-10 nanometer scale.[3]
For FRET to occur, several conditions must be met:
-
Proximity: The donor and acceptor molecules must be in close proximity, typically between 10 to 100 Å.[2]
-
Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption (excitation) spectrum of the acceptor.[2]
-
Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.[2]
When these conditions are satisfied, excitation of the donor fluorophore leads to a decrease in its own fluorescence intensity (quenching) and an increase in the sensitized emission of the acceptor.[3]
Quantitative Data: Fluorescein and this compound FRET Pair
Fluorescein (as 6-FAM) and this compound are a commonly used donor-acceptor pair due to their significant spectral overlap and well-characterized properties.[1] Below is a summary of their key spectral and photophysical characteristics.
| Property | Fluorescein (Donor) | This compound (Acceptor) | FRET Pair | Reference |
| Excitation Maximum (λex) | ~492-495 nm | ~558-565 nm | - | [1] |
| Emission Maximum (λem) | ~517-525 nm | ~580-583 nm | - | [1] |
| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ at 494 nm | ~85,000 M⁻¹cm⁻¹ at 558 nm | - | |
| Fluorescence Quantum Yield (Φ) | ~0.79 - 0.92 | ~0.1 - 0.3 | - | [4] |
| Fluorescence Lifetime (τ) | ~3.7 - 4.1 ns | ~2.3 - 3.0 ns | - | [5][6] |
| Förster Distance (R₀) | - | - | ~45 - 55 Å (4.5 - 5.5 nm) | [7][8] |
Note: Exact spectral values can vary depending on the solvent, pH, temperature, and the biomolecule to which the dyes are conjugated.
Visualizing the FRET Process and Workflow
FRET Mechanism
Caption: The FRET mechanism between a Fluorescein donor and a this compound acceptor.
Experimental Workflow for Steady-State FRET
Caption: A typical experimental workflow for a steady-state FRET assay.
FRET Efficiency Calculation Logic
Caption: Logical relationship for calculating FRET efficiency from donor quenching.
Experimental Protocols
This section outlines a generalized protocol for a steady-state, solution-based FRET experiment using a spectrofluorometer to measure sensitized emission. This protocol assumes the biomolecules of interest (e.g., oligonucleotides, proteins) have already been site-specifically labeled with fluorescein and this compound.
A. Materials and Reagents
-
Labeled Biomolecules:
-
Donor-only labeled biomolecule (D-only)
-
Acceptor-only labeled biomolecule (A-only)
-
Donor- and Acceptor-labeled biomolecule pair (D-A)
-
-
Buffer: A suitable buffer that maintains the stability and function of the biomolecules (e.g., PBS, Tris-HCl). Avoid buffers with primary amines if using NHS-ester chemistry for labeling.[1]
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with monochromators for excitation and emission
-
Quartz cuvettes
-
B. Sample Preparation
-
Stock Solutions: Prepare concentrated stock solutions of the D-only, A-only, and D-A samples in the chosen buffer.
-
Concentration Determination:
-
Measure the UV-Vis absorbance spectra of the stock solutions.
-
Calculate the precise concentrations using the Beer-Lambert law (A = εcl), using the known extinction coefficients of the dyes and biomolecules.
-
-
Working Solutions: Prepare working solutions for fluorescence measurements. Typical concentrations are in the low nanomolar to micromolar range. It is crucial to prepare three samples for accurate FRET analysis:
-
D-only sample: Contains the donor-labeled molecule at the final assay concentration.
-
A-only sample: Contains the acceptor-labeled molecule at the final assay concentration.
-
FRET sample (D-A): Contains both the donor- and acceptor-labeled molecules at their final assay concentrations.
-
C. Steady-State Fluorescence Measurements
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for stability.
-
Set the excitation wavelength to the absorbance maximum of fluorescein (e.g., 495 nm).
-
Set the emission scan range to cover the emission of both fluorescein and this compound (e.g., 505 nm to 700 nm).[9]
-
Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector (e.g., 2-5 nm).[9]
-
-
Data Acquisition:
-
Blank: Record the emission spectrum of the buffer alone to subtract background fluorescence.
-
D-only Spectrum: Record the emission spectrum of the D-only sample. This measures the unquenched donor fluorescence.
-
A-only Spectrum: Record the emission spectrum of the A-only sample while exciting at the donor's excitation wavelength (495 nm). This measures the direct excitation of the acceptor (crosstalk).
-
FRET Spectrum: Record the emission spectrum of the D-A sample. This spectrum will show quenched donor fluorescence and sensitized acceptor emission.
-
D. Data Analysis and FRET Efficiency Calculation
The FRET efficiency (E) can be calculated using several methods. One of the most straightforward is based on the reduction of donor fluorescence intensity (donor quenching).
-
Background Subtraction: Subtract the buffer's emission spectrum from the D-only and D-A spectra.
-
Determine Peak Intensities: Find the maximum fluorescence intensity of the donor (at ~520 nm) in both the corrected D-only spectrum (FD) and the corrected D-A spectrum (FDA).
-
Calculate FRET Efficiency (E): Use the following formula:
E = 1 - (FDA / FD)
Where:
-
FDA is the peak fluorescence intensity of the donor in the presence of the acceptor.
-
FD is the peak fluorescence intensity of the donor in the absence of the acceptor.
-
Alternatively, FRET efficiency can be calculated from the sensitized emission of the acceptor, but this requires more complex corrections for donor emission bleed-through and direct acceptor excitation.
Conclusion
The fluorescein and this compound pair remains a robust and widely used tool for studying molecular interactions and dynamics.[1] Its well-defined spectral properties and predictable FRET behavior make it suitable for a vast range of applications, from nucleic acid hybridization assays to protein conformational studies. By carefully preparing samples, performing accurate spectroscopic measurements, and applying the correct data analysis procedures, researchers can effectively leverage this FRET pair as a powerful spectroscopic ruler to gain quantitative insights into nanoscale biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. ulab360.com [ulab360.com]
- 3. people.bu.edu [people.bu.edu]
- 4. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FRET-Enabled Optical modulation for High Sensitivity Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for a Steady-State FRET Assay in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Express FRET Labeling and Analysis of Phagocytic Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-Step Energy Transfer Dynamics in Conjugated Polymer and Dye-Labeled Aptamer-Based Potassium Ion Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Notes and Protocols for Labeling Peptides with 6-TAMRA NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a critical technique in biochemical and biomedical research, enabling the study of peptide localization, protein-peptide interactions, and enzymatic activity. 6-Carboxytetramethylrhodamine (6-TAMRA) is a popular orange-fluorescent dye frequently used for this purpose. Its N-hydroxysuccinimide (NHS) ester derivative provides a convenient and efficient method for covalently attaching the fluorophore to primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. This document provides a detailed protocol for the labeling of peptides with this compound NHS ester, including reaction conditions, purification methods, and troubleshooting strategies.
Principle of the Reaction
The labeling reaction involves the nucleophilic attack of a primary amine on the NHS ester of this compound. This results in the formation of a stable amide bond, covalently linking the TAMRA fluorophore to the peptide. The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (8.0-9.0) to ensure the primary amine is deprotonated and thus more nucleophilic.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the labeling of peptides with this compound NHS ester. These values represent a general guideline, and optimal conditions may vary depending on the specific peptide sequence and desired degree of labeling.
| Parameter | Recommended Range | Notes |
| Dye:Peptide Molar Ratio | 1.5:1 to 10:1 | A lower ratio (1.5:1 to 3:1) is often sufficient and can help minimize aggregation. Higher ratios may be used to drive the reaction to completion, but can increase the risk of multiple labeling and aggregation.[1] |
| Reaction pH | 8.0 - 9.0 | An alkaline pH is necessary to deprotonate the primary amines for efficient reaction with the NHS ester.[2] |
| Reaction Time | 1 - 4 hours | Most reactions proceed to completion within 1-2 hours at room temperature.[1] Longer incubation times (e.g., overnight on ice) can also be used. |
| Reaction Temperature | Room Temperature or on Ice | Room temperature is generally sufficient. Lower temperatures can be used to slow down the hydrolysis of the NHS ester. |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may also increase the risk of peptide aggregation. |
| Quenching Reagent Concentration | 50 - 100 mM | Hydroxylamine or Tris buffer can be used to quench the reaction by reacting with any remaining NHS ester.[1] |
Experimental Workflow Diagram
Caption: Workflow for labeling peptides with this compound NHS ester.
Experimental Protocol
This protocol provides a general procedure for labeling a peptide with this compound NHS ester. Optimization may be required for specific peptides.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine side chain)
-
This compound NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Quenching solution (e.g., 1 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
-
UV-Vis Spectrophotometer
Procedure:
-
Peptide Solution Preparation:
-
Dissolve the peptide in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
If the peptide has poor aqueous solubility, it can first be dissolved in a small amount of an organic solvent like DMSO and then diluted with the reaction buffer.
-
-
This compound NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be protected from light.
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.[1]
-
Incubate for an additional 30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.
-
-
Purification of the Labeled Peptide:
-
Purify the TAMRA-labeled peptide from unreacted dye and other impurities using RP-HPLC.[1]
-
A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at both 220 nm (for the peptide backbone) and ~555 nm (for the TAMRA dye).
-
Collect the fractions containing the labeled peptide.
-
-
Characterization of the Labeled Peptide:
-
Confirm the successful labeling and determine the molecular weight of the TAMRA-labeled peptide using mass spectrometry.[3] The expected mass will be the mass of the peptide plus the mass of the TAMRA dye minus the mass of the NHS leaving group.
-
Assess the purity of the labeled peptide by analytical RP-HPLC.
-
Determine the final concentration of the labeled peptide by measuring the absorbance of the TAMRA dye at its maximum absorbance wavelength (~555 nm).
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | 1. Incorrect pH of the reaction buffer. 2. Hydrolyzed this compound NHS ester. 3. Presence of primary amines in the buffer (e.g., Tris). 4. Insufficient molar excess of the dye. | 1. Ensure the buffer pH is between 8.0 and 9.0. 2. Prepare a fresh solution of this compound NHS ester in anhydrous DMSO immediately before use. 3. Use an amine-free buffer such as sodium bicarbonate or phosphate buffer. 4. Increase the molar ratio of dye to peptide. |
| Peptide Precipitation or Aggregation | 1. The hydrophobic nature of the TAMRA dye can reduce the solubility of the peptide.[1] 2. High degree of labeling. | 1. Dissolve the peptide in a small amount of organic solvent (e.g., DMSO) before adding the aqueous buffer.[1] 2. Aim for a lower degree of labeling by reducing the molar ratio of dye to peptide.[1] Consider incorporating a polar linker between the dye and the peptide if aggregation persists. |
| Fluorescence Quenching | 1. Aggregation of the labeled peptide can lead to self-quenching of the TAMRA dye.[1] 2. High degree of labeling. | 1. Perform a concentration-dependent fluorescence study to check for aggregation-induced quenching.[1] 2. Aim for a 1:1 labeling stoichiometry to minimize quenching effects. |
| Multiple Labeled Species | 1. High molar excess of the dye. 2. Multiple reactive primary amines on the peptide. | 1. Reduce the molar ratio of dye to peptide. 2. If site-specific labeling is required, consider protecting other reactive amines or using a different labeling chemistry (e.g., maleimide (B117702) chemistry for cysteine residues). |
Conclusion
The protocol described in these application notes provides a robust method for the fluorescent labeling of peptides with this compound NHS ester. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can reliably produce high-quality TAMRA-labeled peptides for a wide range of applications in life sciences and drug development. For optimal results, it is recommended to empirically determine the ideal conditions for each specific peptide.
References
Application Notes and Protocols: 6-TAMRA Conjugation to Primary Amines on Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of 6-Carboxytetramethylrhodamine (6-TAMRA) to primary amines on proteins. This compound is a bright, photostable rhodamine-derived fluorophore widely used for creating fluorescently labeled proteins for various applications in biological research and drug development.[1][2][3] This guide covers the principles of the conjugation chemistry, detailed experimental protocols, data presentation in tabular format, and troubleshooting advice.
Principle of this compound Conjugation
The most common method for labeling proteins with this compound involves the use of an N-hydroxysuccinimide (NHS) ester derivative of this compound (this compound-NHS).[1][4] This amine-reactive reagent readily couples with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the protein surface under mild alkaline conditions (pH 8.0-9.0).[1][5] The reaction results in the formation of a stable amide bond, covalently linking the fluorophore to the protein.[4][6]
The reaction of this compound-NHS with a primary amine on a protein is depicted below:
Caption: Chemical reaction of this compound-NHS with a primary amine on a protein.
Quantitative Data Summary
Successful protein labeling depends on several key parameters. The following tables summarize the critical quantitative data for this compound conjugation.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~546 - 565 nm | [2][7] |
| Emission Maximum (λem) | ~571 - 580 nm | [2][7][8] |
| Molar Extinction Coefficient (ε) | ~90,000 - 92,000 M⁻¹cm⁻¹ | [1][8] |
| Quantum Yield (Φ) | 0.3 - 0.5 | [1] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5 | Optimal for amine reactivity; higher pH increases hydrolysis of NHS ester.[9][10] |
| Buffer | 0.1 M Sodium Bicarbonate or PBS | Must be free of primary amines (e.g., Tris, glycine).[1][9] |
| Protein Concentration | 2 - 10 mg/mL | Lower concentrations can decrease reaction efficiency.[6][11] |
| Dye:Protein Molar Ratio | 5:1 - 10:1 | May require empirical optimization for desired degree of labeling.[9] |
| Reaction Time | 1 - 4 hours | Can be extended overnight on ice.[9][10][12] |
| Reaction Temperature | Room Temperature | Can also be performed at 4°C.[9] |
| Solvent for this compound-NHS | Anhydrous DMSO or DMF | Prepare fresh before use.[9][12] |
Experimental Protocols
This section provides a detailed step-by-step protocol for labeling proteins with this compound-NHS ester.
Materials and Reagents
-
Protein of interest (in an amine-free buffer)
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., desalting column, spin filter)
-
Spectrophotometer
Experimental Workflow
Caption: General experimental workflow for this compound protein conjugation.
Detailed Protocol
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 2-10 mg/mL.[6][11]
-
Ensure the buffer is free of any primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[9][13] If the protein is in an incompatible buffer, dialyze against the reaction buffer.
-
-
This compound-NHS Ester Solution Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the this compound-NHS ester solution to achieve the desired molar ratio of dye to protein (typically 5-10 fold molar excess of dye).[9]
-
Slowly add the this compound-NHS solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[9][11] For sensitive proteins, the incubation can be performed at 4°C overnight.
-
-
Purification of the Labeled Protein:
-
Characterization of the Conjugate (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~555 nm).[7][11]
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein
-
Where CF is the correction factor for the absorbance of this compound at 280 nm (typically ~0.3).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = A₅₅₅ / (ε_TAMRA x Protein Concentration (M))
-
Where ε_TAMRA is the molar extinction coefficient of this compound at its absorption maximum.
-
-
-
Storage:
Applications of this compound Labeled Proteins
This compound's bright fluorescence and photostability make it a versatile tool for a variety of applications:
-
Fluorescence Microscopy: Visualize the localization and trafficking of proteins within cells.[1][3]
-
Flow Cytometry: Identify and quantify cell populations based on the presence of a labeled protein.[1]
-
Fluorescence Resonance Energy Transfer (FRET): Study protein-protein interactions, where TAMRA can act as an acceptor dye when paired with a suitable donor like fluorescein.[1]
-
Diagnostic Probes and Drug Delivery: Develop targeted probes for biomarkers and visualize the delivery of therapeutic proteins.[1]
-
Immunochemistry: Prepare fluorescently labeled antibodies for use in various immunoassays.[2]
Troubleshooting
Caption: Troubleshooting guide for this compound protein conjugation.
Problem: Low or No Labeling
-
Cause: Inactive NHS ester due to hydrolysis.
-
Solution: Prepare the this compound-NHS ester solution fresh in anhydrous DMSO or DMF immediately before use.
-
-
Cause: Presence of primary amines in the buffer (e.g., Tris, glycine).
-
Solution: Dialyze the protein into an amine-free buffer like PBS or sodium bicarbonate.[9]
-
-
Cause: Suboptimal pH of the reaction buffer.
-
Solution: Ensure the pH of the reaction buffer is between 8.3 and 8.5 for efficient conjugation.[10]
-
Problem: Low Fluorescence Signal
-
Cause: Over-labeling of the protein can lead to self-quenching of the fluorophores.[14]
-
Solution: Reduce the molar ratio of this compound-NHS ester to protein in the conjugation reaction. Optimize the degree of labeling for your specific protein and application.
-
Problem: Protein Precipitation
-
Cause: The hydrophobicity of TAMRA can cause some proteins to precipitate, especially at high degrees of labeling.[1]
-
Solution: Decrease the dye-to-protein molar ratio.[14] Alternatively, perform the labeling reaction at a lower temperature (4°C) or for a shorter duration.
-
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can successfully conjugate this compound to their proteins of interest for a wide range of downstream applications.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. youtube.com [youtube.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
- 9. youdobio.com [youdobio.com]
- 10. interchim.fr [interchim.fr]
- 11. abcam.cn [abcam.cn]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for 6-TAMRA Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the covalent labeling of antibodies with 6-Carboxytetramethylrhodamine (6-TAMRA), a bright, orange-red fluorescent dye. The succinimidyl ester (SE) form of this compound readily reacts with primary amine groups on the antibody, forming a stable amide bond. This process is crucial for a variety of applications, including immunocytochemistry, flow cytometry, and fluorescence microscopy.
Principle of this compound NHS Ester Chemistry
The labeling reaction utilizes this compound N-hydroxysuccinimide (NHS) ester, an amine-reactive derivative of the this compound fluorophore. The NHS ester reacts with primary amines (–NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of the antibody, under mild alkaline conditions (pH 8.0-9.0). This reaction results in the formation of a stable covalent amide bond, conjugating the fluorescent dye to the antibody. It is critical to use a buffer free of primary amines (e.g., Tris) as they will compete with the antibody for reaction with the dye.
Experimental Workflow Overview
The antibody labeling process involves a series of sequential steps, from preparation of the reagents to the final purification and storage of the fluorescently labeled antibody.
Caption: Workflow for this compound Antibody Labeling.
Materials and Reagents
| Reagent | Specifications |
| Antibody | Purified, in an amine-free buffer (e.g., PBS) |
| This compound, SE (Succinimidyl Ester) | Single isomer (this compound) is recommended for consistency |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Reagent grade, for dissolving this compound SE |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5 |
| Quenching Solution (Optional) | 1 M Tris-HCl or Glycine, pH 7.4 |
| Purification Column | Desalting spin column or gel filtration column (e.g., Sephadex G-25 or G-100) |
| Storage Buffer | PBS with 2 mM Sodium Azide; may contain a stabilizer like BSA |
Detailed Step-by-Step Protocol
This protocol is a general guideline and may require optimization based on the specific antibody and desired degree of labeling.
Step 1: Preparation of Reagents
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified. This can be achieved by dialysis against PBS or by using an antibody purification kit.
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer. Concentrations below 2 mg/mL may decrease labeling efficiency.
-
-
This compound SE Stock Solution:
-
Allow the vial of this compound SE to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL or 10 mM stock solution of this compound SE in anhydrous DMSO. This solution should be prepared immediately before use. Unused stock solution can be stored at -20°C, protected from light and moisture, for up to three months.
-
-
Reaction Buffer:
-
Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5. This slightly alkaline pH is crucial for the reaction, as it deprotonates the primary amine groups on the antibody, making them reactive towards the NHS ester.
-
Step 2: Antibody Conjugation Reaction
-
Calculate Molar Ratio:
-
The optimal molar ratio of this compound SE to antibody needs to be determined empirically. A common starting point is a 5:1 to 15:1 molar excess of dye to antibody.
-
Calculation Example:
-
Antibody (IgG) Molecular Weight (MW) ≈ 150,000 g/mol
-
This compound SE Molecular Weight (MW) ≈ 527.5 g/mol
-
For a 10:1 molar ratio using 1 mg of antibody:
-
Moles of Antibody = (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of this compound SE = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol
-
Mass of this compound SE = 6.67 x 10⁻⁸ mol * 527.5 g/mol = 3.52 x 10⁻⁵ g = 35.2 µg
-
Volume of 10 mg/mL stock = (35.2 µg) / (10 µg/µL) = 3.52 µL
-
-
-
-
Reaction Incubation:
-
Add the calculated volume of the this compound SE stock solution to the antibody solution while gently vortexing or stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing primary amines can be added. Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
Step 3: Purification of the Labeled Antibody
-
Removal of Unconjugated Dye:
-
It is essential to remove the unreacted this compound SE and byproducts to prevent high background fluorescence.
-
Use a desalting spin column or a gel filtration column (e.g., Sephadex G-25 or G-100) equilibrated with your desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled antibody, which will elute first. The smaller, unconjugated dye molecules will be retained longer on the column.
-
Step 4: Characterization and Storage
-
Determine Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each antibody molecule. It can be calculated using spectrophotometry.
-
Measure the absorbance of the purified labeled antibody at 280 nm (for protein) and at the maximum absorbance of this compound (approximately 555 nm).
-
The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
-
-
Storage:
-
Store the labeled antibody at 4°C in the dark, typically in PBS with a preservative like sodium azide. For long-term storage, aliquot the conjugate and store at -20°C. Avoid repeated freeze-thaw cycles. If the protein conjugate concentration is less than 1 mg/mL, adding a stabilizer like BSA (1-10 mg/mL) is recommended.
-
Optimization Parameters
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Dye:Antibody Molar Ratio | 3:1 to 25:1 | Needs to be optimized for each antibody; higher ratios can lead to over-labeling and quenching. |
| Reaction Buffer pH | 8.3 - 8.5 | Critical for deprotonating primary amines. |
| Incubation Time | 1 - 2 hours (RT) or Overnight (4°C) | Longer incubation times can increase the degree of labeling. |
| Temperature | Room Temp. or 4°C | Room temperature is common for shorter incubations. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Degree of Labeling | Antibody buffer contains primary amines. | Purify the antibody by dialysis or buffer exchange into an amine-free buffer like PBS. |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer pH is between 8.3 and 8.5. | |
| Inactive this compound SE due to hydrolysis. | Use fresh, anhydrous DMSO and allow the dye to warm to room temperature before opening. | |
| High Background | Incomplete removal of free dye. | Repeat the purification step or use a column with a larger bed volume. |
| Precipitation of Antibody | Over-labeling of the antibody. | Reduce the dye:antibody molar ratio in the reaction. |
| Hydrophobicity of the TAMRA dye. | If solubility is an issue, consider using organic co-solvents, though this may affect the antibody. |
Application Notes and Protocols for 6-TAMRA Azide and Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the covalent labeling of alkyne-containing biomolecules with 6-TAMRA (Tetramethylrhodamine) azide (B81097) using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] These protocols are designed to be a starting point for researchers, with recommendations for optimization based on the specific biomolecule and experimental context.
Introduction to this compound Azide in Click Chemistry
This compound azide is a fluorescent probe widely used for labeling biomolecules in life sciences research.[4][5] Its azide functional group allows for a highly specific and efficient reaction with terminal alkynes on biomolecules such as proteins, nucleic acids, and glycans.[2][6] This bioorthogonal reaction, meaning it does not interfere with native biological processes, forms a stable triazole linkage.[7][8] The resulting this compound-labeled biomolecule can be visualized and quantified using standard fluorescence detection methods, with excitation and emission maxima around 553 nm and 575 nm, respectively.[1][9]
Core Concepts of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common form of click chemistry used for bioconjugation.[6][10] It relies on a copper(I) catalyst to accelerate the cycloaddition between an azide and a terminal alkyne.[2][11] Key components of a typical CuAAC reaction include:
-
Copper(II) Source: Commonly copper(II) sulfate (B86663) (CuSO₄), which is reduced in situ to the active copper(I) state.[12][13]
-
Reducing Agent: Sodium ascorbate (B8700270) is frequently used to reduce Cu(II) to Cu(I).[11][14]
-
Ligand: A ligand is crucial to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency.[7][11] Common ligands include TBTA (Tris(benzyltriazolylmethyl)amine) and the more water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[4][7] Advanced reagents like "FastClick™" and "Azide Plus" incorporate a copper-chelating moiety directly into the azide probe, enhancing reaction speed and yield without the need for an external ligand.[8][15]
Experimental Workflow for CuAAC Labeling
The general workflow for labeling an alkyne-modified biomolecule with this compound azide involves the preparation of reagents, the click reaction itself, and subsequent purification of the labeled conjugate.
Figure 1: General experimental workflow for CuAAC labeling of biomolecules.
Protocols
Protocol 1: General CuAAC Labeling of Biomolecules (e.g., Proteins, Oligonucleotides)
This protocol is a general guideline for labeling alkyne-modified biomolecules with this compound azide using a copper(II) source, a reducing agent, and a stabilizing ligand.
Materials:
-
Alkyne-modified biomolecule
-
This compound Azide
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Dimethylsulfoxide (DMSO)
-
Deionized Water
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or triethylammonium (B8662869) acetate (B1210297) buffer)[2][16]
Stock Solutions:
| Reagent | Stock Concentration | Solvent |
| This compound Azide | 10 mM | DMSO |
| CuSO₄ | 20 mM - 100 mM | Water |
| THPTA/TBTA | 100 mM | Water (THPTA) or DMSO/tBuOH (TBTA)[13] |
| Sodium Ascorbate | 100 mM - 300 mM | Water (prepare fresh) |
Reaction Component Concentrations:
| Component | Final Concentration | Example Volume (for 100 µL reaction) |
| Alkyne-Biomolecule | 10-100 µM | Variable |
| This compound Azide | 1.5 - 5 equivalents to alkyne | 1.5 - 5 µL of 1 mM working solution |
| CuSO₄ | 50 µM - 2 mM[12] | 1 µL of 20 mM stock |
| THPTA/TBTA | 250 µM - 10 mM (5x excess to CuSO₄)[12] | 5 µL of 10 mM stock |
| Sodium Ascorbate | 1 - 5 mM | 1 µL of 100 mM stock |
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule, this compound azide, and the copper/ligand premix (prepare by mixing CuSO₄ and THPTA/TBTA solutions and letting them sit for a few minutes).[17]
-
Degas the Solution (Optional but Recommended): To prevent oxidation of the Cu(I) catalyst, it is recommended to degas the reaction mixture by bubbling with an inert gas like argon or nitrogen for 30 seconds.[2][16]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[1]
-
Incubate: Vortex the reaction mixture gently and incubate at room temperature for 30 minutes to overnight.[1][2] Protect the reaction from light.
-
Purification: Purify the this compound labeled biomolecule from excess reagents. Common methods include:
-
Precipitation: For oligonucleotides and DNA, precipitation with acetone (B3395972) or ethanol (B145695) can be effective.[2][16] For proteins, a methanol/chloroform precipitation can be used.[1]
-
Size-Exclusion Chromatography (SEC): Spin columns are suitable for removing small molecules from labeled proteins.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is often used for purifying labeled oligonucleotides and peptides.[18]
-
Molecular Weight Cut-Off (MWCO) Centrifugation: This is a rapid method for purifying labeled oligonucleotides.[19][20]
-
Protocol 2: Using Advanced "Azide Plus" Reagents
"Azide Plus" reagents contain a copper-chelating moiety, simplifying the protocol by eliminating the need for a separate ligand solution and accelerating the reaction.[1][9][15]
Materials:
-
Alkyne-modified biomolecule
-
This compound Azide Plus
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Reaction Buffer
Procedure:
-
Prepare the Reaction Cocktail: In a single tube, combine the alkyne-modified biomolecule, this compound Azide Plus, and CuSO₄ in the reaction buffer.
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to the mixture.
-
Incubate: Vortex and incubate at room temperature for 30 minutes, protected from light.[1]
-
Purify: Follow the purification steps outlined in Protocol 1.
Ligand Selection and Advanced Reagents
The choice of ligand can significantly impact the efficiency and biocompatibility of the CuAAC reaction.
| Ligand/Reagent | Key Characteristics |
| TBTA | The first widely used ligand. Effective but has poor water solubility, often requiring co-solvents.[4] |
| THPTA | A water-soluble analog of TBTA, making it ideal for reactions in aqueous buffers and with sensitive biomolecules.[7] It generally performs as well as or better than TBTA in aqueous systems.[4][7] |
| BTTAA | Another water-soluble ligand that has shown even higher activity in accelerating CuAAC compared to TBTA and THPTA in some studies.[12][21] |
| FastClick™ Azides | These reagents have a built-in copper-chelating ligand, which can increase the effective copper concentration at the reaction site, leading to faster reactions and higher yields.[8][22] |
| Azide Plus Reagents | These contain a complete copper-chelating system that forms a highly active copper complex, acting as both reactant and catalyst. This can lead to nearly instantaneous reactions, even at low concentrations.[1][9][15] |
Signaling Pathway and Workflow Visualization
While the click chemistry reaction itself is a chemical ligation process, it is a powerful tool for studying biological signaling pathways. For instance, alkyne-modified metabolic precursors can be incorporated into biomolecules within a specific pathway in living cells. Subsequent labeling with this compound azide allows for the visualization and tracking of these molecules. The following diagram illustrates a conceptual workflow for labeling proteins in a cellular context.
Figure 2: Workflow for labeling and visualizing newly synthesized proteins.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Increase the concentration of the this compound azide, the copper catalyst, or the incubation time.[6] Ensure the sodium ascorbate solution is fresh. Consider using an advanced reagent like "FastClick™" or "Azide Plus".
-
Biomolecule Degradation: For sensitive proteins, use the more biocompatible THPTA ligand and minimize the concentration of copper.[7] Ensure the reaction is performed in a suitable buffer.
-
High Background: Inadequate purification can lead to high background from unreacted this compound azide. Optimize the purification protocol. For in-gel fluorescence, ensure complete removal of excess dye before imaging.[23]
-
Precipitation: If precipitation occurs upon addition of reagents, especially with the less soluble TBTA ligand, consider adjusting the solvent composition or switching to a more soluble ligand like THPTA.[4]
By following these detailed protocols and considering the various factors that can influence the reaction, researchers can successfully label their biomolecules of interest with this compound azide for a wide range of downstream applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-chelating azides for efficient click conjugation reactions in complex media. | Semantic Scholar [semanticscholar.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. FastClick™ 5-TAMRA Azide | AAT Bioquest [aatbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. TAMRA Azide Plus | BroadPharm [broadpharm.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Using 6-TAMRA in qPCR Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative real-time polymerase chain reaction (qPCR) is a cornerstone technique in molecular biology for the sensitive and specific quantification of nucleic acids. The use of fluorescently labeled oligonucleotides, particularly hydrolysis probes like TaqMan® probes, is central to the accuracy and reliability of qPCR assays. 6-Carboxytetramethylrhodamine (6-TAMRA) is a widely used fluorescent dye that has historically played a significant role as a quencher in dual-labeled qPCR probes.
These application notes provide a comprehensive guide to the use of this compound for labeling oligonucleotides for qPCR applications. Detailed protocols for labeling, purification, and quality control are provided, along with a summary of its performance characteristics and a comparison with modern alternatives.
Chemical and Spectral Properties of this compound
This compound is a rhodamine derivative characterized by its bright fluorescence in the orange-red region of the visible spectrum. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Modification Code | [TAMR] | [1] |
| Chemical Formula | C₃₁H₃₁N₃O₆P | [1] |
| Formula Weight | 575.60 g/mol | [1] |
| Absorbance Maximum (λmax) | ~543-565 nm | [1][2] |
| Emission Maximum (λem) | ~571-580 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | [1] |
Application in qPCR: this compound as a Quencher
In the context of qPCR probes, this compound most commonly functions as a quencher dye. In a typical TaqMan® probe, a reporter dye, such as 6-Carboxyfluorescein (FAM), is attached to the 5' end of the oligonucleotide, while this compound is attached to the 3' end. The close proximity of the reporter and quencher dyes on the intact probe results in the suppression of the reporter's fluorescence through Förster Resonance Energy Transfer (FRET).[2][3]
During the PCR extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher.[3] This separation leads to an increase in the reporter's fluorescence signal, which is directly proportional to the amount of amplified product.
It is important to note that this compound is itself a fluorescent molecule, which can lead to higher background fluorescence compared to non-fluorescent or "dark" quenchers.[4][5] This can potentially reduce the sensitivity of a qPCR assay.[4]
Quantitative Performance Data
Comparison of Quencher Performance
The choice of quencher can significantly impact the performance of a qPCR assay. Black Hole Quencher® (BHQ®) dyes are a common alternative to TAMRA.
| Parameter | This compound | BHQ-1 | Reference |
| Quenching Type | Fluorescent | Non-fluorescent (Dark) | [4][5] |
| Intra-Assay Variability | Higher | 1.2 to 2.8-fold lower than TAMRA | [4][6] |
| Background Fluorescence | Present | Minimal | [4][7] |
| Multiplexing Capability | Limited due to its own fluorescence | Broader range of compatible reporters | [5][7] |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with this compound NHS Ester
This protocol describes the labeling of an oligonucleotide containing a primary amine group with this compound N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
Amine-modified oligonucleotide
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Nuclease-free water
-
Purification supplies (e.g., HPLC system or desalting columns)
Procedure:
-
Prepare this compound NHS Ester Stock Solution: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a suitable concentration (e.g., 1-5 mg/mL).
-
Labeling Reaction:
-
Add the this compound NHS ester stock solution to the oligonucleotide solution. A molar excess of the dye (typically 5-10 fold) is recommended to ensure efficient labeling.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Purification: Purify the this compound labeled oligonucleotide from unreacted dye and other reaction components. High-performance liquid chromatography (HPLC) is the recommended method for obtaining high-purity probes.[8] Alternatively, desalting columns can be used for initial cleanup.
Protocol 2: Purification of this compound Labeled Oligonucleotides by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for purifying labeled oligonucleotides.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Solvent A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Solvent B: Acetonitrile
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dilute the labeling reaction mixture with nuclease-free water.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Solvent B in Solvent A.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Solvent B concentration.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~555 nm (for this compound).
-
-
Fraction Collection: Collect the fractions corresponding to the dual-labeled oligonucleotide peak.
-
Desalting: Desalt the collected fractions to remove the TEAA buffer.
-
Lyophilization: Lyophilize the purified and desalted oligonucleotide to obtain a dry powder.
Protocol 3: Quality Control of this compound Labeled Oligonucleotides
1. Spectrophotometric Analysis:
-
Resuspend the lyophilized oligonucleotide in nuclease-free water or a suitable buffer.
-
Measure the absorbance at 260 nm (A₂₆₀) and the absorbance maximum of this compound (~555 nm, A₅₅₅).
-
The ratio of A₅₅₅/A₂₆₀ can provide a qualitative measure of labeling efficiency.
2. Mass Spectrometry:
-
Use MALDI-TOF or ESI mass spectrometry to confirm the identity and purity of the labeled oligonucleotide by verifying its molecular weight.
3. Functional qPCR Assay:
-
Perform a qPCR experiment using the newly labeled probe with a known positive control template.
-
Evaluate the probe's performance by analyzing the amplification plot, cycle threshold (Cq) value, and overall fluorescence signal.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
This compound has been a reliable and effective quencher for qPCR probes for many years. While modern dark quenchers may offer advantages in terms of lower background and reduced intra-assay variability, this compound remains a viable and cost-effective option for many applications. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully label oligonucleotides with this compound and integrate them into their qPCR workflows. Careful execution of the labeling, purification, and quality control steps is crucial for obtaining high-quality probes and generating reliable qPCR data.
References
- 1. researchgate.net [researchgate.net]
- 2. Tamra-3' Oligo Modifications from Gene Link [genelink.com]
- 3. Probe-based qPCR Kits [takarabio.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | AAT Bioquest [aatbio.com]
- 7. bioluminor.com [bioluminor.com]
- 8. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-TAMRA Labeled Probes in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is widely applied in genetic research, diagnostics, and drug development. The choice of fluorophore for labeling nucleic acid probes is critical for the success of FISH experiments, directly impacting signal brightness, specificity, and photostability.
6-Carboxytetramethylrhodamine (6-TAMRA) is a fluorescent dye belonging to the rhodamine family, known for its bright orange-red fluorescence. Its favorable spectral characteristics, including a high extinction coefficient and good photostability, make it a suitable candidate for labeling oligonucleotide probes for FISH applications.[1][2] This document provides detailed application notes and protocols for the use of this compound labeled probes in FISH experiments.
Quantitative Data of this compound
The selection of a fluorophore is a critical step in the design of a FISH experiment. The following table summarizes the key quantitative properties of this compound, providing a basis for experimental setup and comparison with other fluorophores.
| Property | Value | References |
| Excitation Maximum (λex) | ~557 - 565 nm | [1][3] |
| Emission Maximum (λem) | ~583 nm | [1][3] |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | [1][4] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 (in solution) | [3] |
| Molecular Weight | ~430.45 g/mol | [3] |
Note: The exact spectral characteristics can vary depending on the solvent, pH, and the molecule to which the dye is conjugated.[3]
Experimental Protocols
This section provides a detailed methodology for performing FISH using this compound labeled probes, covering probe design, labeling, sample preparation, hybridization, and imaging.
Probe Design and Synthesis
Proper probe design is paramount for successful FISH experiments. Several factors should be considered to ensure specificity and optimal hybridization efficiency.
-
Probe Length: Oligonucleotide probes for FISH are typically 15-30 nucleotides in length.[5]
-
Specificity: Probes should be designed to have a high degree of complementarity to the target sequence to minimize off-target binding. BLAST searches are recommended to check for potential cross-hybridization.
-
GC Content: The GC content influences the melting temperature (Tm) of the probe. A higher GC content generally leads to a higher Tm.[5]
-
Secondary Structures: Probes should be designed to avoid the formation of stable hairpins or self-dimers, which can interfere with hybridization to the target sequence.[5]
-
Labeling Position: this compound can be incorporated at the 5' or 3' end of the oligonucleotide, or internally. The choice of labeling position may depend on the specific application and the potential for steric hindrance.
Probe Labeling with this compound
Oligonucleotide probes can be synthesized with a terminal amine group, which can then be chemically conjugated to an amine-reactive derivative of this compound, such as this compound-NHS ester.
Materials:
-
Amine-modified oligonucleotide probe
-
This compound N-hydroxysuccinimide (NHS) ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Purification column (e.g., desalting column or HPLC)
Protocol:
-
Dissolve the amine-modified oligonucleotide probe in the labeling buffer to a final concentration of 1 mM.
-
Dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.
-
Add a 10-fold molar excess of the reactive this compound solution to the oligonucleotide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
Purify the this compound labeled probe from the unreacted dye and other small molecules using a desalting column or reverse-phase HPLC.
-
Verify the labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and at the excitation maximum of this compound (~557 nm).
Sample Preparation
Proper sample preparation is crucial for preserving cellular morphology and ensuring accessibility of the target nucleic acid sequences. The protocol will vary depending on the sample type (e.g., cell culture, tissue sections).
For Cultured Cells:
-
Grow cells on sterile glass coverslips.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature to allow probe entry.[6]
-
Wash the cells twice with PBS.
-
Dehydrate the cells through a series of ethanol (B145695) washes (70%, 85%, and 100%) for 2 minutes each.
-
Air dry the coverslips.
Hybridization
Materials:
-
This compound labeled probe
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)[7]
-
Coverslips
-
Rubber cement
Protocol:
-
Prepare the hybridization mixture containing the this compound labeled probe at a final concentration of 1-10 ng/µL in hybridization buffer.
-
Denature the probe mixture by heating at 75°C for 5-10 minutes.[7]
-
Denature the cellular DNA/RNA on the coverslip by placing it in a denaturation solution (e.g., 70% formamide, 2x SSC, pH 7.0) at 73°C for 2-5 minutes.[8]
-
Immediately dehydrate the coverslip through a cold ethanol series (70%, 85%, and 100%) for 2 minutes each and air dry.
-
Apply the denatured probe mixture to the coverslip.
-
Cover with a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with rubber cement.
-
Incubate in a humidified chamber at 37-42°C overnight.[7]
Post-Hybridization Washes and Imaging
Washing steps are critical for removing unbound and non-specifically bound probes to reduce background noise.
Materials:
-
Wash buffer 1 (e.g., 50% formamide, 2x SSC, pH 7.0)
-
Wash buffer 2 (e.g., 0.1x SSC)
-
DAPI counterstain
-
Antifade mounting medium
Protocol:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slides in pre-warmed Wash buffer 1 at 45°C for 3 x 5 minutes.[7]
-
Wash the slides in pre-warmed Wash buffer 2 at 45°C for 3 x 5 minutes.[7]
-
Rinse the slides briefly in PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Rinse the slides in PBS.
-
Mount the coverslips with an antifade mounting medium.[9]
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI and this compound.
Visualization and Data Analysis
Experimental Workflow
The following diagram illustrates the key steps in a typical FISH experiment using this compound labeled probes.
Caption: Experimental workflow for FISH using this compound labeled probes.
Principle of Fluorescence In Situ Hybridization
The underlying principle of FISH involves the specific annealing of a fluorescently labeled nucleic acid probe to its complementary target sequence within a cell or tissue.
Caption: Principle of fluorescence in situ hybridization (FISH).
Troubleshooting
Successful FISH experiments require careful optimization of each step. The following table provides guidance on common issues and potential solutions when using this compound labeled probes.
| Problem | Probable Cause | Possible Solution |
| Weak or No Signal | - Inefficient probe labeling | - Verify labeling efficiency using spectrophotometry. - Optimize the labeling reaction conditions. |
| - Poor probe penetration | - Optimize permeabilization step (e.g., adjust Triton X-100 concentration or incubation time).[6] | |
| - Incomplete denaturation | - Ensure denaturation temperature and time are optimal for both probe and target.[8] | |
| - Probe degradation | - Store probes protected from light and at the recommended temperature. | |
| - Low target abundance | - Consider using a brighter fluorophore or signal amplification techniques.[6] | |
| High Background | - Non-specific probe binding | - Increase the stringency of the post-hybridization washes (e.g., increase temperature, decrease salt concentration).[6] - Include blocking agents (e.g., Cot-1 DNA) in the hybridization buffer. |
| - Incomplete removal of unbound probe | - Optimize the duration and number of wash steps. | |
| - Autofluorescence of the sample | - Use a filter set that minimizes the detection of autofluorescence. - Consider using a fluorophore with a longer wavelength.[1] | |
| Photobleaching | - Excessive exposure to excitation light | - Minimize exposure time during image acquisition. - Use an effective antifade mounting medium.[9] |
| - High intensity of excitation light | - Reduce the intensity of the light source. |
Conclusion
This compound is a versatile and reliable fluorophore for labeling oligonucleotide probes for FISH applications. Its bright fluorescence and good photostability allow for the sensitive detection of specific nucleic acid sequences in a variety of sample types. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers, scientists, and drug development professionals can successfully implement this compound labeled probes in their FISH experiments to achieve high-quality and reproducible results. Careful optimization of probe design, labeling, hybridization, and washing steps is essential for maximizing the signal-to-noise ratio and obtaining clear and specific fluorescent signals.
References
- 1. biocat.com [biocat.com]
- 2. Stellaris dyes and modifications | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Guidelines for the Design of FISH Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. abcam.com [abcam.com]
- 8. molecular.abbott [molecular.abbott]
- 9. clinicallab.com [clinicallab.com]
6-TAMRA in Live Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a bright, photostable, and versatile fluorescent dye widely employed in live-cell imaging. As a member of the rhodamine family, its orange-red fluorescence provides a robust signal for a multitude of biological applications. This document offers detailed application notes and protocols for the use of 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA), a specific isomer of TAMRA, in live-cell imaging. This compound is particularly useful for labeling proteins, peptides, and oligonucleotides to study their dynamics, interactions, and localization within living cells.[1] Its favorable spectral properties make it an excellent choice for fluorescence microscopy, flow cytometry, and other fluorescence-based cellular analysis techniques.
Core Properties of this compound
This compound's utility in live-cell imaging is underpinned by its excellent photophysical characteristics. It is typically excited by laser lines around 543-561 nm and exhibits a bright emission in the orange-red region of the spectrum, which helps to minimize interference from cellular autofluorescence. The dye is available in various reactive forms, such as N-hydroxysuccinimide (NHS) esters and maleimides, allowing for straightforward covalent labeling of primary amines and thiols on biomolecules, respectively.[2][3]
Quantitative Data Summary
For ease of comparison, the key photophysical properties of this compound are summarized in the table below, alongside other commonly used fluorescent dyes.
| Property | This compound | 5-TAMRA | Alexa Fluor 555 | mCherry |
| Excitation Maximum (λex) | ~546 nm[1][4] | ~546 nm[1] | ~555 nm | ~587 nm |
| Emission Maximum (λem) | ~579 nm[4] | ~579 nm[1] | ~565 nm | ~610 nm |
| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹[5] | ~92,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | ~72,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.1[5] | ~0.1 | ~0.1 | ~0.22 |
| Relative Brightness¹ | ++ | ++ | +++ | ++ |
| Photostability² | +++[6] | +++ | ++++ | ++ |
¹Relative brightness is a product of the molar extinction coefficient and quantum yield. ²Photostability is a qualitative measure of the dye's resistance to photobleaching under typical imaging conditions.
Applications in Live-Cell Imaging
The versatility of this compound makes it suitable for a wide range of live-cell imaging applications:
-
Subcellular Tracking: this compound-labeled biomolecules, such as proteins and peptides, can be used to monitor their uptake, localization, and trafficking within live cells in real-time. This is particularly valuable for studying the mechanisms of action of cell-penetrating peptides and drug delivery systems.[4]
-
Protein-Protein Interactions (FRET): this compound can serve as an excellent acceptor fluorophore in Förster Resonance Energy Transfer (FRET)-based assays when paired with a suitable donor fluorophore like fluorescein (B123965) (FAM) or a cyan fluorescent protein (CFP).[4][6] This enables the detection and quantification of molecular interactions in living cells.
-
Receptor Internalization: By conjugating this compound to a ligand, the process of receptor-mediated endocytosis can be visualized and quantified. This is a crucial application in studying receptor biology and in the development of targeted therapies.[4]
-
No-Wash Imaging: Recent advancements have led to the development of cell-permeable this compound derivatives that exhibit fluorogenicity, meaning they become more fluorescent upon binding to their target. This allows for no-wash live-cell imaging with high signal-to-noise ratios.[7][8]
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound NHS Ester
This protocol describes the covalent labeling of a purified protein with this compound NHS ester. The labeled protein can then be introduced into live cells.
Materials:
-
Purified protein (in an amine-free buffer, e.g., PBS)
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be protected from light.
-
Prepare Protein Solution: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the this compound NHS Ester solution to the protein solution at a molar ratio of 5-10:1 (dye:protein). The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the labeled protein at 280 nm and ~546 nm. Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the molar ratio of the dye to the protein.
-
Storage: Store the labeled protein at 4°C, protected from light.
Protocol 2: Live-Cell Imaging of this compound-Labeled Peptide Uptake
This protocol outlines the steps for visualizing the internalization of a this compound-conjugated peptide into live cells.
Materials:
-
This compound-labeled peptide
-
Live cells (e.g., HeLa or U2OS) cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope with appropriate filter sets for this compound
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare Peptide Solution: Dissolve the this compound-labeled peptide in serum-free medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Labeling:
-
Wash the cells once with pre-warmed PBS.
-
Remove the PBS and add the pre-warmed peptide solution to the cells.
-
Incubate the cells for the desired time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator.
-
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound peptide.
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
Immediately image the cells using a confocal microscope equipped with a heated stage and CO₂ chamber.
-
Use an appropriate laser line (e.g., 561 nm) for excitation and collect the emission between approximately 570-620 nm.
-
Acquire time-lapse images to observe the dynamics of peptide uptake and trafficking.
-
Protocol 3: Sensitized Emission FRET (seFRET) Imaging in Live Cells
This protocol provides a general framework for performing FRET imaging using a this compound-labeled protein as the acceptor and a CFP-tagged protein as the donor.
Materials:
-
Live cells co-expressing CFP-tagged protein (donor) and a protein labeled with this compound (acceptor)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP and this compound)
-
Image analysis software
Procedure:
-
Cell Preparation: Prepare cells expressing the FRET pair on a suitable imaging dish.
-
Image Acquisition:
-
Acquire three images of the cells:
-
Donor Image (IDD): Excite at the donor's excitation wavelength (e.g., ~430 nm for CFP) and collect emission at the donor's emission wavelength (e.g., ~475 nm).
-
Acceptor Image (IAA): Excite at the acceptor's excitation wavelength (e.g., ~546 nm for this compound) and collect emission at the acceptor's emission wavelength (e.g., ~580 nm).
-
FRET Image (IDA): Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.
-
-
-
Image Correction and Analysis:
-
Correct for background fluorescence in all three images.
-
Correct for spectral bleed-through (crosstalk) of the donor emission into the FRET channel and the direct excitation of the acceptor by the donor excitation light.
-
Calculate the corrected FRET (FRETc) signal.
-
The FRET efficiency can then be calculated and used to determine the proximity of the two labeled proteins.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. FRET Microscopy for Real-time Monitoring of Signaling Events in Live Cells Using Unimolecular Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAMRA dye for labeling in life science research [baseclick.eu]
- 7. researchgate.net [researchgate.net]
- 8. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
Purifying 6-TAMRA Labeled Proteins: An Application Guide to Column Chromatography
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research, enabling the visualization and quantification of proteins in a wide array of applications, from cellular imaging to in vitro biochemical assays. 6-Carboxytetramethylrhodamine (6-TAMRA) is a popular orange-fluorescent dye frequently used for this purpose due to its brightness and photostability. A critical step following the labeling reaction is the removal of unconjugated dye and other impurities to ensure that the observed fluorescence is directly attributable to the labeled protein. Column chromatography is a powerful and versatile technique for purifying labeled proteins, offering various separation strategies to achieve high purity.
This application note provides detailed protocols for the purification of this compound labeled proteins using three common column chromatography methods: size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), and affinity chromatography (AC). This guide is intended for researchers, scientists, and drug development professionals seeking to produce highly pure fluorescently labeled proteins for downstream applications.
Principle of this compound Labeling
This compound is commonly supplied as an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond. The reaction is typically carried out in a buffer with a slightly alkaline pH (8.0-9.0) to ensure that the primary amines are deprotonated and thus reactive. It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, as amine-containing buffers (e.g., Tris) will compete for reaction with the NHS ester.
General Workflow for this compound Labeling and Purification
The overall process involves dissolving the protein and the this compound NHS ester, carrying out the labeling reaction, and then purifying the resulting labeled protein to remove excess dye and other impurities.
Caption: General workflow for labeling a protein with this compound and subsequent purification.
Experimental Protocols
Protocol 1: Labeling of Protein with this compound NHS Ester
This protocol describes a general method for labeling a protein with this compound succinimidyl ester.[1]
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare Protein Solution: Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound NHS Ester in DMSO to a concentration of 10 mg/mL.
-
Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point of a 10-20 fold molar excess is recommended.
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Proceed to Purification: The crude labeled protein is now ready for purification by column chromatography.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. The larger labeled protein will elute before the smaller, unconjugated this compound dye. This method is also effective for buffer exchange.
Materials:
-
Crude this compound labeled protein
-
SEC Column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., PBS, pH 7.4)
-
Chromatography system or gravity flow setup
-
Fraction collector or microcentrifuge tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of Elution Buffer.
-
Sample Loading: Load the crude labeled protein solution onto the column. The sample volume should not exceed 30% of the total column volume for optimal separation.
-
Elution: Elute the sample with the Elution Buffer. The labeled protein, being larger, will travel faster through the column and elute first. The free dye will be retained longer and elute later.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and 555 nm (for this compound).
-
Pooling and Analysis: Pool the fractions containing the labeled protein (which will have both A280 and A555 peaks). Analyze the purity by SDS-PAGE and measure the degree of labeling.
Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net charge. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the protein and the pH of the buffer. This protocol provides a general guideline.
Materials:
-
Crude this compound labeled protein
-
IEX Column (Anion or Cation Exchanger)
-
Binding Buffer (low salt concentration, pH chosen to ensure the protein binds)
-
Elution Buffer (high salt concentration, e.g., Binding Buffer + 1 M NaCl)
-
Chromatography system
-
Fraction collector
Procedure:
-
Buffer Exchange: Ensure the crude labeled protein is in a low-salt buffer, which can be achieved using a desalting column (a form of SEC).
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer until the pH and conductivity are stable.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with Binding Buffer to remove any unbound molecules, including the free this compound dye.
-
Elution: Elute the bound, labeled protein using a linear salt gradient or a step elution with the Elution Buffer.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm and 555 nm.
-
Pooling and Analysis: Pool the fractions containing the purified labeled protein and analyze for purity and degree of labeling.
Protocol 4: Purification by Affinity Chromatography (for His-tagged proteins)
If the protein of interest has an affinity tag, such as a polyhistidine (His-tag), affinity chromatography can be a highly specific purification method. This protocol is for a His-tagged protein using a Nickel-NTA resin.[2]
Materials:
-
Crude this compound labeled His-tagged protein
-
Ni-NTA Agarose resin
-
Binding Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Chromatography column
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the Ni-NTA column with Binding Buffer.
-
Sample Loading: Load the crude labeled protein solution onto the column.
-
Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins and free dye.
-
Elution: Elute the this compound labeled His-tagged protein with Elution Buffer.
-
Fraction Collection: Collect the eluted fractions.
-
Pooling and Analysis: Pool the fractions containing the purified labeled protein. It is often necessary to remove the imidazole for downstream applications, which can be done using a desalting column. Analyze for purity and degree of labeling.
Data Presentation
The choice of purification method will depend on the properties of the target protein and the required level of purity. The following table summarizes the typical performance of each chromatography technique for the purification of this compound labeled proteins.
| Purification Method | Principle of Separation | Typical Protein Recovery | Typical Purity | Advantages | Disadvantages |
| Size-Exclusion (SEC) | Molecular Size | >90% | Good | Mild conditions, also allows for buffer exchange. | Limited resolution, sample dilution. |
| Ion-Exchange (IEX) | Net Charge | 80-95% | High | High binding capacity, excellent resolution. | Requires optimization of pH and salt concentration. |
| Affinity (AC) | Specific Binding | >90% | Very High | Highly specific, can achieve >95% purity in a single step. | Requires a tagged protein, potential for co-purification of interacting partners. |
Visualization of Purification Logic
The selection of a purification strategy can be guided by the properties of the protein and the experimental goals.
Caption: Decision tree for selecting a suitable chromatography method.
Conclusion
The successful purification of this compound labeled proteins is essential for generating reliable and reproducible data. The choice of column chromatography technique—size-exclusion, ion-exchange, or affinity—should be tailored to the specific protein and the desired final purity. By following the detailed protocols and considering the comparative data presented in this application note, researchers can effectively purify their this compound labeled proteins for a wide range of downstream applications.
References
Application Notes and Protocols for 6-TAMRA in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution. It is particularly well-suited for high-throughput screening (HTS) and drug discovery applications. The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small fluorescently labeled molecule (the tracer) is unbound, it rotates rapidly in solution, leading to depolarization of the emitted light and a low FP value. Upon binding to a larger molecule (the binding partner), the rotation of the tracer is slowed, resulting in a higher degree of polarization and an increased FP value.
6-Carboxytetramethylrhodamine (6-TAMRA) is a bright, photostable rhodamine-based fluorophore commonly used as a tracer in FP assays. Its spectral properties, with excitation and emission maxima in the orange-red region of the spectrum, minimize interference from autofluorescence of common biological molecules. This application note provides detailed protocols and data for utilizing this compound in fluorescence polarization assays to study molecular interactions.
Spectral and Physicochemical Properties of this compound
Proper selection of a fluorophore is critical for the success of an FP assay. This compound offers several advantages, including high quantum yield and good water solubility. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~545 nm | |
| Emission Maximum (λem) | ~575 nm | |
| Molar Extinction Coefficient (ε) at ~545 nm | ~92,000 M⁻¹cm⁻¹ | |
| Recommended Excitation Filter | 531 nm | |
| Recommended Emission Filter | 579 nm | |
| Molecular Weight | 430.46 g/mol |
Key Applications of this compound in Fluorescence Polarization Assays
This compound-based FP assays are versatile and have been successfully applied to a wide range of molecular interaction studies, including:
-
Protein-Peptide Interactions: Characterizing the binding of peptides to larger protein targets is a common application. For example, FP assays using TAMRA-labeled peptides have been instrumental in studying the interactions within the Bcl-2 family of proteins, which are key regulators of apoptosis.
-
Protein-Small Molecule Interactions: FP is a valuable tool in drug discovery for screening compound libraries to identify inhibitors or binders of protein targets. A TAMRA-labeled tracer can be displaced by a small molecule inhibitor, leading to a decrease in the FP signal.
-
Protein-Nucleic Acid Interactions: The binding of proteins to DNA or RNA can be monitored by labeling the nucleic acid with this compound.
-
Receptor-Ligand Binding: FP assays can be used to study the interaction of ligands with their receptors, including G-protein coupled receptors (GPCRs).
Experimental Protocols
Protocol 1: Labeling of Peptides with this compound-NHS Ester
This protocol describes the covalent labeling of a peptide with this compound N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues).
Materials:
-
This compound, NHS Ester
-
Peptide of interest (with at least one primary amine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., desalting column or reverse-phase HPLC)
Procedure:
-
Prepare this compound-NHS Ester Stock Solution: Dissolve this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound-NHS ester stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the this compound-labeled peptide from the unreacted dye and other reaction components using a desalting column or reverse-phase HPLC.
-
Quantification and Storage: Determine the concentration and degree of labeling of the purified conjugate by measuring its absorbance at 280 nm (for the peptide) and ~545 nm (for this compound). Store the labeled peptide at -20°C or -80°C, protected from light.
Protocol 2: Direct Binding Fluorescence Polarization Assay
This protocol is for determining the binding affinity (Kd) of a this compound-labeled tracer to its binding partner.
Materials:
-
This compound-labeled tracer (e.g., peptide, small molecule)
-
Binding partner (e.g., protein)
-
Assay Buffer (e.g., PBS, Tris-HCl with appropriate additives like 0.01% Tween-20)
-
Black, low-binding 96- or 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the this compound-labeled tracer in the assay buffer. The final concentration in the assay should be well below the expected Kd. A typical starting concentration is 1-10 nM.
-
Prepare a serial dilution of the binding partner in the assay buffer. The highest concentration should be at least 10-fold higher than the expected Kd.
-
-
Assay Setup:
-
Add a fixed volume of the this compound-labeled tracer solution to each well of the microplate.
-
Add an equal volume of the serially diluted binding partner to the wells.
-
Include control wells:
-
Tracer only (minimum polarization): Wells containing only the this compound-labeled tracer in assay buffer.
-
Buffer only (blank): Wells containing only the assay buffer.
-
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for this compound (e.g., excitation at 531 nm and emission at 579 nm).
-
Data Analysis:
-
Subtract the blank values from all measurements.
-
Plot the fluorescence polarization values (in millipolarization units, mP) against the concentration of the binding partner.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
Protocol 3: Competitive Binding Fluorescence Polarization Assay
This protocol is used to determine the inhibitory constant (Ki or IC50) of a test compound that competes with the this compound-labeled tracer for binding to the target molecule.
Materials:
-
This compound-labeled tracer
-
Binding partner
-
Test compound (inhibitor)
-
Assay Buffer
-
Black, low-binding 96- or 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a solution of the this compound-labeled tracer at twice its final concentration.
-
Prepare a solution of the binding partner at twice its final concentration (typically at or below its Kd for the tracer).
-
Prepare a serial dilution of the test compound in the assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the serially diluted test compound to the wells.
-
Add a fixed volume of the this compound-labeled tracer and binding partner mixture to each well.
-
Include control wells:
-
No inhibitor (maximum polarization): Wells with tracer, binding partner, and buffer instead of the test compound.
-
Tracer only (minimum polarization): Wells with tracer and buffer.
-
-
-
Incubation: Incubate the plate at room temperature to allow the competition to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization as described in the direct binding assay.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Data Presentation
Quantitative data from this compound fluorescence polarization assays are crucial for characterizing molecular interactions. Below are examples of how to present such data in a structured format.
Table 1: Binding Affinities Determined by Direct FP Titration
| This compound Labeled Tracer | Binding Partner | Kd (nM) | Assay Conditions | Reference(s) |
| TAMRA-Paxillin LD2 Peptide | FAK FAT Domain | 48.6 ± 11.4 | 0.1 µM Tracer, 0.1-200 µM FAT | |
| ADP-5-TAMRA | Kynurenine Monooxygenase (KMO) | 600 ± 50 | 30 nM Tracer | |
| ADP-5-TAMRA | N-hydroxylating monooxygenase (Af SidA) | 2100 ± 200 | 30 nM Tracer |
Table 2: Inhibitory Constants from Competitive FP Assays
| This compound Labeled Tracer | Binding Partner | Competitor/Inhibitor | Ki (µM) | IC50 (µM) | Assay Conditions | Reference(s) |
| TAMRA-LD2 Peptide | FAK FAT Domain | Unlabeled LD2 Peptide | 45.9 ± 4.2 | - | 0.1 µM Tracer, 20 µM FAT | |
| ADP-TAMRA | Af SidA | Sanguinarine | - | 500 ± 90 | 30 nM Tracer, 2 µM Af SidA |
Table 3: Assay Quality Metrics
| Assay | Z'-Factor | Signal Window (mP) | Reference(s) |
| FAK-Paxillin Interaction | 0.63 | ~100 | |
| Flavin-Monooxygenase Inhibition | 0.77 | ~150 |
Mandatory Visualizations
Bcl-2 Family Protein Interaction Pathway
The following diagram illustrates the principle of using a this compound labeled BH3 peptide to study its interaction with the anti-apoptotic protein Bcl-xL. This interaction is a key target in cancer drug discovery.
Caption: Bcl-2 family protein interaction studied by FP.
Experimental Workflow for a Competitive FP Assay
This diagram outlines the key steps in performing a competitive fluorescence polarization assay to screen for inhibitors.
Caption: Workflow for a competitive FP screening assay.
Conclusion
This compound is a robust and versatile fluorescent probe for developing fluorescence polarization assays to study a wide variety of molecular interactions. The detailed protocols and data presentation guidelines provided in this application note serve as a comprehensive resource for researchers, scientists, and drug development professionals to successfully implement this compound-based FP assays in their research and screening workflows. The high sensitivity, adaptability to HTS, and the wealth of available literature make this compound FP assays an invaluable tool in modern biological and pharmaceutical research.
Application Notes and Protocols for 6-TAMRA Labeling of Cysteine Residues in Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and techniques for the specific labeling of cysteine residues in proteins with the fluorophore 6-TAMRA (Tetramethylrhodamine). Detailed protocols, quantitative data, and troubleshooting advice are included to facilitate the successful implementation of this powerful tool in various research and development applications.
Introduction
Site-specific fluorescent labeling of proteins is an invaluable technique for studying protein structure, function, and interactions. Cysteine, with its relatively low abundance and the unique reactivity of its thiol group, presents an ideal target for such modifications. This compound is a bright, photostable rhodamine-based dye with excitation and emission maxima in the green-yellow region of the visible spectrum, making it suitable for a wide range of fluorescence-based assays. The most common method for labeling cysteine residues with this compound involves the use of a maleimide (B117702) derivative of the dye, which forms a stable thioether bond with the sulfhydryl group of cysteine.
Quantitative Data Summary
The selection of a labeling strategy and the optimization of reaction conditions are critical for achieving high labeling efficiency and specificity. The following tables summarize key quantitative data for this compound and compare different thiol-reactive chemistries.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~541-555 nm | [1][2] |
| Emission Maximum (λem) | ~567-580 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.3 | [3] |
Table 2: Comparison of Thiol-Reactive Chemistries for Cysteine Labeling
| Feature | This compound Maleimide | This compound Methanethiosulfonate (MTS) | Julia-Kocienski Like Reagents |
| Reaction Chemistry | Michael Addition | Thiol-disulfide exchange | Thiol-Click chemistry |
| Bond Formed | Covalent thioether bond | Reversible disulfide bond | Stable thioether-like bond |
| Optimal Reaction pH | 6.5 - 7.5[4] | Broad range, effective at neutral pH | Neutral pH |
| Bond Stability | Generally stable, but can undergo retro-Michael reaction and hydrolysis[5] | Reversible with reducing agents (e.g., DTT, TCEP)[5] | Superior stability in human plasma compared to maleimide conjugates[6] |
| Specificity | Highly specific for thiols at optimal pH; potential for off-target reaction with amines at pH > 7.5[4] | Highly specific for thiol groups | Highly specific for cysteine |
| Labeling Efficiency | Typically in the range of 70-90%[3][5] | Generally high | High |
Experimental Protocols
General Considerations Before Starting
-
Protein Purity: The protein of interest should be highly purified to avoid non-specific labeling of contaminating proteins.
-
Cysteine Accessibility: The target cysteine residue must be solvent-accessible for the labeling reagent to react.
-
Reduction of Disulfide Bonds: If the target cysteine is involved in a disulfide bond, it must first be reduced. Common reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). Note that reducing agents must be removed before adding the maleimide reagent.[4]
-
Buffer Selection: Use a buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS) or HEPES.[4] Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Light Sensitivity: this compound is light-sensitive. All steps involving the dye should be performed in the dark or in low-light conditions.
Protocol for this compound Maleimide Labeling of a Cysteine-Containing Protein
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Purified protein with a free cysteine residue
-
This compound C6 maleimide
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Reducing Agent (optional): 10 mM DTT or TCEP
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add the reducing agent to a final concentration of 10 mM and incubate for 30 minutes at room temperature.
-
Remove the reducing agent by dialysis or using a desalting column equilibrated with Reaction Buffer.
-
-
This compound Maleimide Stock Solution Preparation:
-
Dissolve the this compound C6 maleimide in anhydrous DMSO to a concentration of 10 mM. This stock solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound maleimide stock solution to the protein solution.[7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., β-mercaptoethanol or L-cysteine) to a final concentration of 10 mM to react with any unreacted this compound maleimide. Incubate for 15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Collect the fractions containing the labeled protein, which can be identified by its color and by measuring absorbance at 280 nm and ~555 nm.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and ~555 nm (A₅₅₅).
-
Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm). The correction factor for TAMRA is approximately 0.3.[8]
-
Calculate the dye concentration: Dye Concentration (M) = A₅₅₅ / ε_dye (where ε_dye is the molar extinction coefficient of this compound at ~555 nm, which is ~92,000 M⁻¹cm⁻¹).[1]
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
-
Visualizations
Chemical Reaction Workflow
Caption: Chemical reaction workflow for this compound labeling of cysteine residues.
Experimental Workflow
Caption: Step-by-step experimental workflow for protein labeling.
Cysteine in a Redox Signaling Pathway
Caption: Simplified redox signaling pathway involving cysteine modifications.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete reduction and subsequent removal of the reducing agent. |
| Cysteine residue is not solvent-accessible. | Consider denaturing the protein under mild conditions or re-engineering the protein to place the cysteine in a more accessible location. | |
| Hydrolysis of the maleimide group. | Prepare the this compound maleimide stock solution fresh in anhydrous DMSO. | |
| Non-specific Labeling | Reaction pH is too high (>7.5). | Maintain the reaction pH between 6.5 and 7.5 to minimize reaction with primary amines (e.g., lysine).[4] |
| Presence of other reactive thiols in the buffer. | Use thiol-free buffers. | |
| Precipitation of Protein | The protein is not stable under the labeling conditions. | Optimize buffer composition, protein concentration, or temperature. |
| The dye is precipitating. | Ensure the DMSO concentration in the final reaction mixture is not too high. |
Applications of this compound Labeled Proteins
-
Fluorescence Microscopy: Visualize the localization and trafficking of proteins within cells.
-
Förster Resonance Energy Transfer (FRET): Study protein-protein interactions, conformational changes, and enzyme kinetics by using this compound as a FRET acceptor with a suitable donor fluorophore.[9]
-
Flow Cytometry: Quantify the expression of cell surface or intracellular proteins.
-
In Vitro Binding Assays: Monitor the binding of the labeled protein to its interaction partners.
-
Drug Discovery: Develop high-throughput screening assays to identify molecules that modulate the function or interactions of the labeled protein.
References
- 1. This compound, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
- 2. abcam.cn [abcam.cn]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring Enzyme Kinetics with 6-TAMRA FRET Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that is highly dependent on the distance between them.[1] This phenomenon provides a sensitive "spectroscopic ruler" for measuring molecular proximity in the range of 1-10 nanometers.[1] In enzyme kinetics, FRET is widely employed to monitor the activity of various enzymes, particularly proteases, in real-time.[2] This is achieved by designing a substrate that incorporates a FRET donor-acceptor pair, such as 6-Carboxyfluorescein (6-FAM) as the donor and 6-Carboxytetramethylrhodamine (6-TAMRA) as the acceptor or quencher.
In an intact substrate peptide, the donor (6-FAM) and acceptor (this compound) are in close proximity, leading to efficient FRET. When the donor is excited, it transfers its energy to the acceptor, resulting in quenching of the donor's fluorescence and, if the acceptor is also a fluorophore, sensitized emission from the acceptor. Upon enzymatic cleavage of the peptide substrate, the donor and acceptor are separated, disrupting FRET. This leads to an increase in the donor's fluorescence intensity, which can be continuously monitored to determine the rate of the enzymatic reaction. This application note provides a detailed protocol for utilizing this compound-based FRET peptides to determine the kinetic parameters of enzymes, with a focus on proteases.
Principle of the FRET-Based Enzyme Kinetic Assay
The core of this method is a synthetic peptide substrate that contains a specific cleavage sequence for the enzyme of interest. This peptide is flanked by a FRET pair, typically 6-FAM (donor) and this compound (acceptor/quencher).
Applications
This method is highly versatile and can be adapted for various applications in basic research and drug discovery, including:
-
Determination of Enzyme Kinetic Parameters: Calculation of Michaelis-Menten constant (Km) and catalytic rate (kcat) for enzymes.
-
High-Throughput Screening (HTS) of Enzyme Inhibitors: Rapidly screening large compound libraries for potential enzyme inhibitors.
-
Characterization of Enzyme Specificity: Evaluating the activity of an enzyme against a panel of different peptide substrates.
-
Monitoring Enzyme Activity in Complex Biological Samples: With appropriate controls, this assay can be used to measure enzyme activity in cell lysates or other biological fluids.
Experimental Protocols
This section provides a generalized protocol for determining the kinetic parameters of a protease using a 6-FAM/6-TAMRA FRET peptide substrate.
Materials and Reagents
-
Enzyme: Purified protease of interest (e.g., Trypsin, Caspase-3, MMP-9).
-
FRET Peptide Substrate: A peptide containing the enzyme's recognition sequence, labeled with 6-FAM at one terminus and this compound at the other. For example, for Ribonuclease A, a suitable substrate is 6-FAM-dArUdAdA-6-TAMRA.[3]
-
Assay Buffer: Buffer composition should be optimized for the specific enzyme. A common starting point is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM CaCl2 (for calcium-dependent enzymes like MMPs).
-
Enzyme Inhibitor (Optional): A known inhibitor for the enzyme to be used as a negative control.
-
Microplate Reader: A fluorescence microplate reader with excitation and emission filters suitable for 6-FAM (Excitation ~490 nm, Emission ~520 nm).
-
96-well or 384-well black microplates: Low-volume, non-binding plates are recommended to minimize background fluorescence and sample consumption.
-
Standard laboratory equipment: Pipettes, tubes, etc.
Experimental Workflow
References
Troubleshooting & Optimization
troubleshooting low labeling efficiency with 6-TAMRA NHS ester
Welcome to the technical support center for 6-TAMRA NHS ester labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no fluorescence signal from my labeled molecule. What are the possible causes?
A1: Low fluorescence can stem from several issues. It could be due to inefficient labeling, where the dye has not attached to your target molecule. Another possibility is fluorescence quenching, which can occur if too many dye molecules are attached in close proximity, leading to self-quenching.[1] The fluorescence of TAMRA is also pH-sensitive and decreases in alkaline environments (pH > 8.0).[2]
Q2: My labeled peptide or protein is precipitating out of solution. Why is this happening and how can I prevent it?
A2: Precipitation is a common problem, often caused by the hydrophobic nature of the TAMRA dye, which can decrease the solubility of the labeled molecule.[3] Other factors include the inherent properties of your protein or peptide, a high degree of labeling, and suboptimal buffer conditions.[3] To mitigate this, you can try optimizing the solubilization protocol by using a small amount of an organic solvent like DMSO to initially dissolve the conjugate before adding the aqueous buffer.[3] Reducing the molar excess of the dye during the labeling reaction can also help prevent over-labeling and subsequent precipitation.[1]
Q3: The labeling efficiency of my reaction is consistently low. What key parameters should I check?
A3: Several factors critically influence the efficiency of the labeling reaction. The pH of the reaction buffer is paramount; the optimal range for NHS ester reactions is typically between pH 8.3 and 8.5.[4] Below this range, the target primary amines are protonated and less reactive, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the amount of active dye available for conjugation.[4][5] Additionally, ensure that your reaction buffer is free of primary amines (e.g., Tris or glycine), as these will compete with your target molecule for the dye.[5] The stability of the this compound NHS ester is also crucial; it should be stored in a desiccated environment and dissolved in anhydrous DMSO or DMF immediately before use to prevent hydrolysis.[6][7]
Q4: My antibody is no longer binding to its antigen after labeling. What went wrong?
A4: This issue likely arises from the modification of lysine (B10760008) residues within or near the antigen-binding site of the antibody.[1] When this compound NHS ester labels these critical primary amines, the bulky dye can sterically hinder the antibody's ability to recognize and bind its epitope. To avoid this, you can try reducing the dye-to-antibody molar ratio in the labeling reaction to decrease the overall degree of labeling.
Troubleshooting Guides
Low Labeling Efficiency
If you are experiencing low labeling efficiency, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | The optimal pH for NHS ester coupling is 8.3-8.5.[4] Verify the pH of your buffer. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is rapid.[4] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the this compound NHS ester.[5] Use a non-amine-containing buffer like phosphate, bicarbonate, or borate.[5] |
| Hydrolyzed this compound NHS Ester | NHS esters are moisture-sensitive.[6][8] Always use anhydrous DMSO or DMF to dissolve the dye and prepare the solution immediately before use.[6] Ensure the dye is stored in a desiccated environment.[8] |
| Low Protein Concentration | For optimal results, the concentration of the protein should be at least 2 mg/mL.[9] Lower concentrations can significantly decrease the reaction efficiency.[9] |
| Suboptimal Molar Ratio of Dye to Protein | A molar excess of 5-10 fold of dye to biomolecule is generally recommended.[10] However, this may need to be optimized for your specific molecule. |
Labeled Molecule Instability
For issues related to the stability of your labeled molecule, refer to the table below.
| Potential Cause | Recommended Solution |
| Precipitation of Labeled Molecule | The hydrophobicity of TAMRA can reduce the solubility of the labeled molecule.[3] Try dissolving the lyophilized product in a minimal amount of an organic solvent (e.g., DMSO) before adding the aqueous buffer.[3] Reducing the degree of labeling can also improve solubility.[1] |
| Fluorescence Quenching | An excessively high degree of labeling can lead to self-quenching of the TAMRA dye.[1][2] Reduce the molar excess of the dye in the labeling reaction. |
| pH-dependent Fluorescence | The fluorescence intensity of TAMRA is sensitive to pH and decreases in alkaline conditions (pH > 8.0).[2] Ensure your final buffer is within a pH range that is optimal for TAMRA fluorescence. |
Quantitative Data
Effect of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the aqueous buffer. The half-life of the ester decreases significantly as the pH increases, indicating a higher rate of hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[5][11] |
| 8.6 | 4 | 10 minutes[5][11] |
Experimental Protocols
Standard Protocol for Labeling a Protein with this compound NHS Ester
This protocol is a general guideline for labeling a protein with primary amines.
-
Prepare the Protein Solution: Dissolve the protein in a primary amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[9][10]
-
Prepare the this compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[10] Protect the solution from light.[10]
-
Reaction: Add the this compound NHS ester solution to the protein solution at a molar ratio of 5:1 to 10:1 (dye:protein).[10]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10]
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent like Tris buffer to a final concentration of 50-100 mM.[3]
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by using spin filtration.[10]
-
Storage: Store the labeled protein at 4°C in the dark. For long-term storage, aliquot and freeze at -20°C.[10]
Visualizations
This compound NHS Ester Labeling Reaction
Caption: Chemical reaction of this compound NHS ester with a primary amine.
Experimental Workflow for Protein Labeling
Caption: Step-by-step workflow for labeling proteins with this compound NHS ester.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bidmc.org [bidmc.org]
- 7. furthlab.xyz [furthlab.xyz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. youdobio.com [youdobio.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Purification of 6-TAMRA Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unconjugated 6-TAMRA (6-carboxytetramethylrhodamine) from protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?
A1: The removal of free this compound is essential for accurate downstream applications. Excess dye can lead to high background fluorescence, inaccurate determination of the degree of labeling (DOL), and potential interference with biological assays.[1][2]
Q2: What are the most common methods to remove free this compound from my protein sample?
A2: The three primary methods for removing unconjugated dyes from protein samples are size-exclusion chromatography (SEC), dialysis, and protein precipitation (e.g., with acetone).[2][3]
Q3: My this compound labeled protein appears to be aggregating. What could be the cause?
A3: this compound is a hydrophobic molecule. Labeling a protein with multiple TAMRA molecules can increase its overall hydrophobicity, leading to aggregation and precipitation.[4] This is a common issue with rhodamine-based dyes. Strategies to mitigate this include optimizing the dye-to-protein ratio during labeling and using buffers containing additives that reduce hydrophobic interactions.[5][6]
Q4: I've tried removing the free this compound, but there's still a significant amount of unconjugated dye remaining. What should I do?
A4: Rhodamine dyes can be particularly challenging to remove completely in a single step.[1] It is often necessary to repeat the purification process. For instance, you can perform a second round of size-exclusion chromatography or follow up a dialysis step with a spin column purification.
Q5: How can I determine if all the free dye has been removed?
A5: You can analyze the flow-through or supernatant after your purification process using a spectrophotometer. The absence of a characteristic absorbance peak for the free dye indicates successful removal. Additionally, running the purified protein on an SDS-PAGE gel and visualizing the fluorescence can confirm that the signal is associated with the protein band and not migrating as free dye.
Method Comparison
The choice of purification method depends on factors such as the properties of the protein, the sample volume, and the required final concentration and purity. The following table provides a qualitative comparison of the most common methods.
| Feature | Size-Exclusion Chromatography (SEC) | Dialysis | Acetone (B3395972) Precipitation |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane. | Differential solubility in an organic solvent. |
| Speed | Fast (especially with spin columns). | Slow (can take several hours to overnight). | Relatively fast. |
| Protein Recovery | Generally high, but can be protein-dependent. | High, but some protein loss can occur. | Can be variable and may lead to protein loss.[7][8] |
| Dye Removal Efficiency | Good, but may require a second pass for complete removal of rhodamine dyes.[1] | Good, but can be slow for complete removal. | Good, but may co-precipitate some dye with the protein. |
| Sample Dilution | Can result in sample dilution, especially with gravity columns. | Results in significant sample dilution. | Concentrates the protein sample.[3] |
| Potential for Denaturation | Low, generally preserves protein structure and function. | Low, gentle method. | High risk of protein denaturation and aggregation.[3] |
| Scalability | Easily scalable for various sample volumes. | Suitable for a wide range of sample volumes. | Best for smaller sample volumes. |
Quantitative Data Summary
The following tables summarize typical quantitative data for each purification method. It is important to note that protein recovery and dye removal efficiency are highly dependent on the specific protein, the initial concentration of the protein and dye, and the precise experimental conditions.
Table 1: Size-Exclusion Chromatography (Spin Columns)
| Parameter | Typical Value | Notes |
| Protein Recovery | > 90% | Can be lower for smaller proteins or if the protein interacts with the column matrix. |
| Dye Removal Efficiency | > 95% | May be lower for hydrophobic dyes like this compound; a second run may be necessary.[1] |
| Processing Time | < 15 minutes | For small sample volumes using pre-packed spin columns. |
Table 2: Dialysis
| Parameter | Typical Value | Notes |
| Protein Recovery | > 90% | Dependent on the choice of dialysis membrane and proper handling. |
| Dye Removal Efficiency | High (>99%) | Requires multiple buffer changes and sufficient dialysis time to reach equilibrium. |
| Processing Time | 4 hours to overnight | Depends on the volume of the sample and the dialysis buffer, and the number of buffer changes. |
Table 3: Acetone Precipitation
| Parameter | Typical Value | Notes |
| Protein Recovery | 80-100% | Highly variable and can be significantly lower.[7] Recovery can be improved by optimizing conditions such as the addition of salt.[7] |
| Dye Removal Efficiency | Good | Most of the free dye will remain in the supernatant. |
| Processing Time | ~1-2 hours | Includes incubation and centrifugation steps. |
Experimental Protocols & Workflows
Method 1: Size-Exclusion Chromatography (SEC) using a Spin Column
This method is rapid and effective for removing unconjugated this compound from small to medium-sized protein samples.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Maximizing recovery of water-soluble proteins through acetone precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of 6-TAMRA Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with 6-TAMRA labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound labeled peptide aggregation?
A1: Aggregation of this compound labeled peptides is a common issue that can arise from several factors. The inherent hydrophobicity of the TAMRA dye itself can significantly decrease the solubility of the peptide to which it is conjugated.[1][2] Other contributing factors include the intrinsic properties of the peptide sequence (e.g., high hydrophobicity), a high degree of labeling with the dye, and suboptimal buffer conditions such as pH and ionic strength.[1][3]
Q2: My this compound labeled peptide has precipitated out of solution. How can I redissolve it?
A2: To redissolve a precipitated this compound labeled peptide, it is recommended to first try dissolving it in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile.[1] Once the peptide is dissolved in the organic solvent, the aqueous buffer should be added slowly and dropwise while vortexing to reach the final desired concentration.[1] For peptides with specific charge characteristics, acidic peptides may dissolve better with the addition of a small amount of 1% ammonium (B1175870) hydroxide (B78521) or 10% ammonium bicarbonate, while basic peptides may benefit from 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[1] Sonication can also be a useful technique to help break up aggregates and improve the rate of dissolution.[1]
Q3: Can aggregation of my this compound labeled peptide affect its fluorescence properties?
A3: Yes, aggregation can significantly impact the fluorescence of your this compound labeled peptide. When these peptides aggregate, the TAMRA molecules can come into close proximity, which can lead to self-quenching of the fluorescence signal, resulting in a decrease in fluorescence intensity.[1] In some cases, aggregation might alter the microenvironment of the dye, potentially causing shifts in the emission spectrum.[1]
Q4: How does pH affect the stability and aggregation of this compound labeled peptides?
A4: The pH of the solution plays a critical role in both the stability of the TAMRA dye and the aggregation of the peptide. The fluorescence intensity of TAMRA is known to decrease in alkaline environments (pH > 8.0).[2] From an aggregation perspective, peptides are generally least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[1] Therefore, it is advisable to work with a buffer pH that is at least one to two units away from the peptide's pI to maintain its solubility.
Q5: What are the best practices for storing this compound labeled peptides to prevent aggregation?
A5: Proper storage is essential for maintaining the integrity and solubility of this compound labeled peptides. For long-term storage, lyophilized peptides should be kept at -20°C or -80°C in a desiccated environment.[4] Once reconstituted, it is recommended to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can promote aggregation.[4] For short-term storage of solutions, 4°C is generally acceptable for up to a week, but for longer periods, storing at -20°C or -80°C is recommended.[1][5] When preparing to use a frozen stock, the vial should be allowed to warm to room temperature before opening to prevent condensation.[1] For peptides containing residues prone to oxidation, such as cysteine, methionine, or tryptophan, it is beneficial to purge the vial with an inert gas like nitrogen or argon before sealing for storage.[1]
Troubleshooting Guides
Problem: My this compound labeled peptide is precipitating upon dissolution or during an experiment.
This guide will walk you through a systematic approach to troubleshoot and resolve peptide precipitation.
Caption: Troubleshooting workflow for precipitating this compound labeled peptides.
Problem: I am observing unexpected changes in the fluorescence of my this compound labeled peptide.
Use this guide to determine if aggregation is the cause of fluorescence artifacts.
Caption: Diagnostic workflow for fluorescence changes in this compound labeled peptides.
Data Presentation: Additives for Preventing Peptide Aggregation
The following table summarizes common additives used to prevent peptide aggregation, their proposed mechanisms of action, and typical concentrations. The effectiveness of these additives is peptide-dependent and may require optimization.
| Additive Category | Example(s) | Mechanism of Action | Typical Concentration |
| Sugars | Sucrose, Trehalose | Stabilize the native conformation of the peptide. | 5-10% (w/v) |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize peptide structure. | 10-50% (v/v) |
| Amino Acids | Arginine, Glycine | Can reduce non-specific interactions and aggregation. | 50-250 mM |
| Detergents | Tween 20, Triton X-100 | Can prevent hydrophobic aggregation at low concentrations. | 0.01-0.1% (v/v) |
| Organic Solvents | Dimethyl sulfoxide (DMSO) | Disrupt hydrophobic interactions. | <10% (v/v) |
Experimental Protocols
Protocol 1: General Solubilization of this compound Labeled Peptides
This protocol provides a general procedure for dissolving lyophilized this compound labeled peptides.
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Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent moisture condensation.
-
Initial Dissolution in Organic Solvent: Add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF) to the vial. Start with a volume that is 10-20% of the final desired volume.
-
Ensure Complete Dissolution: Gently vortex or sonicate the solution for a few minutes to ensure the peptide is fully dissolved.
-
Add Aqueous Buffer: Slowly add your desired aqueous buffer to the peptide solution in a dropwise manner while vortexing. Continue until the final concentration is reached.
-
Clarify the Solution: If the solution appears cloudy, consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20 or Triton™ X-100).
-
Remove Insoluble Aggregates: Centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes to pellet any remaining insoluble aggregates.
-
Collect Supernatant: Carefully transfer the supernatant to a new, clean tube. This is your working stock solution.
Protocol 2: Monitoring Aggregation with Thioflavin T (ThT) Assay
This assay is used to detect the formation of amyloid-like fibrils, a common form of peptide aggregation.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound labeled peptide in an appropriate buffer. It is recommended to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
Prepare a working solution of Thioflavin T (ThT) in the assay buffer. A typical final concentration of ThT in the well is 10-20 µM.
-
-
Assay Setup (96-well plate):
-
Use a non-binding, black, clear-bottom 96-well plate.
-
Add the peptide solution to the wells. Include controls such as buffer alone and peptide with a known aggregation inhibitor.
-
Add the ThT working solution to all wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.
-
Incubate the plate at a constant temperature, with shaking between reads if desired to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer with ThT) from all readings.
-
Plot the fluorescence intensity as a function of time. An increase in fluorescence over time is indicative of fibril formation.
-
Protocol 3: Characterizing Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
-
Sample Preparation:
-
Prepare the this compound labeled peptide solution in a suitable, filtered buffer. The concentration should be optimized for your instrument.
-
Centrifuge the sample at high speed to remove any large, non-colloidal particles.
-
-
Instrument Setup:
-
Set the instrument parameters, including temperature and measurement duration.
-
-
Data Acquisition:
-
Place the cuvette with the sample into the DLS instrument and allow it to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software will analyze the autocorrelation function of the scattered light to determine the diffusion coefficient of the particles.
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the particles in the sample. The presence of larger species compared to the expected monomeric size indicates aggregation.
-
Protocol 4: Quantifying Aggregates with Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and larger aggregates.
-
System Preparation:
-
Equilibrate the SEC column with a suitable, filtered mobile phase (e.g., phosphate-buffered saline).
-
-
Sample Preparation:
-
Prepare the this compound labeled peptide solution in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Data Acquisition:
-
Inject the sample onto the equilibrated SEC column.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the TAMRA dye (around 555 nm) and/or the peptide backbone (around 214 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram. Aggregates will elute earlier than the monomeric peptide.
-
Calculate the percentage of aggregates by dividing the peak area of the aggregate peaks by the total peak area of all species.
-
Visualization of Aggregation and Prevention
Caption: Mechanisms of peptide aggregation and the action of prevention strategies.
References
Technical Support Center: Optimizing 6-TAMRA Labeling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for 6-TAMRA (6-Carboxytetramethylrhodamine) labeling reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound labeling experiments.
Q1: Why is my labeling efficiency low?
Low labeling efficiency is a common issue that can arise from several factors, including suboptimal pH, inappropriate buffer composition, or incorrect molar ratios of dye to the target molecule.
Troubleshooting Steps:
-
Verify Buffer pH: The reaction between this compound-NHS ester and primary amines is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[1] At a lower pH, the primary amines on the protein are protonated, rendering them unreactive. Conversely, at a pH higher than optimal, the NHS ester is prone to hydrolysis, which reduces the amount of dye available to react with the protein.
-
Ensure Amine-Free Buffer: The use of buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), is not recommended as they will compete with the target molecule for reaction with the this compound-NHS ester.[1][2] It is advisable to use amine-free buffers like sodium bicarbonate or phosphate-buffered saline (PBS).[1][3] If your protein is in an incompatible buffer, it should be dialyzed against a suitable buffer before starting the labeling reaction.
-
Optimize Molar Ratio: A molar excess of the this compound dye to the biomolecule is necessary to drive the reaction. A typical starting point is a 5-10 fold molar excess of the dye.[2] However, the optimal ratio may need to be determined empirically for each specific protein or molecule.[2]
-
Check Dye Quality: Ensure the this compound-NHS ester is fresh and has been stored correctly, protected from light and moisture, to prevent degradation.[4][5][6] Prepare the dye solution in anhydrous DMSO immediately before use.[2]
Troubleshooting Workflow for Low Labeling Efficiency
Caption: Troubleshooting decision tree for low this compound labeling efficiency.
Q2: My protein is precipitating during the labeling reaction. What can I do?
Protein precipitation during labeling can be caused by the hydrophobic nature of the TAMRA dye, which can reduce the solubility of the conjugated protein.[7]
Troubleshooting Steps:
-
Optimize Solubilization: For hydrophobic proteins, dissolving them in a small amount of an organic solvent like DMSO before adding the aqueous buffer may improve solubility.[7]
-
Control the Degree of Labeling (DOL): Excessive labeling can increase the hydrophobicity of the protein, leading to aggregation.[7] It is recommended to aim for a lower labeling stoichiometry, ideally starting with a 1:1 dye-to-protein ratio and gradually increasing it.[7]
-
Modify Buffer Conditions: The addition of non-ionic detergents, such as 0.01% Tween® 20 or Triton™ X-100, can help to prevent aggregation.[7]
-
Peptide/Protein Design: If solubility issues persist, consider redesigning the biomolecule. For peptides, incorporating polar linkers like PEG spacers between the dye and the peptide can enhance the hydrophilicity of the conjugate.[7]
Q3: The fluorescence of my labeled protein is weaker than expected.
Weak fluorescence can be a result of self-quenching due to a high degree of labeling or the local environment of the attached dye.
Troubleshooting Steps:
-
Determine the Degree of Labeling (DOL): A high DOL can lead to dye-dye interactions and self-quenching.[8] Optimizing the molar ratio of dye to protein to achieve a lower DOL can often resolve this issue.
-
Consider the Local Environment: The fluorescence of TAMRA can be influenced by its microenvironment. Conjugation near aromatic amino acids can sometimes lead to quenching.[8]
-
pH of Final Solution: The fluorescence intensity of TAMRA is known to decrease in alkaline environments (pH > 8.0).[3][7] Ensure the final storage buffer for your labeled protein is at a neutral or slightly acidic pH. Using pH-stabilized buffers like HEPES can be beneficial.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for this compound labeling?
The most commonly recommended buffer is 0.1 M sodium bicarbonate at a pH of 8.3-8.5.[1][2] 0.1 M phosphate (B84403) buffer can also be used.[1] The key is to use a buffer that is free of primary amines.
Q2: How should I prepare and store the this compound-NHS ester solution?
This compound-NHS ester should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of approximately 10 mg/mL.[2] This stock solution should be prepared fresh before each labeling reaction. If short-term storage is necessary, it can be kept at -20°C for 1-2 months, protected from light and moisture.[1]
Q3: What is the optimal temperature and incubation time for the labeling reaction?
The reaction is typically carried out at room temperature for 1 to 4 hours.[1][2] The optimal time can vary depending on the reactivity of the protein.
Q4: How can I remove the unreacted dye after the labeling reaction?
Purification to remove free dye can be achieved using size-exclusion chromatography, such as a desalting column or a spin column.[2] For peptides and smaller molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) is often used.[7]
Q5: How should I store my this compound labeled protein?
Labeled conjugates should be stored at 4°C, protected from light.[2] For long-term storage, it is recommended to aliquot the sample and freeze it at -20°C or -80°C.[2][4][9]
Data Presentation
Table 1: Recommended Buffer Conditions for this compound Labeling
| Parameter | Recommended Value | Notes |
| Buffer Type | Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris).[1][2] |
| Concentration | 0.1 M | |
| pH | 8.3 - 8.5 | Critical for optimal reaction efficiency.[1] |
Table 2: Typical Reaction Parameters for this compound Labeling
| Parameter | Recommended Value | Notes |
| Dye Solvent | Anhydrous DMSO | Prepare fresh before use.[2] |
| Dye:Biomolecule Molar Ratio | 5:1 to 10:1 | May require empirical optimization.[2] |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | Protect from light during incubation.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound-NHS Ester
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Buffer Preparation: Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5.
-
Protein Preparation: Dissolve the protein to be labeled in the prepared sodium bicarbonate buffer at a concentration of 1-10 mg/mL.[2] If the protein is in an incompatible buffer, perform buffer exchange using dialysis or a desalting column.
-
Dye Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[2]
-
Labeling Reaction: Add the calculated amount of the this compound-NHS ester solution to the protein solution to achieve the desired molar excess (typically 5-10 fold). Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[1][2]
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[2][9]
This compound Labeling Experimental Workflow
Caption: Standard experimental workflow for protein labeling with this compound-NHS ester.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. youdobio.com [youdobio.com]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
reducing background fluorescence in 6-TAMRA microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in 6-TAMRA microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using this compound?
High background fluorescence in this compound microscopy can originate from several sources, broadly categorized as issues related to the fluorescent probe and issues related to the biological sample itself.
-
Probe-Related Issues:
-
Non-specific binding: this compound-conjugated molecules (e.g., antibodies, peptides) can adhere to unintended cellular or tissue components through ionic or hydrophobic interactions.[1] This is a common cause of generalized high background.
-
Excess probe concentration: Using too high a concentration of the this compound conjugate can lead to increased non-specific binding and background signal.[2][3]
-
Probe aggregates: Aggregates of the fluorescent conjugate can appear as bright, non-specific speckles in the image.[1]
-
-
Sample-Related Issues:
-
Autofluorescence: Many biological materials, such as cells and tissues, naturally fluoresce. This intrinsic fluorescence, known as autofluorescence, can be a significant source of background, particularly in the green and red channels.[2][4] Common endogenous fluorophores include NAD(P)H, flavins, and lipofuscin.[5][6][7]
-
Fixation-induced fluorescence: Some chemical fixatives, like glutaraldehyde, can increase tissue autofluorescence.[4][8]
-
-
Protocol-Related Issues:
-
Inadequate blocking: Failure to properly block non-specific binding sites on the sample can lead to high background.[1][9]
-
Insufficient washing: Inadequate washing steps may not effectively remove unbound this compound conjugates, contributing to background noise.[1][10]
-
Inappropriate imaging medium: The medium used during imaging can itself be a source of background fluorescence.[10]
-
Q2: How can I determine if the background I'm seeing is from non-specific binding of my this compound probe or from sample autofluorescence?
To distinguish between non-specific binding and autofluorescence, you should include the following controls in your experiment:
-
Unstained Control: Image an unstained sample under the same imaging conditions (laser power, exposure time, etc.) used for your stained samples. Any signal detected in this sample is due to autofluorescence.[2]
-
Secondary Antibody Only Control (for immunofluorescence): If you are using a primary and a this compound-labeled secondary antibody, prepare a sample where you omit the primary antibody but still apply the secondary antibody. Any signal observed here is likely due to non-specific binding of the secondary antibody.[2][11]
-
Isotype Control (for immunofluorescence): Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody. This will help determine if the observed staining is due to specific antigen binding or non-specific antibody interactions.
By comparing the images from these controls with your fully stained sample, you can identify the primary source of your background fluorescence.
Troubleshooting Guides
Issue 1: High, Diffuse Background Across the Entire Sample
This is often due to non-specific binding of the this compound conjugate or issues with the staining protocol.
Troubleshooting Workflow for High Background Fluorescence
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Autofluorescence | Nikon’s MicroscopyU [microscopyu.com]
- 5. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 7. Frontiers | Intraoperative microscopic autofluorescence detection and characterization in brain tumors using stimulated Raman histology and two-photon fluorescence [frontiersin.org]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. biotium.com [biotium.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. youtube.com [youtube.com]
dealing with photobleaching of 6-TAMRA during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with 6-TAMRA photobleaching during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading rapidly during image acquisition. What is causing this?
A: The rapid fading of your this compound signal is due to a phenomenon called photobleaching. This occurs when the fluorescent molecule is chemically damaged by the excitation light, rendering it unable to fluoresce.[1] The primary cause is the interaction of the excited this compound molecule with molecular oxygen, which leads to the formation of reactive oxygen species (ROS) that degrade the fluorophore.[2] This process is accelerated by high-intensity excitation light and prolonged exposure.[2]
Q2: How can I minimize photobleaching of this compound in my experiments?
A: There are several strategies to minimize photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a sufficient signal-to-noise ratio.[3]
-
Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium for fixed samples or the imaging medium for live cells. These reagents work by scavenging reactive oxygen species.[4]
-
Choose the Right Fluorophore: If photobleaching of this compound is a persistent issue, consider using a more photostable dye from a similar spectral region.[5]
-
Proper Sample Preparation and Handling: Protect your samples from light as much as possible before and during imaging.
Q3: Are there antifade reagents specifically recommended for this compound?
A: While there aren't antifade reagents exclusively for this compound, many commercial and homemade antifade reagents are effective for a broad range of fluorophores, including rhodamines. Popular commercial options include ProLong™ Gold, VECTASHIELD®, and SlowFade™. The effectiveness of a particular reagent can depend on your specific experimental conditions, so it may be necessary to test a few to find the optimal one for your application.[6]
Q4: How does the imaging environment affect this compound photobleaching?
A: The environment surrounding the this compound molecule plays a significant role in its photostability. Key factors include:
-
Oxygen Concentration: The presence of molecular oxygen is a major contributor to photobleaching.[7] For fixed samples, some antifade reagents work by reducing the local oxygen concentration.
-
Temperature: Increased temperature can sometimes lead to a decrease in fluorescence intensity due to an increase in non-radiative decay pathways.[8][9] It is important to maintain a stable temperature during imaging, especially for live-cell experiments.
-
pH: While rhodamine dyes like TAMRA are generally less sensitive to pH than fluoresceins, extreme pH values can affect their fluorescence and stability.[10]
Q5: Can I use this compound for long-term live-cell imaging?
A: While this compound can be used for live-cell imaging, its photostability may be a limiting factor for long-term experiments. To improve its performance, you can:
-
Use the lowest possible dye concentration that gives a detectable signal to minimize phototoxicity.
-
Optimize imaging parameters to reduce light exposure.[11]
-
Consider using "gentle" rhodamine derivatives that have been engineered for reduced phototoxicity.[12][13]
-
Ensure the imaging medium is fresh and changed regularly to maintain cell health.[14]
Troubleshooting Guides
Issue: Weak or No this compound Signal from the Start
| Possible Cause | Troubleshooting Step |
| Incorrect Filter Set | Ensure the excitation and emission filters on the microscope are appropriate for this compound (Excitation max ~555 nm, Emission max ~580 nm). |
| Low Antibody/Probe Concentration | Increase the concentration of your this compound labeled antibody or probe. |
| Inefficient Labeling | Verify the conjugation of this compound to your molecule of interest. |
| Degraded Fluorophore | Store this compound and its conjugates protected from light and at the recommended temperature to prevent degradation.[15] |
Issue: Rapid Signal Loss During Time-Lapse Imaging
| Possible Cause | Troubleshooting Step |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the minimum required for a good signal. Use neutral density filters if available.[3] |
| Long Exposure Times | Decrease the camera exposure time. If the signal is too weak, consider increasing the camera gain or using a more sensitive detector. |
| Frequent Image Acquisition | Reduce the frequency of image capture to the minimum necessary to observe the biological process of interest. |
| Absence of Antifade Reagent | For fixed cells, use a high-quality antifade mounting medium. For live cells, consider a live-cell compatible antifade reagent.[4] |
| Phototoxicity in Live Cells | Observe cells for signs of stress (e.g., blebbing, rounding). If phototoxicity is suspected, further reduce light exposure and consider using a more photostable dye.[16] |
Quantitative Data
Table 1: Comparison of Photophysical Properties of this compound and Alternative Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Photostability |
| This compound | ~555 | ~580 | 0.1 - 0.3[17] | Moderate[10] |
| Alexa Fluor 555 | 555 | 565 | 0.1 | High |
| Alexa Fluor 568 | 578 | 603 | 0.67 | Very High[18][19] |
| ATTO 565 | 561 | 585 | 0.8 | High |
| Cy3 | ~550 | ~570 | ~0.15 | Low to Moderate |
Note: Photostability is a relative measure and can be influenced by the experimental conditions.
Experimental Protocols
Protocol 1: Quantifying this compound Photobleaching
This protocol allows for the quantitative measurement of the rate of photobleaching.
Materials:
-
Your this compound labeled sample on a microscope slide.
-
Fluorescence microscope with a camera and image acquisition software.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your this compound labeled sample as you would for imaging.
-
Microscope Setup:
-
Turn on the microscope and light source.
-
Select the appropriate filter cube for this compound.
-
Set the excitation intensity and camera exposure time to values you would typically use for imaging. Keep these settings constant throughout the experiment.
-
-
Image Acquisition:
-
Focus on a representative area of your sample.
-
Acquire a time-lapse series of images of the same field of view. A typical protocol would be to acquire an image every 30 seconds for 10-15 minutes.
-
-
Data Analysis (using ImageJ/Fiji):
-
Open the time-lapse image sequence in ImageJ.
-
Select a region of interest (ROI) that contains a clear fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the mean fluorescence intensity as a function of time.
-
To quantify the photobleaching rate, you can fit the decay curve to an exponential function. The time it takes for the fluorescence to decrease to 50% of its initial value is the photobleaching half-life.
-
Protocol 2: Evaluating the Efficacy of Antifade Reagents
This protocol helps you compare the performance of different antifade mounting media.
Materials:
-
Identically prepared this compound labeled samples.
-
A selection of antifade mounting media to test (e.g., ProLong™ Gold, VECTASHIELD®, and a control without antifade).
-
Fluorescence microscope with a camera and image acquisition software.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Mounting: Mount your identical this compound labeled samples with each of the different antifade reagents you wish to test. Create a control slide mounted in a buffer without any antifade agent (e.g., PBS/glycerol).
-
Curing (if required): Allow the mounting media to cure according to the manufacturer's instructions.
-
Microscope Setup: Use the same microscope settings (excitation intensity, exposure time) for all slides.
-
Photobleaching Experiment:
-
For each slide, select a representative area and perform a photobleaching time-lapse experiment as described in Protocol 1.
-
-
Data Analysis:
-
For each antifade reagent, plot the normalized fluorescence intensity over time.
-
Compare the photobleaching curves. The antifade reagent that results in the slowest decay of fluorescence is the most effective under your experimental conditions.
-
Visualizations
Caption: Jablonski diagram illustrating the photobleaching mechanism of this compound.
Caption: Troubleshooting workflow for addressing this compound photobleaching.
Caption: Experimental workflow for evaluating antifade reagent efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. biocompare.com [biocompare.com]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. researchgate.net [researchgate.net]
- 9. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of 6-TAMRA Labeled Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of 6-TAMRA (carboxytetramethylrhodamine) labeled oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying this compound labeled oligonucleotides?
A1: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most common and effective method for purifying this compound labeled oligonucleotides.[1][2][3][4][5] This technique utilizes an ion-pairing reagent to increase the hydrophobicity of the anionic oligonucleotide backbone, allowing for separation on a C18 or similar reversed-phase column.[1][2][3]
Q2: Why is purification of this compound labeled oligonucleotides necessary?
A2: Purification is crucial to remove impurities that can interfere with downstream applications.[6] These impurities include truncated sequences (n-1, n-2), unbound this compound dye, and oligonucleotides with failed modifications.[6] For applications like qPCR, FRET-based assays, and diagnostics, high-purity oligonucleotides are essential for accurate and reliable results.[7]
Q3: What are the key properties of the this compound dye that I should be aware of during purification?
A3: this compound is a fluorescent dye with a maximum absorption at approximately 543 nm and emission around 571 nm.[8] It is sensitive to harsh basic conditions, such as ammonium (B1175870) hydroxide, which can lead to degradation.[9][10] Therefore, milder deprotection conditions are often required for oligonucleotides labeled with this dye.[9][10] The hydrophobicity of the TAMRA dye significantly influences the retention of the labeled oligonucleotide on a reversed-phase column.[2][6]
Q4: How does the length of the oligonucleotide affect RP-HPLC purification?
A4: The resolution of oligonucleotides by RP-HPLC can decrease as the length of the oligo increases.[11] For oligonucleotides longer than 50 bases, achieving high purity can be challenging, and other methods like anion-exchange HPLC or PAGE may be considered, though RP-HPLC is still widely used.[11]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of this compound labeled oligonucleotides.
Problem 1: Poor Peak Shape (Broadening, Tailing, or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | Oligonucleotides can interact with metallic surfaces of the HPLC system and column, leading to peak tailing.[12] Using bio-inert or PEEK tubing and columns can mitigate this issue.[12] Increasing the column temperature (e.g., to 60 °C) can also help disrupt these interactions and sharpen peaks.[3][12] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase affects the charge of both the oligonucleotide and the stationary phase. An incorrect pH can lead to peak tailing or fronting.[13] Ensure the mobile phase is adequately buffered within the optimal range for the column and oligonucleotide. |
| Column Overloading | Injecting too much sample can saturate the column, resulting in broad and asymmetrical peaks.[13] Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Accumulation of impurities on the column or degradation of the stationary phase can lead to poor peak shape.[13][14] Flush the column with a strong solvent or, if necessary, replace the column. |
Problem 2: Co-elution of Product with Impurities
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Gradient | The gradient slope may not be shallow enough to resolve the target oligonucleotide from closely eluting impurities like n-1 sequences. Optimize the gradient by making it shallower over the elution range of the product.[12] |
| Incorrect Ion-Pairing Reagent Concentration | The concentration of the ion-pairing reagent (e.g., TEAA) affects the retention and resolution.[15] Experiment with different concentrations of the ion-pairing reagent to improve separation. |
| Unlabeled or Partially Labeled Oligos | Crude synthesis mixtures contain unlabeled and partially labeled oligonucleotides which can co-elute.[6] Dual-wavelength detection (e.g., 260 nm for the oligonucleotide and ~543 nm for TAMRA) can help distinguish the desired product from unlabeled impurities.[2] |
Problem 3: Low Recovery of the Labeled Oligonucleotide
Possible Causes & Solutions
| Cause | Solution |
| Non-specific Adsorption | The oligonucleotide may be irreversibly adsorbing to the column hardware.[12] Using a bio-inert HPLC system and column can significantly improve recovery. |
| Precipitation in Mobile Phase | The oligonucleotide may not be fully soluble in the mobile phase, leading to precipitation and low recovery. Ensure the mobile phase composition is appropriate for your oligonucleotide. |
| Degradation of this compound | As mentioned, this compound can degrade under harsh basic conditions.[9][10] If deprotection is performed with ammonium hydroxide, this could lead to lower yields of the desired labeled product. Consider alternative, milder deprotection reagents.[9][10] |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Protocol
This is a general protocol and may require optimization based on the specific oligonucleotide sequence and length.
Instrumentation and Materials:
-
HPLC system with a gradient pump, UV-Vis detector, and autosampler.
-
Reversed-phase C18 column (e.g., 4.6 x 50 mm, 2.5 µm particle size).[1][2]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Crude this compound labeled oligonucleotide, deprotected and desalted.
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1 M solution of TEAA and adjust the pH to 7.0. Filter and degas both Mobile Phase A and B.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A or water to a suitable concentration.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% B over 30 minutes.[6] The optimal gradient will depend on the oligonucleotide length and sequence.
-
Detection: Monitor the elution at 260 nm (for the oligonucleotide backbone) and ~543 nm (for the this compound dye).[2][8]
-
Fraction Collection: Collect the fractions corresponding to the main peak that absorbs at both wavelengths.
-
Post-Purification: Analyze the collected fractions for purity by analytical HPLC or mass spectrometry. Pool the pure fractions and evaporate the solvent.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Column Stationary Phase | C18 | [1][2] |
| Column Dimensions | 4.6 x 50 mm | [1][2][6] |
| Particle Size | 2.5 µm | [1][2][6] |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 | [6] |
| Mobile Phase B | Acetonitrile | [6] |
| Flow Rate | 0.5 - 1.0 mL/min | [6][16] |
| Column Temperature | 50 - 65 °C | [6][12][16] |
| Detection Wavelengths | 260 nm (Oligo), ~543 nm (TAMRA) | [2][8] |
Visualizations
References
- 1. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mz-at.de [mz-at.de]
- 7. ch.gilson.com [ch.gilson.com]
- 8. This compound, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
- 9. 5'-TAMRA Amidite (N-TAMRA-Piperidinyl), 6-Carboxy Single Isomer | LGC, Biosearch Technologies [biosearchtech.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. labcluster.com [labcluster.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.labrulez.com [lcms.labrulez.com]
troubleshooting failed 6-TAMRA click chemistry reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-TAMRA (6-carboxytetramethylrhodamine) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound click chemistry and what are its primary applications?
A1: this compound click chemistry is a highly efficient and specific method for attaching the fluorescent dye this compound to biomolecules. It involves a copper(I)-catalyzed reaction between a this compound molecule functionalized with either an azide (B81097) or an alkyne group and a corresponding alkyne or azide-modified biomolecule (e.g., proteins, peptides, nucleic acids).[1][2][3] This reaction forms a stable triazole linkage.[2][3][4] Common applications include fluorescent labeling for imaging, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[5]
Q2: What are the key reagents required for a successful this compound click chemistry reaction?
A2: The essential components for a successful copper-catalyzed this compound click chemistry reaction are:
-
This compound-azide or this compound-alkyne: The fluorescent probe.
-
Azide- or alkyne-modified biomolecule: The target molecule to be labeled.
-
Copper(I) catalyst: Typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent.[1][6]
-
Reducing agent: Commonly sodium ascorbate (B8700270), used to reduce Cu(II) to the active Cu(I) state.[1][6]
-
Copper-stabilizing ligand: Such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), to protect the Cu(I) from oxidation and improve reaction efficiency.[7][8]
-
Appropriate buffer system: Typically aqueous buffers with a pH between 4 and 11.[3]
Q3: Can I perform this compound click chemistry in a complex biological sample like cell lysate?
A3: Yes, this compound click chemistry can be performed in complex biological samples such as cell lysates.[9] However, it is important to be aware of potential interfering substances. For instance, high concentrations of thiols, like those from cysteine residues in proteins, can deactivate the copper catalyst.[4][10] Optimization of reagent concentrations and the use of protective ligands are crucial for success in such complex environments.[10]
Troubleshooting Guide
Low or No Product Yield
Q4: My this compound click reaction has resulted in a very low yield or no fluorescent product. What are the potential causes and how can I troubleshoot this?
A4: Low or no yield in a this compound click reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low/No Yield
Caption: A step-by-step workflow for troubleshooting low or no product yield in this compound click chemistry reactions.
| Problem | Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[6] | - Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.[1] - Degas your solvents and reaction buffer to remove dissolved oxygen.[11] - Use a copper-stabilizing ligand like THPTA or TBTA to protect the Cu(I) from oxidation.[7][8] |
| Reagent Degradation | This compound probes can be sensitive to light and multiple freeze-thaw cycles. The reducing agent, sodium ascorbate, is prone to oxidation. | - Store this compound reagents protected from light and aliquot to minimize freeze-thaw cycles. - Always prepare fresh sodium ascorbate solutions immediately before use.[11] |
| Incorrect Stoichiometry | The molar ratio of reactants is critical for reaction efficiency. | - While a 1:1 ratio of azide to alkyne is the theoretical ideal, using a slight excess (1.5 to 5-fold) of the less critical or more accessible component (often the TAMRA probe) can drive the reaction to completion.[12] - Accurately determine the concentration of your biomolecule before setting up the reaction. |
| Suboptimal Reaction Conditions | pH, temperature, and reaction time can significantly impact the outcome. | - The click reaction is generally robust across a pH range of 4-11, but optimal performance is often observed around pH 7-8.[3] - Most reactions proceed efficiently at room temperature. For slower reactions, incubation at 37°C may be beneficial, but be mindful of the stability of your biomolecule.[13] - Typical reaction times range from 30 minutes to a few hours.[9] If the yield is low, consider extending the reaction time. |
| Presence of Inhibitors | Components in the sample or buffer can interfere with the reaction. | - Thiols (from DTT, BME, or cysteine residues) can chelate copper and inhibit the reaction.[4][10] If possible, remove them before the reaction or use a higher concentration of the copper/ligand complex. - Avoid buffers containing high concentrations of chelating agents like EDTA, unless your ligand has a higher affinity for copper. |
High Background or Non-Specific Staining
Q5: I am observing high background fluorescence or non-specific labeling in my negative controls. How can I resolve this?
A5: High background can obscure your specific signal and lead to false positives. The following table outlines common causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Non-specific binding of this compound probe | The TAMRA dye itself can non-specifically associate with proteins or other biomolecules, especially if it is hydrophobic.[14] | - Include blocking steps in your protocol, for example, using Bovine Serum Albumin (BSA) for cell-based assays.[15] - Optimize washing steps after the click reaction to more effectively remove unbound probe. Consider washes with buffers containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20). |
| Copper-mediated non-specific labeling | In some cases, the copper catalyst may promote the reaction of the alkyne with other functional groups on proteins, such as thiols.[16][17] | - Ensure the use of an appropriate copper-stabilizing ligand to minimize side reactions. - Titrate the concentration of the this compound probe to the lowest effective concentration. |
| Autofluorescence | Some cells and tissues have endogenous molecules that fluoresce in the same spectral range as TAMRA.[18] | - Include an unstained control sample to assess the level of autofluorescence. - If autofluorescence is high, consider using a quenching agent or selecting a fluorophore in a different spectral range for future experiments.[18] |
Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound-Azide
This protocol provides a starting point for labeling an alkyne-modified protein with this compound-azide. Optimization may be required for specific proteins and applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-azide
-
DMSO (anhydrous)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Reagents:
-
Dissolve the this compound-azide in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.
-
Add the this compound-azide stock solution to achieve a 5-10 fold molar excess over the protein.
-
Add the THPTA stock solution to a final concentration of 5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 15 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted this compound-azide and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Protocol 2: Labeling in Cell Lysate
This protocol is adapted for labeling alkyne-modified proteins within a complex cell lysate.
Materials:
-
Cell lysate containing alkyne-modified proteins (1-5 mg/mL total protein)
-
This compound-azide
-
DMSO (anhydrous)
-
PBS (pH 7.4)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
Procedure:
-
Prepare Reagents: As in Protocol 1.
-
Set up the Reaction Mixture (example for a 200 µL final volume):
-
To a microcentrifuge tube, add:
-
50 µL of protein lysate
-
90 µL of PBS
-
20 µL of 2.5 mM this compound-azide in DMSO or water
-
-
-
Add Click Reagents:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
Add 10 µL of 300 mM sodium ascorbate solution to start the reaction and vortex briefly.[9]
-
-
Incubation:
-
Protect the reaction from light and incubate for 30 minutes at room temperature.[9]
-
-
Downstream Processing:
-
The labeled lysate is now ready for downstream applications such as SDS-PAGE analysis or immunoprecipitation. For some applications, protein precipitation (e.g., with acetone) may be necessary to remove excess reagents.
-
Data Presentation
Table 1: Recommended Reagent Concentrations for this compound Click Chemistry
| Reagent | Typical Stock Concentration | Typical Final Concentration | Key Considerations |
| Biomolecule (Alkyne/Azide) | 1-10 mg/mL (protein) | 1-50 µM | Higher concentrations generally lead to faster reaction rates. |
| This compound Probe (Azide/Alkyne) | 1-10 mM in DMSO | 2-20 fold molar excess over biomolecule | A slight excess can improve reaction efficiency.[12] |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 50-1000 µM | Higher concentrations can increase reaction rate but also risk protein precipitation or degradation. |
| Ligand (e.g., THPTA) | 50-200 mM in water | 1-5 fold molar excess over copper | Essential for protecting the catalyst and accelerating the reaction.[6][8] |
| Reducing Agent (Sodium Ascorbate) | 100-300 mM in water | 5-15 mM | Must be prepared fresh. A significant excess relative to copper is used to maintain a reducing environment.[9] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always optimize reaction conditions for their specific experimental setup and biomolecules of interest.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. interchim.fr [interchim.fr]
- 12. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates | MDPI [mdpi.com]
- 18. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Optimizing 6-TAMRA Probe Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments utilizing 6-TAMRA (6-Carboxytetramethylrhodamine) probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a fluorescent dye belonging to the rhodamine family, characterized by its bright orange-fluorescence.[1] It is widely used for labeling peptides, proteins, and nucleic acids.[1] Common applications include immunochemistry, automated DNA sequencing, and as a component of dual-labeled probes for quantitative PCR (qPCR).[2][3] In dual-labeled probes, this compound can function as a quencher for a reporter dye like FAM (fluorescein) through Förster Resonance Energy Transfer (FRET).[3][4][5]
Q2: What are the primary causes of a low signal-to-noise ratio with this compound probes?
A2: A low signal-to-noise ratio can stem from several factors:
-
High Background Fluorescence: This can be caused by non-specific binding of the probe, autofluorescence of the sample, or the inherent fluorescence of TAMRA itself when used as a quencher.[4][6][7]
-
Inefficient Quenching: In dual-labeled probes, incomplete quenching of the reporter dye in the unbound state leads to elevated background signal.[4]
-
Low Signal Intensity: Insufficient probe concentration, poor hybridization efficiency, or degradation of the fluorophore can result in a weak specific signal.[6][8]
-
Photobleaching: Exposure to light can cause the this compound fluorophore to lose its fluorescence, reducing signal intensity.[9]
Q3: When should I choose a dark quencher over this compound?
A3: While this compound can act as a quencher, it is also fluorescent, which can contribute to background noise.[4][10] Dark quenchers, such as Black Hole Quenchers (BHQ), do not have native fluorescence and can offer a better signal-to-noise ratio by minimizing this background.[4][11] Consider using a dark quencher when:
-
Maximizing signal-to-noise is critical for detecting low-abundance targets.
-
Multiplexing with other fluorophores where the emission of TAMRA could interfere with other channels.[4]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your this compound probe, making data interpretation difficult.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Experimental Details |
| Non-Specific Probe Binding | Optimize probe concentration through titration.[6][12] | Start with a lower concentration (e.g., 50 nM) and incrementally increase to find the optimal balance between signal and background. |
| Add a blocking agent to the hybridization buffer.[6] | Common blocking agents include BSA (Bovine Serum Albumin) and sheared salmon sperm DNA. | |
| Increase the stringency of post-hybridization washes.[13][14] | Increase the wash temperature or decrease the salt concentration in the wash buffer. | |
| Add a mild detergent (e.g., 0.2% Tween-20) to the wash buffer.[15] | This can help to reduce non-specific hydrophobic interactions. | |
| Sample Autofluorescence | Treat the sample with a quenching agent.[12][16] | For tissues, agents like Sudan Black B can reduce autofluorescence. |
| Use appropriate spectral unmixing or select a different fluorophore if autofluorescence is high in the TAMRA channel.[16] | ||
| Probe Aggregates | Centrifuge the probe solution before use.[7] | Spin at high speed (e.g., >10,000 x g) for 1-2 minutes to pellet aggregates. |
| Inherent TAMRA Fluorescence (as a quencher) | Switch to a probe with a dark quencher.[4][11] | Consider alternatives like BHQ-1, which has good spectral overlap with many common reporter dyes.[4] |
Troubleshooting Workflow for High Background
Caption: A stepwise approach to troubleshooting high background fluorescence.
Issue 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors related to the probe, the target, or the experimental conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Experimental Details |
| Low Probe Concentration | Increase the probe concentration.[8] | If background is not an issue, try increasing the probe concentration (e.g., up to 20 nM for certain applications).[8] |
| Inefficient Hybridization | Optimize hybridization buffer composition.[13] | Components like formamide (B127407) and salts can be adjusted to improve hybridization kinetics.[17] |
| Extend hybridization time.[8] | Overnight incubation can sometimes improve signal, especially for low-abundance targets.[8] | |
| Optimize denaturation temperature and time.[14][18] | For FISH, ensure complete denaturation of target DNA without damaging the sample. A typical starting point is 94-95°C for 30 seconds.[18] | |
| Probe Degradation | Store probes properly and protect from light.[2][3] | Aliquot probes upon receipt and store at -20°C or -80°C in the dark.[2][3] Avoid repeated freeze-thaw cycles.[19] |
| Use fresh working solutions. | ||
| Photobleaching | Minimize exposure of the sample to excitation light.[9] | Use an anti-fade mounting medium and limit exposure time during imaging. |
| Target Accessibility Issues | Ensure proper sample permeabilization for intracellular targets.[6] | Use appropriate detergents (e.g., Triton X-100 or saponin) to allow probe entry into the cell. |
Experimental Workflow for Signal Enhancement
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. The Optimization of TaqMan Real-Time RT-PCR Assay for Transcriptional Profiling of GABA-A Receptor Subunit Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Instruments [hcrimaging.com]
- 9. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. Optimizing fluorescent in situ hybridization with rRNA-targeted oligonucleotide probes for flow cytometric identification of microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How do I reduce high background in my FISH assay? [ogt.com]
- 15. youtube.com [youtube.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 18. Optimizing your PCR [takarabio.com]
- 19. TaqMan™ TAMRA Probe, 6,000 pmol - FAQs [thermofisher.com]
solving solubility issues of 6-TAMRA conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with 6-TAMRA (6-Carboxytetramethylrhodamine) and its conjugates. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound and its derivatives?
A1: this compound and its reactive derivatives (e.g., NHS ester, azide, maleimide) are generally hydrophobic and exhibit low solubility in aqueous solutions. They are, however, typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2][3][4]
Q2: Why is my this compound labeled peptide or oligonucleotide precipitating in my aqueous buffer?
A2: Precipitation of this compound conjugates in aqueous buffers is a common issue arising from the hydrophobic nature of the TAMRA dye. The conjugation of this dye to a peptide or oligonucleotide can significantly decrease the overall solubility of the molecule in water-based solutions.
Q3: Can the amino acid sequence of my peptide influence the solubility of its this compound conjugate?
A3: Yes, the amino acid sequence plays a crucial role. Peptides with a high proportion of hydrophobic residues will be more prone to aggregation and precipitation when conjugated to the already hydrophobic this compound dye.
Q4: How does pH affect the solubility of this compound conjugates?
A4: The pH of the solution can significantly impact the solubility of peptide conjugates. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, which can lead to aggregation. Adjusting the pH away from the pI can often improve solubility.
Q5: Can I use organic solvents to dissolve my this compound conjugate for a biological experiment?
A5: Yes, using a small amount of an organic solvent like DMSO to first dissolve the conjugate is a common practice. However, it is important to minimize the final concentration of the organic solvent in your experiment, as it may have detrimental effects on cells or protein activity.
Quantitative Solubility Data
The following table summarizes the solubility of various this compound derivatives in different solvents.
| Compound | Solvent | Solubility |
| This compound-SE (NHS ester) | DMF, DMSO | Soluble[5][6] |
| This compound Acid | DMSO, DMF, MeOH | Soluble[7] |
| This compound Azide | DMF, DMSO, Alcohols | Good[4] |
| Water | Low[4] | |
| This compound Maleimide | DMSO, DMF | Good[8] |
| Cucurbit[3]uril-Tetramethylrhodamine Conjugate | Water | 860 ± 20 µM (45-fold greater than free TMR)[9] |
| Free Tetramethylrhodamine (TMR) | Water | 19 ± 3 µM[9] |
Troubleshooting Guide
Problem: My lyophilized this compound conjugate will not dissolve in my aqueous buffer.
-
Possible Cause: The conjugate is highly hydrophobic due to the TAMRA dye and potentially the biomolecule itself.
-
Recommended Solution:
-
Use a Co-solvent: First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Gradual Dilution: Slowly add your aqueous buffer to the organic solvent solution while vortexing. This gradual change in solvent polarity can help prevent precipitation.
-
Sonication: If clumps are still present, brief sonication can help to break them apart and facilitate dissolution.
-
Problem: My this compound conjugate precipitates out of solution after initial dissolution.
-
Possible Cause: The conjugate has aggregated over time or due to a change in conditions (e.g., temperature, pH).
-
Recommended Solution:
-
pH Adjustment: If working with a peptide conjugate, try adjusting the pH of the buffer. For acidic peptides, a slightly basic buffer may help, while for basic peptides, a slightly acidic buffer may be beneficial.
-
Add Detergents: Incorporating a small amount of a non-ionic detergent, such as 0.01% Tween® 20 or Triton™ X-100, can help to solubilize the conjugate and prevent aggregation.
-
Centrifugation: If aggregates persist, centrifuge the solution at high speed (>10,000 x g) to pellet the insoluble material and use the supernatant.
-
Problem: The fluorescence of my this compound conjugate is weaker than expected.
-
Possible Cause: Aggregation of the conjugate can lead to self-quenching of the TAMRA fluorophore, resulting in a decreased fluorescence signal.
-
Recommended Solution:
-
Concentration-Dependent Study: Measure the fluorescence intensity at different concentrations. A non-linear relationship between concentration and fluorescence can indicate aggregation-induced quenching.
-
Improve Solubility: Address the potential aggregation by following the troubleshooting steps for precipitation. Improving the solubility should reduce quenching and increase the fluorescence signal.
-
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic this compound-Labeled Peptide
-
Allow the lyophilized this compound-labeled peptide to equilibrate to room temperature.
-
Add a minimal volume of high-purity, anhydrous DMSO to the vial to dissolve the peptide.
-
Gently vortex the vial until the peptide is completely dissolved.
-
Slowly add your desired aqueous buffer to the DMSO solution in a dropwise manner while continuously vortexing.
-
If the solution becomes cloudy, add a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20) and continue to vortex.
-
If precipitation persists, centrifuge the solution at >10,000 x g for 10-15 minutes.
-
Carefully collect the supernatant containing the solubilized conjugate.
Protocol 2: General Procedure for this compound NHS Ester Labeling of a Protein
-
Dissolve the Protein: Prepare a solution of the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
Prepare this compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the this compound NHS ester stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound conjugates.
Caption: Experimental workflow for solubilizing a hydrophobic this compound-labeled peptide.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. TAMRA NHS ester, 6-isomer, 150810-69-8 | BroadPharm [broadpharm.com]
- 3. This compound N-succinimidyl ester (this compound SE) | Abcam [abcam.com]
- 4. TAMRA azide, 6-isomer (A270320) | Antibodies.com [antibodies.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. empbiotech.com [empbiotech.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. files.core.ac.uk [files.core.ac.uk]
impact of dye-to-protein ratio on 6-TAMRA fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-TAMRA (6-Carboxytetramethylrhodamine) for protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein ratio for labeling with this compound?
The optimal dye-to-protein molar ratio (MR) for labeling with this compound can vary depending on the specific protein and the intended application. However, a general guideline is to aim for a degree of labeling (DOL) of 2-4 moles of this compound per mole of protein for effective fluorescence without significant quenching.[1] For IgG antibodies, a DOL of 2-3 is often considered optimal.[2] The initial molar ratio of dye to protein in the reaction mixture will likely need to be higher to achieve the target DOL.
Q2: How does the dye-to-protein ratio affect the fluorescence of my this compound labeled protein?
The dye-to-protein ratio, or more specifically the Degree of Labeling (DOL), has a significant impact on the fluorescence properties of the conjugate.
-
Under-labeling (Low DOL): Results in a weak fluorescent signal, which may be insufficient for sensitive detection in your experiments.
-
Optimal Labeling (Optimal DOL): Provides a bright, stable fluorescent signal suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and FRET assays.[3][4]
-
Over-labeling (High DOL): Can lead to fluorescence quenching.[5] This occurs when multiple dye molecules are in close proximity on the protein surface, causing them to interact and dissipate energy as heat rather than light, thus reducing the overall fluorescence intensity.[5][6] Over-labeling can also potentially alter the biological activity or solubility of the protein.[5]
Q3: What is fluorescence quenching and how can I avoid it?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. In the context of protein labeling, self-quenching is a common issue where high densities of fluorophores on a protein lead to reduced fluorescence emission.[5][7] This is a primary concern when using high dye-to-protein ratios.
To avoid quenching:
-
Optimize the Dye-to-Protein Molar Ratio: Start with a lower molar ratio of dye to protein in your labeling reaction and perform a titration to find the optimal ratio that yields the highest fluorescence without significant quenching.
-
Purify the Conjugate: Ensure all unconjugated (free) dye is removed after the labeling reaction, as it can interfere with accurate DOL determination and fluorescence measurements.[5] Gel filtration or dialysis are common purification methods.[5]
-
Accurately Determine the DOL: Calculating the DOL after purification will help you correlate the labeling efficiency with the fluorescence output.
Q4: How do I calculate the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), also referred to as the dye-to-protein (F/P) molar ratio, can be calculated using absorbance measurements of your purified conjugate at 280 nm (for the protein) and the absorbance maximum of this compound (around 555 nm).[5]
The formula is as follows:
DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye]
Where:
-
A_dye is the absorbance of the conjugate at the λmax of this compound (~555 nm).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (for this compound, this is approximately 0.3).[2]
-
ε_dye is the molar extinction coefficient of this compound at its λmax (~90,000 M⁻¹cm⁻¹).[2][3]
Q5: Can the buffer composition affect the labeling reaction?
Yes, the buffer composition is critical for a successful labeling reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester of this compound, reducing the labeling efficiency.[8][9] It is recommended to use an amine-free buffer, such as sodium bicarbonate or phosphate-buffered saline (PBS), at a slightly alkaline pH (typically 8.3-8.5).[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Fluorescence Signal | Low Degree of Labeling (DOL): Insufficient dye conjugated to the protein. | Increase the dye-to-protein molar ratio in the labeling reaction. Optimize reaction conditions such as incubation time and temperature.[8] |
| Protein Concentration Too Low: Inefficient labeling reaction at low protein concentrations.[9] | Increase the protein concentration to the recommended range (typically 2-10 mg/mL).[9] | |
| Inactive Dye: The this compound NHS ester may have hydrolyzed due to moisture. | Prepare a fresh stock solution of the dye in anhydrous DMSO immediately before use.[2][8] Store the dye desiccated and protected from light.[2] | |
| Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the buffer.[8][9] | Dialyze the protein into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) before labeling.[8][9] | |
| High Background Fluorescence | Presence of Free Dye: Unconjugated dye was not completely removed after the labeling reaction. | Purify the conjugate thoroughly using gel filtration, spin columns, or dialysis to remove all free dye.[5] |
| Unexpectedly Low Fluorescence with a High DOL | Fluorescence Quenching: Over-labeling of the protein.[5] | Reduce the dye-to-protein molar ratio in the labeling reaction. Perform a titration to find the optimal ratio. |
| Protein Precipitation After Labeling | Over-labeling: Excessive labeling can decrease protein solubility.[5] | Decrease the dye-to-protein molar ratio. Consider adding a stabilizing agent like BSA (1-10 mg/mL) to the final conjugate solution if the protein concentration is low. |
| Inconsistent Labeling Results | Variability in Reaction Conditions: Inconsistent timing, temperature, or reagent concentrations. | Standardize the labeling protocol. Ensure all reagents are equilibrated to room temperature before starting. |
| Inaccurate Protein Concentration Measurement: Incorrect starting protein concentration leads to incorrect dye-to-protein ratio. | Accurately determine the protein concentration before labeling using a reliable method (e.g., A280 or BCA assay). |
Data Presentation
Table 1: Recommended Dye-to-Protein Molar Ratios for this compound Labeling
| Protein Concentration | Recommended Molar Ratio (Dye:Protein) in Reaction | Expected Outcome | Reference |
| 2-3 mg/mL | 15 - 20 | Optimal for lower protein concentrations to drive the reaction. | |
| 4-10 mg/mL | 8 - 10 | Standard range for efficient labeling. | |
| General IgG | 5 - 10 | A common starting point for antibody labeling. | [8] |
| General Protein | 2 - 20 | The optimal ratio needs to be determined empirically within this range. | [1] |
Table 2: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~546 nm | [10] |
| Emission Maximum (λem) | ~579 nm | [10] |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | [2][3] |
| Correction Factor (CF₂₈₀) | ~0.3 | [2] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound NHS Ester
This protocol describes a general method for labeling proteins with primary amines using this compound NHS Ester.
Materials:
-
This compound NHS Ester
-
Protein of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Purification column (e.g., desalting or spin column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer to a concentration of 2-10 mg/mL.[9] Ensure the buffer is free of primary amines.[8][9]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[8] Protect the solution from light.
-
Labeling Reaction: Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 5-10 moles of dye per mole of protein is common.[8]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[8]
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting or spin column according to the manufacturer's instructions.[8]
-
Determine DOL: Calculate the degree of labeling using the absorbance measurements as described in the FAQ section.
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[8][11]
Protocol 2: Calculation of Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_280) and at the absorbance maximum of this compound (~555 nm, A_dye).
-
Calculate Protein Concentration:
-
Corrected A_280 = A_280 - (A_dye × CF_280)
-
Protein Concentration (M) = Corrected A_280 / ε_protein
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_dye / ε_dye
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for labeling proteins with this compound NHS Ester.
Caption: Impact of Dye-to-Protein Ratio on Fluorescence.
References
- 1. eurogentec.com [eurogentec.com]
- 2. biotium.com [biotium.com]
- 3. lifetein.com [lifetein.com]
- 4. TAMRA dye for labeling in life science research [baseclick.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fluorescence quenching: A tool for single-molecule protein-folding study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youdobio.com [youdobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
quenching of 6-TAMRA fluorescence and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the quenching of 6-TAMRA (6-Carboxytetramethylrhodamine) fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bright, orange-red fluorescent dye commonly used for labeling peptides, proteins, and nucleic acids.[1][2][3] Its key applications include fluorescence microscopy, Förster Resonance Energy Transfer (FRET) assays, real-time PCR, and DNA sequencing.[1][4] It is favored for its photostability and relatively pH-insensitive quantum yield in the physiological range.[5]
Q2: What are the main causes of this compound fluorescence quenching?
The primary causes of this compound fluorescence quenching include:
-
Self-Quenching (Dimerization): At high concentrations or when multiple this compound molecules are in close proximity on a labeled biomolecule, they can form non-fluorescent dimers.[5][6]
-
Förster Resonance Energy Transfer (FRET): When this compound (as a donor or acceptor) is close to another fluorophore or a quencher with appropriate spectral overlap, its energy can be transferred non-radiatively, leading to quenching.[4][7]
-
Contact/Static Quenching: Formation of a ground-state complex between this compound and a quencher molecule can lead to immediate quenching upon excitation.[7]
-
Environmental Factors: The fluorescence of this compound can be influenced by solvent polarity, pH, and the presence of certain ions.[8][9]
-
Photobleaching: Prolonged exposure to high-intensity light can lead to irreversible photodegradation of the this compound molecule, causing a loss of fluorescence.[10][11][12]
-
Interaction with Biomolecules: Guanine (B1146940) bases in DNA are known to quench the fluorescence of adjacent fluorophores like this compound.[5]
Q3: What are common quenchers for this compound?
Several molecules can act as efficient quenchers for this compound. These are broadly categorized as fluorescent and non-fluorescent (dark) quenchers.
-
Fluorescent Quenchers: Another this compound molecule can act as a quencher in a process called homo-FRET or self-quenching.[5][6]
-
Dark Quenchers: These quenchers do not emit light, which is advantageous for reducing background signal in assays.[7][13] Common dark quenchers for this compound include:
-
Black Hole Quenchers™ (BHQ™): Specifically BHQ-2 is well-suited for quenching this compound fluorescence due to its excellent spectral overlap.[7][14]
-
Dabcyl: While a common quencher, its absorption spectrum is not optimally aligned with this compound's emission, making it less efficient than BHQs for this specific dye.[6][7]
-
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal After Labeling
| Possible Cause | Troubleshooting Steps |
| Inefficient Labeling Reaction | 1. Verify Buffer Conditions: Ensure the labeling buffer is free of primary amines (e.g., Tris) and has the correct pH (typically 8.3-8.5 for NHS ester reactions).[15] 2. Check Reagent Quality: Use fresh, anhydrous DMSO or DMF to dissolve the this compound reactive dye.[15][16] Ensure the dye has been stored properly, protected from light and moisture.[2] 3. Optimize Dye-to-Biomolecule Ratio: A molar excess of dye (e.g., 5-10 fold) is often required, but this may need empirical optimization.[15] |
| Precipitation/Aggregation of Labeled Product | 1. Improve Solubility: For hydrophobic peptides, dissolve the labeled conjugate in a small amount of organic solvent (e.g., DMSO) before adding the aqueous buffer.[16] 2. Modify Peptide/Protein Design: Incorporate polar linkers (e.g., PEG spacers) between the dye and the biomolecule to increase hydrophilicity.[16] 3. Perform Dynamic Light Scattering (DLS): Use DLS to check for the presence and size of aggregates in your sample.[16] |
| Quenching Due to High Degree of Labeling (DOL) | 1. Reduce Dye-to-Biomolecule Ratio: Aim for a lower labeling stoichiometry (e.g., 1:1) to minimize self-quenching.[16] 2. Purify Labeled Product: Use techniques like RP-HPLC to separate species with different degrees of labeling and isolate the desired product.[16] |
Issue 2: Rapid Decrease in Fluorescence During Observation (Photobleaching)
| Possible Cause | Troubleshooting Steps |
| High Excitation Light Intensity | 1. Reduce Laser Power/Lamp Intensity: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.[10] Employ neutral density (ND) filters to attenuate the light source.[10] 2. Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.[10] |
| Prolonged or Frequent Exposure | 1. Decrease Imaging Frequency: Capture images only at essential time points to observe the biological process of interest.[10] 2. Use Antifade Reagents: Mount samples in a commercially available antifade mounting medium to reduce the rate of photobleaching. These reagents often contain antioxidants that scavenge reactive oxygen species.[12] |
| Presence of Metal Ions | The presence of certain metal ions, such as Mn²⁺, can accelerate the photobleaching of this compound.[11][17] If possible, use metal-free buffers or add a chelating agent like EDTA. |
Issue 3: Unexpected Quenching in FRET Experiments
| Possible Cause | Troubleshooting Steps |
| Incorrect Donor-Acceptor Pairing | 1. Verify Spectral Overlap: Ensure there is significant overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (this compound or its FRET partner).[4] 2. Calculate Förster Distance (R₀): The Förster distance is the distance at which FRET efficiency is 50%. Ensure your experimental design places the donor and acceptor within this range (typically 30-60 Å).[4] |
| Unintended Quenching Mechanisms | 1. Control for Self-Quenching: If using multiple this compound molecules, ensure they are sufficiently separated to avoid dimerization.[5] 2. Check for Guanine Proximity: If labeling oligonucleotides, avoid placing this compound directly adjacent to guanine residues.[5] |
| Inaccurate FRET Efficiency Calculation | Use appropriate formulas to calculate FRET efficiency based on either the donor's fluorescence lifetime or the sensitized emission of the acceptor.[18][19][20][21] |
Quantitative Data
Table 1: Spectral Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (λex) | ~543 - 565 nm | Can vary with solvent and conjugation.[1][3] |
| Emission Maximum (λem) | ~572 - 583 nm | Can vary with solvent and conjugation.[1][3] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength.[1][8] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | The ratio of photons emitted to photons absorbed; can be influenced by the local environment.[1][5] |
| Molecular Weight | ~430.45 g/mol | For the free acid form.[1][2] |
Table 2: Common Quenchers for this compound and their Spectral Properties
| Quencher | Type | Absorption Max (nm) | Quenching Range (nm) | Notes |
| TAMRA | Fluorescent | ~555 | N/A | Can self-quench or be used as a FRET acceptor for dyes like FAM.[22][23] |
| Dabcyl | Dark | ~453 | 380-530 | Poor spectral overlap with this compound emission.[7][24] |
| BHQ-1 | Dark | ~534 | 480-580 | Good quencher for fluorophores emitting in the green-yellow range.[24] |
| BHQ-2 | Dark | ~579 | 550-650 | Excellent spectral overlap with this compound emission, making it a highly efficient quencher.[7][14][24] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound NHS Ester
Objective: To covalently label a protein with this compound via its primary amine groups.
Materials:
-
This compound NHS Ester
-
Anhydrous DMSO
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Methodology:
-
Prepare this compound Stock Solution: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.[15]
-
Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Reaction: Add the this compound stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 10:1, but may require optimization.[15]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[16]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 50-100 mM.[16]
-
Purification: Separate the labeled protein from the unreacted dye using a desalting column.[15]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorption maximum of this compound (~555 nm).
Protocol 2: Measuring Fluorescence Quenching Using a Spectrofluorometer
Objective: To quantify the extent of fluorescence quenching of a this compound-labeled molecule in the presence of a quencher.
Materials:
-
This compound-labeled sample
-
Quencher stock solution
-
Appropriate buffer
-
Cuvettes for fluorescence measurements
-
Spectrofluorometer
Methodology:
-
Prepare a Dilution Series: Prepare a series of samples with a constant concentration of the this compound-labeled molecule and varying concentrations of the quencher.[25] Include a control sample with no quencher.
-
Set Spectrofluorometer Parameters: Set the excitation wavelength to the absorption maximum of this compound (e.g., 545 nm).[14] Set the emission scan range to cover the emission spectrum of this compound (e.g., 560-700 nm).
-
Measure Fluorescence Spectra: Record the fluorescence emission spectrum for each sample in the dilution series.[25]
-
Data Analysis:
-
Determine the maximum fluorescence intensity for each sample.
-
Calculate the quenching efficiency (E) for each quencher concentration using the formula: E = 1 - (F_da / F_d) where F_da is the fluorescence intensity of this compound in the presence of the quencher and F_d is the fluorescence intensity in the absence of the quencher.
-
For collisional quenching, the data can be analyzed using a Stern-Volmer plot.
-
Visualizations
Caption: Key mechanisms leading to the quenching of this compound fluorescence.
Caption: A logical workflow for troubleshooting low this compound fluorescence signals.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ulab360.com [ulab360.com]
- 5. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioluminor.com [bioluminor.com]
- 8. interchim.fr [interchim.fr]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. Photobleaching and blinking of TAMRA induced by Mn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 14. Enhanced distance-dependent fluorescence quenching using size tuneable core shell silica nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05929B [pubs.rsc.org]
- 15. youdobio.com [youdobio.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. How do I calculate FRET efficiency? | AAT Bioquest [aatbio.com]
- 19. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
- 20. calctool.org [calctool.org]
- 21. people.bu.edu [people.bu.edu]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. genelink.com [genelink.com]
- 25. chem.uzh.ch [chem.uzh.ch]
troubleshooting unexpected results in 6-TAMRA FRET experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in their 6-TAMRA Förster Resonance Energy Transfer (FRET) experiments.
Troubleshooting Guide
Unexpected results in FRET experiments can arise from a variety of factors, from sample preparation to data analysis. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Unexpected this compound FRET Results
Caption: A logical workflow for troubleshooting unexpected this compound FRET results.
Frequently Asked Questions (FAQs)
Sample Preparation & Labeling
Q1: My TAMRA-labeled peptide is precipitating. What can I do?
A1: Precipitation of TAMRA-labeled peptides is often due to the hydrophobic nature of the TAMRA dye.[1] Here are some troubleshooting steps:
-
Optimize Solubilization: Dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.[1] For basic peptides, a small amount of 10% acetic acid can help, while acidic peptides may dissolve better in 1% ammonium (B1175870) hydroxide.[1]
-
Modify Peptide Design: Incorporate polar linkers, such as PEG spacers, between the TAMRA dye and the peptide to increase hydrophilicity.[1]
-
Control Degree of Labeling (DOL): Excessive labeling can increase hydrophobicity. Aim for a 1:1 labeling stoichiometry to minimize this effect.[1]
Q2: How can I confirm successful labeling of my molecule with this compound?
A2: Successful labeling can be confirmed by measuring the absorbance of the conjugate. You will need to measure the absorbance at the protein's maximum (e.g., 280 nm) and at the this compound maximum absorbance. The Degree of Labeling (DOL) can then be calculated.
Spectral Issues & Background
Q3: I am observing a high background signal in my FRET experiment. What are the likely causes?
A3: High background can stem from several sources:
-
Autofluorescence: Cellular components or media can autofluoresce. It is important to measure the fluorescence of an unlabeled sample to determine the background contribution.
-
Spectral Bleed-through: This occurs when the emission of the donor fluorophore is detected in the acceptor channel, or when the acceptor is directly excited by the donor's excitation wavelength.[2] Running donor-only and acceptor-only controls is crucial to quantify and correct for this.
-
Intrinsic Fluorescence of TAMRA: While TAMRA is often used as a quencher, it is intrinsically fluorescent, which can contribute to background signal.[3]
Q4: My FRET efficiency is low, and I suspect spectral overlap issues. How can I address this?
A4: FRET efficiency is highly dependent on the spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum.[4]
-
Verify Fluorophore Pair: Ensure that your donor fluorophore has a significant emission overlap with this compound's excitation spectrum.
-
Perform a Spectral Scan: If your instrument allows, perform a spectral scan of your donor and this compound to visually confirm the overlap.[2]
Data Interpretation & Controls
Q5: The fluorescence intensity of my this compound-labeled probe is lower than expected. What could be the cause?
A5: Unexpected quenching of the TAMRA signal can be due to:
-
Self-quenching: At high labeling densities, TAMRA molecules can come into close proximity, leading to self-quenching.[1]
-
Environmental Effects: The fluorescence of TAMRA can be sensitive to its local environment, including pH and the conformation of the labeled molecule.[5] TAMRA's fluorescence intensity is known to decrease in alkaline environments (pH > 8.0).[6]
-
Aggregation: Aggregation of labeled molecules can bring fluorophores close together, causing quenching.[1]
Q6: Why are my FRET results not reproducible?
A6: Lack of reproducibility can be due to several factors:
-
Inconsistent Sample Preparation: Variations in labeling efficiency, purification, and concentration can lead to different results.
-
Instrument Variability: Ensure that instrument settings such as excitation power, gain, and filter sets are consistent between experiments.[7]
-
Photobleaching: If the donor or acceptor is photobleaching at different rates between experiments, the calculated FRET efficiency will vary.[8] It is important to use the lowest possible excitation power and exposure times.
Quantitative Data Tables
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~550-565 nm | [9][10] |
| Emission Maximum (Em) | ~575-580 nm | [9][10] |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ | [11] |
| Molecular Weight | 430.45 g/mol | [9][10] |
Table 2: Common FRET Pairs with this compound as Acceptor
| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) in Å |
| Fluorescein (FAM) | ~495 | ~520 | 45 - 60 |
| Cyanine3 (Cy3) | ~550 | ~570 | 50 - 60 |
| ALEXA-488 | ~495 | ~519 | ~60 |
| mCerulean | ~433 | ~475 | ~51 |
Note: Förster distance (R₀) is the distance at which FRET efficiency is 50% and can vary depending on the specific molecular context and environmental factors.
Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound NHS Ester
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Dissolve this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-20 fold molar excess of the reactive dye to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted dye using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~555 nm).
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients.
-
DOL = (moles of dye) / (moles of protein).
-
Protocol 2: Steady-State FRET Measurement by Donor Quenching
-
Prepare Samples:
-
Donor-only sample: The donor-labeled molecule at a specific concentration.
-
Donor-Acceptor sample: The donor- and acceptor-labeled molecules at the same concentration as the donor-only sample.
-
-
Set Up Fluorometer:
-
Set the excitation wavelength to the maximum of the donor fluorophore.
-
Set the emission scan range to cover the emission spectra of both the donor and acceptor.
-
-
Acquire Spectra:
-
Measure the fluorescence emission spectrum of the donor-only sample (F_D).
-
Measure the fluorescence emission spectrum of the donor-acceptor sample (F_DA).
-
-
Calculate FRET Efficiency (E):
-
Integrate the donor emission peak for both samples.
-
Calculate E using the formula: E = 1 - (F_DA / F_D).[12]
-
Diagrams
Diagram: FRET Energy Transfer Mechanism
Caption: The energy transfer process in FRET from an excited donor to an acceptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TAMRA dye for labeling in life science research [baseclick.eu]
- 4. Frontiers | A Combined Acceptor Photobleaching and Donor Fluorescence Lifetime Imaging Microscopy Approach to Analyze Multi-Protein Interactions in Living Cells [frontiersin.org]
- 5. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Impact of photobleaching of fluorescent proteins on FRET measurements under two-photon excitation | bioRxiv [biorxiv.org]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]
- 12. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
optimizing laser and filter settings for 6-TAMRA detection.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize laser and filter settings for 6-TAMRA (6-Carboxytetramethylrhodamine) detection.
Frequently Asked Questions (FAQs)
Q1: What are the optimal laser and filter settings for this compound detection?
A1: The optimal settings for this compound detection depend on the specific instrumentation available. However, based on its spectral properties, the following provides a general guideline.
This compound is a bright, orange-red fluorescent dye.[1] Its excitation maximum is typically in the green-yellow region of the spectrum, with an emission maximum in the yellow-orange region. This allows for effective excitation by several common laser lines.[1]
Spectral Characteristics of this compound:
| Parameter | Wavelength Range (nm) | Source(s) |
| Excitation Maximum | 540 - 565 | [2][3][4] |
| Emission Maximum | 565 - 580 | [2][3][4][5] |
Recommended Laser and Filter Combinations:
| Application | Laser Line (nm) | Common Emission Filter | Source(s) |
| General Fluorescence | 532 or 546 | Compatible with rhodamine filter sets | [1] |
| Flow Cytometry/Microscopy | 561 | 585/42 | [5] |
It is crucial to match the filter sets to the specific excitation and emission spectra of the fluorophores being used to ensure compatibility and optimal performance.[6]
Q2: I am observing a weak this compound signal. What are the possible causes and solutions?
A2: A weak or absent fluorescent signal is a common issue in flow cytometry and other fluorescence-based assays.[7] Several factors could contribute to this problem.
Troubleshooting Guide: Weak this compound Signal
This guide provides a step-by-step approach to diagnosing and resolving issues related to low this compound fluorescence intensity.
Possible Causes and Solutions for Weak Signal:
-
Incorrect Instrument Settings: Ensure the correct laser line (e.g., 561 nm) and a suitable emission filter (e.g., 585/42) are selected.[5] In flow cytometry, insufficient Photomultiplier Tube (PMT) voltage can also lead to a weak signal.[8]
-
Suboptimal Reagent Concentration: The concentration of the this compound labeled antibody or probe may be too low for detection.[7] It is recommended to titrate antibodies to determine the optimal concentration for your specific experiment.[7]
-
Low Target Expression: The target antigen may have low expression levels on the cells of interest.[7]
-
Fluorochrome Degradation: Improper storage or handling of this compound conjugates can lead to degradation of the fluorophore. Store conjugates protected from light and at the recommended temperature.[2][3]
-
Photobleaching: Excessive exposure to excitation light can cause photobleaching, leading to a diminished signal.[9] This is particularly relevant in time-lapse imaging.[9] To mitigate this, reduce the excitation light intensity and minimize exposure time.[9]
Q3: My this compound signal is too high or saturated. What should I do?
A3: An overly bright or saturated signal can also be problematic, potentially indicating incorrect instrument settings or staining protocols.[8]
Troubleshooting Steps for High Signal:
-
Reduce PMT Voltage/Gain: If using a flow cytometer, decrease the voltage applied to the detector.[8]
-
Decrease Laser Power: If your instrument allows, reduce the laser power.[8]
-
Titrate Antibody: A high antibody concentration can lead to excessive signal. Perform a titration to find the optimal staining concentration.
-
Check for Aggregates: Aggregation of TAMRA-labeled peptides can sometimes lead to unexpected fluorescence changes.[10]
Q4: I'm seeing signal in my negative controls or high background staining. How can I fix this?
A4: High background or non-specific staining can be caused by several factors, including issues with the antibody, staining protocol, or sample preparation.[7]
Strategies to Reduce Background:
-
Optimize Antibody Concentration: Use the lowest concentration of antibody that still provides a specific signal.
-
Use Fc Receptor Blocking Reagents: This can prevent non-specific binding of antibodies to Fc receptors on cells.
-
Increase Wash Steps: Thorough washing after staining can help remove unbound antibodies.
-
Include a Viability Dye: Dead cells can non-specifically bind antibodies, leading to high background. A viability dye allows you to exclude dead cells from your analysis.
-
Check for Autofluorescence: Some cell types exhibit natural fluorescence. It is important to have an unstained control to assess the level of autofluorescence.
Q5: I am using this compound in a multiplex qPCR assay and observing signal interference. What could be the cause?
A5: In multiplex assays, spectral crosstalk or "bleed-through" can occur when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another.[11] For example, a strong signal from a dye like FAM could be detected in the channel designated for TAMRA.[11]
Troubleshooting Spectral Crosstalk:
-
Perform Spectral Compensation: Many qPCR instruments have software that can correct for spectral crosstalk.[11] This typically involves running single-color controls to create a compensation matrix.[11]
-
Optimize Dye Concentrations: Reducing the concentration of the brighter fluorophore may help to minimize bleed-through.[11]
-
Select Dyes with Less Overlap: If crosstalk remains an issue, consider using a different combination of dyes with better spectral separation.[11]
Experimental Protocols
General Protocol for Antibody Staining for Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension from your sample.
-
Fc Receptor Blocking (Optional but Recommended): Incubate cells with an Fc blocking reagent to prevent non-specific antibody binding.
-
Staining: Incubate cells with the this compound conjugated antibody at the predetermined optimal concentration. Protect from light during incubation.
-
Washing: Wash the cells to remove unbound antibody.
-
Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Data Acquisition: Run the samples on the flow cytometer using the optimized laser and filter settings.
Protocol for Optimizing Primer and Probe Concentrations in qPCR
This protocol is adapted from guidelines for TaqMan assays.[12]
-
Primer Optimization: With a fixed amount of template and a constant probe concentration, test a matrix of forward and reverse primer concentrations (e.g., 100-600 nM).[12] Select the combination that results in the highest fluorescence signal.[12]
-
Probe Optimization: Using the optimal primer concentrations determined in the previous step, test various concentrations of the this compound labeled probe (e.g., 50-300 nM).[12]
-
Final Selection: Choose the primer and probe combination that provides the best assay performance, characterized by a strong signal and low background.[12]
References
- 1. empbiotech.com [empbiotech.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. optolongfilter.com [optolongfilter.com]
- 7. bosterbio.com [bosterbio.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Optimization of TaqMan Real-Time RT-PCR Assay for Transcriptional Profiling of GABA-A Receptor Subunit Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Purity of 6-TAMRA Labeled Peptides: A Comparative Analysis
For researchers in drug development and other scientific fields, the purity of synthetic peptides is paramount to the reliability and reproducibility of experimental results. When these peptides are labeled with a fluorophore like 6-Carboxytetramethylrhodamine (6-TAMRA), a thorough validation of purity becomes even more critical. This guide provides a comprehensive comparison of methods to validate the purity of this compound labeled peptides, offers insights into alternative fluorescent labels, and presents supporting experimental data and protocols.
Key Purity Validation Methods for this compound Labeled Peptides
The two most robust and widely accepted methods for determining the purity of fluorescently labeled peptides are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[1] These techniques, often used in conjunction, provide orthogonal information regarding the identity and homogeneity of the labeled peptide.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity.[2] RP-HPLC separates the target peptide from impurities based on hydrophobicity.[2] A pure this compound labeled peptide should ideally present as a single, sharp peak in the chromatogram. The percentage of purity is calculated by comparing the area of the main peak to the total area of all peaks.[2] Detection is typically monitored at two wavelengths: ~220 nm for the peptide backbone and ~555 nm for the TAMRA label.[3]
Mass Spectrometry (MS): This technique confirms the molecular weight of the labeled peptide, ensuring that the correct fluorophore has been attached and the peptide sequence is accurate. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common MS techniques used for this purpose.
Common Impurities in this compound Labeled Peptide Synthesis
Several types of impurities can arise during solid-phase peptide synthesis (SPPS) and the subsequent labeling reaction. Understanding these potential contaminants is crucial for accurate data interpretation. Common impurities include:
-
Unlabeled Peptides: Incomplete reaction with the this compound dye.
-
Peptides with Deletion or Truncated Sequences: Errors during the SPPS process.[2][4]
-
Diastereomeric Impurities: Racemization of amino acids during synthesis.
-
Products of Side-Chain Reactions: Unwanted modifications to amino acid side chains.[2]
-
Residual Protecting Groups: Incomplete removal of protecting groups used during synthesis.[4]
-
Free Dye: Unreacted this compound that was not removed during purification.
Comparison with Alternative Fluorescent Dyes
While this compound is a widely used fluorophore, several alternatives are available, each with its own set of characteristics that can influence the synthesis, purification, and ultimately, the purity of the final labeled peptide. The choice of dye can impact the hydrophobicity of the peptide, potentially affecting its behavior in RP-HPLC and its biological activity.[3]
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Characteristics |
| This compound | ~557 | ~583 | Good photostability, well-established chemistry, can be hydrophobic.[3] |
| Fluorescein (FAM/FITC) | ~494 | ~518 | Bright, but pH sensitive and prone to photobleaching.[3] |
| Cyanine Dyes (Cy3, Cy5) | ~550 / ~650 | ~570 / ~670 | Bright and photostable, with a range of spectral properties for multiplexing.[3] |
| Alexa Fluor Dyes | Wide Range | Wide Range | Highly photostable and bright, with good water solubility.[3] |
| ATTO Dyes | Wide Range | Wide Range | Excellent photostability and brightness. |
| BODIPY Dyes | ~503 | ~512 | Bright and relatively insensitive to solvent polarity, but can be hydrophobic. |
Experimental Data Snapshot:
Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC
This protocol outlines a general method for analyzing the purity of a this compound labeled peptide.
Materials:
-
Lyophilized this compound labeled peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Solvent A to a concentration of 1 mg/mL. Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 15-20 minutes at a flow rate of 1 mL/min.
-
Injection: Inject 10-20 µL of the prepared peptide sample.
-
Elution Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the absorbance at 220 nm (peptide backbone) and 555 nm (this compound).
-
Data Analysis: Integrate the area of all peaks in the chromatogram at 220 nm. Calculate the purity by dividing the area of the main peak by the total peak area and multiplying by 100. A pure peptide should show a single major peak that absorbs at both wavelengths.
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
Materials:
-
Purified this compound labeled peptide
-
Mass spectrometer (ESI or MALDI)
-
Appropriate solvents and matrix (for MALDI)
Procedure:
-
Sample Preparation: Prepare the sample according to the instrument manufacturer's instructions. For ESI-MS, this typically involves diluting the peptide in a suitable solvent such as a water/acetonitrile mixture with a small amount of formic acid. For MALDI-MS, the peptide is co-crystallized with a matrix on a target plate.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the this compound labeled peptide.
Visualizing the Workflow
References
A Head-to-Head Comparison: 6-TAMRA vs. Alexa Fluor 555 for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides a comprehensive, data-driven comparison of two popular orange-red fluorescent dyes: 6-TAMRA (6-Carboxytetramethylrhodamine) and Alexa Fluor 555. By examining their key performance characteristics and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to make an informed choice for their specific protein labeling needs.
Executive Summary
Both this compound and Alexa Fluor 555 are widely used for labeling proteins and other biomolecules. While both dyes are effective, Alexa Fluor 555, a member of the modern Alexa Fluor family of dyes, generally exhibits superior performance in terms of brightness and photostability. This compound remains a viable and more cost-effective option for certain applications. The choice between these two dyes will ultimately depend on the specific requirements of the experiment, including the sensitivity needed, the duration of imaging, and budget constraints.
Quantitative Performance Comparison
The selection of a fluorescent dye is heavily influenced by its photophysical properties. The following tables summarize the key quantitative data for this compound and Alexa Fluor 555, providing a clear comparison of their performance characteristics.
Table 1: Spectral and Photophysical Properties
| Property | This compound | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~550-555 | ~555 |
| Emission Maximum (nm) | ~575-580 | ~565 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~90,000 | ~150,000 |
| Quantum Yield (Φ) | ~0.1 - 0.3 (conjugated) | ~0.1 |
| Brightness (Ext. Coeff. x QY) | ~9,000 - 27,000 | ~15,000 |
| Photostability | Good | Excellent |
| pH Sensitivity | Moderately sensitive | Low |
Table 2: Performance Characteristics for Protein Labeling
| Feature | This compound | Alexa Fluor 555 |
| Brightness of Conjugates | Bright | Very Bright |
| Photostability of Conjugates | Good, but susceptible to photobleaching under prolonged illumination. | Significantly more photostable than this compound, allowing for longer imaging times.[1] |
| Degree of Labeling (DOL) Quenching | Prone to self-quenching at higher DOLs. | Less prone to self-quenching, allowing for higher DOLs and brighter conjugates.[2] |
| pH Sensitivity of Conjugates | Fluorescence can be influenced by pH changes. | Fluorescence is stable over a wide pH range (pH 4-10). |
| Cost | Lower | Higher |
In-Depth Performance Analysis
Brightness: The brightness of a fluorophore is a crucial factor for detection sensitivity. It is the product of its molar extinction coefficient (the ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Alexa Fluor 555 has a significantly higher molar extinction coefficient than this compound, which contributes to its superior brightness. While the quantum yield of conjugated this compound can vary, Alexa Fluor 555 conjugates are consistently reported to be brighter.[3]
Photostability: Photostability, or the resistance to photobleaching, is critical for experiments that require prolonged or intense light exposure, such as time-lapse microscopy. Alexa Fluor 555 is demonstrably more photostable than this compound and other traditional dyes like Cy3.[1] This allows for the acquisition of more images or longer observation periods without significant signal loss.
pH Sensitivity: The fluorescence of many dyes can be affected by the pH of their environment. Alexa Fluor 555 is designed to be less sensitive to pH fluctuations within a physiological range (pH 4-10), ensuring more stable and reliable fluorescence signals in various experimental conditions. This compound, on the other hand, can exhibit some pH-dependent fluorescence.
Experimental Protocols
The following are generalized protocols for labeling proteins with this compound and Alexa Fluor 555 succinimidyl esters (SE or NHS esters). These reactive groups form stable covalent bonds with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on the protein.
General Considerations for Protein Labeling:
-
Buffer: The labeling reaction should be performed in an amine-free buffer at a pH of 8.0-9.0. Buffers such as sodium bicarbonate or sodium borate (B1201080) are recommended. Avoid buffers containing primary amines like Tris, as they will compete with the protein for reaction with the dye.
-
Protein Purity and Concentration: The protein should be purified and at a concentration of at least 1-2 mg/mL for efficient labeling.
-
Dye-to-Protein Molar Ratio: The optimal molar ratio of dye to protein should be determined empirically for each protein and application. A starting point is often a 10-20 fold molar excess of the dye.
Protocol 1: Protein Labeling with this compound-SE
Materials:
-
This compound-SE
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., gel filtration or spin desalting column)
Procedure:
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Prepare Protein Solution: Ensure the protein solution is at the desired concentration in the labeling buffer.
-
Labeling Reaction: While gently vortexing, add the calculated amount of the this compound-SE stock solution to the protein solution. The volume of the dye stock should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration or spin desalting column according to the manufacturer's instructions.
-
Determination of Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of this compound (~555 nm).
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.
Protocol 2: Protein Labeling with Alexa Fluor 555 NHS Ester
Materials:
-
Alexa Fluor 555 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., gel filtration or spin desalting column)
Procedure:
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Alexa Fluor 555 NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of at least 2 mg/mL in the labeling buffer for optimal results.
-
Labeling Reaction: While gently vortexing, add the calculated amount of the Alexa Fluor 555 NHS Ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration or spin desalting column.
-
Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the labeled protein at 280 nm and at the absorbance maximum of Alexa Fluor 555 (~555 nm). A correction factor for the dye's absorbance at 280 nm should be applied.
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C or -80°C.
Visualizing the Workflow and Comparison
To further clarify the processes and comparisons discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for labeling proteins with amine-reactive succinimidyl ester dyes.
Caption: A visual comparison of the key performance characteristics of this compound and Alexa Fluor 555.
Conclusion
For demanding applications requiring high sensitivity, prolonged imaging, and stable fluorescence across a range of conditions, Alexa Fluor 555 is the superior choice for protein labeling. Its enhanced brightness and exceptional photostability can lead to higher quality data and enable experiments that would be challenging with traditional dyes like this compound. However, for routine applications where photostability is less of a concern and cost is a significant factor, this compound remains a reliable and effective fluorescent probe. Ultimately, the selection between these two dyes should be based on a careful consideration of the specific experimental needs and available resources.
References
A Comparative Guide to 6-TAMRA and Cy3 for Oligonucleotide Labeling in FRET Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and diagnostics, Förster Resonance Energy Transfer (FRET) serves as a powerful tool for studying molecular interactions. The choice of fluorophore pairs is critical to the success of FRET-based assays. This guide provides an objective comparison of two commonly used acceptor fluorophores, 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA) and Cyanine 3 (Cy3), when used for labeling oligonucleotides in FRET applications, particularly with the common donor fluorophore 6-carboxyfluorescein (B556484) (FAM).
Photophysical Properties: this compound vs. Cy3
A summary of the key photophysical properties of this compound and Cy3 is presented below. These parameters are crucial for predicting the efficiency of FRET and the overall performance of the labeled oligonucleotides.
| Property | This compound | Cy3 |
| Excitation Maximum (λex) | ~546-550 nm[1][2] | ~554 nm[3] |
| Emission Maximum (λem) | ~573-580 nm[1][4] | ~568-570 nm[3][5] |
| Molar Extinction Coefficient (ε) | ~78,000 M⁻¹cm⁻¹[1] | ~150,000 M⁻¹cm⁻¹[3] |
| Quantum Yield (Φ) | ~0.33[1] | ~0.15[3][6] |
| Förster Distance (R₀) with FAM | ~45 Å[7] | ~67 Å[6] |
Note: Photophysical properties can be influenced by the local environment, including conjugation to oligonucleotides and the formation of single or double-stranded DNA.[8][9] For instance, the quantum yields of both Cy3 and TAMRA can change upon conjugation.[8][9]
Performance in FRET-Based Assays
When paired with a suitable donor like FAM, both this compound and Cy3 can function effectively as FRET acceptors. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, as described by the Förster radius (R₀), the distance at which FRET efficiency is 50%.[7][10]
The larger Förster distance of the FAM-Cy3 pair suggests that it may be a more efficient FRET pair at longer separation distances compared to FAM-TAMRA.[6][7] However, the higher quantum yield of this compound can be advantageous in certain applications.[1] this compound, a rhodamine derivative, is also noted for its high photostability, making it suitable for experiments requiring prolonged or intense illumination.[11] While Cy3 is also robust, it can be more susceptible to photobleaching.[11]
Experimental Protocols
Oligonucleotide Labeling
Oligonucleotides can be labeled with this compound or Cy3 using various methods, most commonly via post-synthetic conjugation to an amino-modified oligonucleotide.[12][13]
Materials:
-
Amine-modified oligonucleotide
-
Succinimidyl ester (SE) of this compound or Cy3
-
Labeling buffer (e.g., 0.1 M sodium tetraborate, pH 10.5)[13]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
HPLC system for purification
Protocol:
-
Dissolve the amine-modified oligonucleotide in the labeling buffer.[13]
-
Dissolve the this compound SE or Cy3 SE in a small amount of anhydrous DMF or DMSO.[13]
-
Mix the oligonucleotide and dye solutions. The reaction is typically carried out for several hours at room temperature in the dark.[13]
-
After the reaction, remove the excess, unreacted dye using a size-exclusion chromatography column.[13]
-
Further purify the labeled oligonucleotide using reverse-phase HPLC to separate the labeled product from any remaining unlabeled oligonucleotide.[13]
FRET Measurement
FRET efficiency can be determined by measuring the fluorescence emission of the donor and acceptor fluorophores.
Materials:
-
Dual-labeled oligonucleotide probe (e.g., FAM-donor, this compound or Cy3-acceptor)
-
Target nucleic acid sequence
-
Hybridization buffer (e.g., 50 mM Tris buffer with 100 mM NaCl)[14]
-
Fluorometer or fluorescence plate reader
Protocol:
-
Resuspend the dual-labeled oligonucleotide probe in the hybridization buffer.
-
Record the fluorescence emission spectrum of the probe by exciting at the donor's excitation wavelength (e.g., ~492 nm for FAM).[4]
-
Add the target nucleic acid sequence to the probe solution to induce a conformational change (e.g., hybridization) that alters the distance between the donor and acceptor.
-
Incubate the mixture to allow for hybridization.
-
Record the fluorescence emission spectrum again under the same conditions.
-
A decrease in the donor's fluorescence intensity and an increase in the acceptor's sensitized emission intensity upon hybridization are indicative of FRET.
-
FRET efficiency (E) can be calculated using the formula: E = 1 - (I_DA / I_D), where I_DA is the fluorescence intensity of the donor in the presence of the acceptor and I_D is the fluorescence intensity of the donor in the absence of the acceptor.
Visualizing FRET Concepts and Workflows
To better illustrate the principles and processes involved, the following diagrams are provided.
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Caption: Experimental workflow for a FRET-based oligonucleotide assay.
Conclusion
Both this compound and Cy3 are effective FRET acceptors for oligonucleotide labeling. The choice between them will depend on the specific requirements of the experiment.
-
Choose this compound for:
-
Applications requiring high photostability.
-
When a higher intrinsic quantum yield is desired.
-
-
Choose Cy3 for:
-
Applications where a larger Förster distance is advantageous, potentially leading to higher FRET efficiency at greater molecular separations.
-
When higher molar extinction for the acceptor is beneficial.
-
Ultimately, empirical testing is often necessary to determine the optimal fluorophore pair for a specific FRET application.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. genelink.com [genelink.com]
- 5. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 6. rsc.org [rsc.org]
- 7. Two-Step Energy Transfer Dynamics in Conjugated Polymer and Dye-Labeled Aptamer-Based Potassium Ion Detection Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 13. researchgate.net [researchgate.net]
- 14. Dual FRET assay for detecting receptor protein interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorescent Dyes for Live Cell Imaging: Alternatives to 6-TAMRA
For researchers, scientists, and drug development professionals seeking to optimize live-cell imaging experiments, the choice of fluorescent dye is paramount. While 6-Carboxytetramethylrhodamine (6-TAMRA) has been a widely used fluorophore, a new generation of dyes offers significant improvements in brightness, photostability, and experimental design, ultimately enabling higher quality data and more sophisticated analyses. This guide provides an objective comparison of this compound and its leading alternatives, supported by quantitative data and detailed experimental protocols.
Modern alternatives to this compound, such as Janelia Fluor® (JF) dyes, Silicon-rhodamine (SiR) dyes, and Max Planck (MaP) probes, have been engineered to overcome the limitations of traditional fluorophores.[1] These advanced dyes are often significantly brighter and more photostable, allowing for longer imaging experiments with lower laser power, thus reducing phototoxicity.[1][2] A key innovation in many of these new dyes is their "fluorogenic" nature. This means they exist in a non-fluorescent, cell-permeable state and only become brightly fluorescent upon binding to their target molecule within the cell.[3][4][5] This property dramatically reduces background fluorescence, a common issue with traditional dyes like this compound that often require extensive washing steps to achieve a clear signal.[4][5][6] The result is a much higher signal-to-noise ratio and the ability to perform "no-wash" imaging, simplifying experimental workflows and minimizing stress on live cells.[4][5][6]
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is often guided by its photophysical properties. The following table summarizes key quantitative data for this compound and several popular alternatives. "Brightness" is calculated as the product of the molar extinction coefficient and the quantum yield, providing a standardized measure of a fluorophore's performance.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | ~543 - 555 | ~571 - 580 | ~90,000 - 95,000 | ~0.1 - 0.3 | 9,000 - 28,500 |
| Janelia Fluor® 549 (JF549) | 549 | 571 | 101,000 | 0.88 | 88,880 |
| SiR-actin | 652 | 674 | 100,000 | N/A | N/A |
| MaP555 | ~553 - 558 | ~578 - 580 | N/A | N/A | N/A |
Note: The exact photophysical properties of dyes can vary depending on their conjugation state and local environment. Data presented here is compiled from multiple sources for comparison.[3][7][8] Brightness for SiR-actin and MaP555 is not calculated due to the lack of publicly available quantum yield data under comparable conditions.
Experimental Protocols
The following protocols provide a general framework for live-cell imaging with this compound and its alternatives. Optimal conditions may vary depending on the cell type, target protein, and specific experimental setup.
Protocol 1: Live-Cell Imaging with this compound NHS Ester
This protocol is a general guideline for labeling intracellular proteins with this compound NHS ester, which requires cell fixation and permeabilization.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Mounting Medium
Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Add fixation solution and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add permeabilization buffer and incubate for 10 minutes at room temperature.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Blocking: Add blocking buffer and incubate for 30 minutes at room temperature to reduce non-specific binding.
-
Dye Preparation: Prepare a stock solution of this compound NHS Ester in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a suitable buffer (e.g., PBS).
-
Labeling: Aspirate the blocking buffer and add the this compound working solution to the cells. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Aspirate the dye solution and wash the cells extensively with PBS to remove unbound dye. This step is critical for reducing background fluorescence.
-
Imaging: Mount the coverslip with a suitable mounting medium and image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~555/580 nm).
Protocol 2: "No-Wash" Live-Cell Imaging with Janelia Fluor® Dyes (HaloTag® Ligand)
This protocol leverages the fluorogenic nature of Janelia Fluor® dyes for a simplified "no-wash" procedure.
Materials:
-
Cells expressing a HaloTag® fusion protein cultured on glass-bottom dishes
-
Janelia Fluor® HaloTag® Ligand (e.g., JF549)
-
Anhydrous DMSO
-
Complete cell culture medium
Procedure:
-
Cell Culture: Plate cells expressing the HaloTag® fusion protein on imaging dishes and grow to the desired confluency.
-
Dye Preparation: Prepare a stock solution of the Janelia Fluor® HaloTag® Ligand in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration (typically 100-500 nM) in pre-warmed complete cell culture medium.
-
Labeling: Aspirate the existing culture medium and add the medium containing the Janelia Fluor® dye.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Imaging: The cells can be imaged directly without washing. For optimal signal-to-noise, the medium can be replaced with fresh, pre-warmed medium before imaging. Use a fluorescence microscope with the appropriate filter set for the chosen Janelia Fluor® dye (e.g., for JF549, Excitation/Emission: ~549/571 nm).
Protocol 3: "No-Wash" Live-Cell Imaging of F-Actin with SiR-actin
This protocol outlines the use of the fluorogenic probe SiR-actin for visualizing the actin cytoskeleton in live cells.
Materials:
-
Cells cultured on glass-bottom dishes
-
SiR-actin
-
Anhydrous DMSO
-
Complete cell culture medium
-
Verapamil (B1683045) (optional, for cells with high efflux pump activity)
Procedure:
-
Cell Culture: Plate cells on imaging dishes and grow to the desired confluency.
-
Dye Preparation: Prepare a 1 mM stock solution of SiR-actin in anhydrous DMSO. Dilute the stock solution to the final working concentration (typically 100 nM - 1 µM) in pre-warmed complete cell culture medium. For cells with high efflux pump activity, verapamil can be added to the medium at a final concentration of 1-10 µM.
-
Labeling and Incubation: Add the SiR-actin containing medium to the cells and incubate for 1-4 hours at 37°C in a CO₂ incubator.
-
Imaging: Image the cells directly in the labeling medium. A simple wash step, replacing the labeling medium with fresh culture medium, can sometimes improve the signal-to-noise ratio. Use a fluorescence microscope with a Cy5 filter set (Excitation/Emission: ~652/674 nm).
Protocol 4: "No-Wash" Live-Cell Imaging with MaP Probes
This protocol provides a general guideline for using the highly fluorogenic and cell-permeable MaP probes.
Materials:
-
Cells expressing the target protein (e.g., SNAP-tag® or HaloTag® fusion) on glass-bottom dishes
-
MaP probe (e.g., MaP555-SNAP)
-
Anhydrous DMSO
-
Complete cell culture medium
Procedure:
-
Cell Culture: Plate cells expressing the target protein on imaging dishes.
-
Dye Preparation: Prepare a stock solution of the MaP probe in anhydrous DMSO. Dilute the stock solution to the final working concentration (typically 250 nM - 1 µM) in pre-warmed complete cell culture medium.
-
Labeling and Incubation: Add the medium containing the MaP probe to the cells and incubate for 30 minutes to 2 hours at 37°C in a CO₂ incubator.
-
Imaging: Image the cells directly without any washing steps. The high fluorogenicity of MaP probes results in a low background signal. Use a fluorescence microscope with the appropriate filter set for the chosen MaP probe (e.g., for MaP555, Excitation/Emission: ~555/580 nm).[3]
Visualizing Key Concepts and Workflows
To further clarify the principles and procedures discussed, the following diagrams illustrate the mechanism of fluorogenic dyes and a general workflow for live-cell imaging.
Caption: Mechanism of a fluorogenic dye for live-cell imaging.
Caption: A generalized workflow for live-cell imaging experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Multiplex | Ross Fluorescence Imaging Center [confocal.jhu.edu]
- 3. tenovapharma.com [tenovapharma.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spirochrome.com [spirochrome.com]
- 8. Extraction of accurate cytoskeletal actin velocity distributions from noisy measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 6-TAMRA Labeled Conjugates
For researchers, scientists, and drug development professionals, the long-term stability of fluorescently labeled conjugates is a critical factor influencing experimental reproducibility and the shelf-life of diagnostic and therapeutic agents. This guide provides an objective comparison of the stability of 6-Carboxytetramethylrhodamine (6-TAMRA) labeled conjugates against common alternatives, supported by experimental data and detailed methodologies.
Key Stability-Influencing Factors
The stability of a fluorescently labeled conjugate is not solely dependent on the fluorophore itself but is a multifactorial issue. Key contributors to degradation include:
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to light.
-
Temperature: Elevated temperatures can accelerate chemical degradation of both the dye and the conjugated biomolecule.
-
pH: The pH of the storage buffer can affect the hydrolysis of the linkage between the dye and the biomolecule and the structure of the biomolecule itself.
-
Oxidation: Reactive oxygen species can lead to the degradation of the fluorescent dye.
-
Conjugation Chemistry: The type of chemical bond linking the fluorophore to the biomolecule can influence its stability. For instance, succinimidyl ester linkages can be susceptible to hydrolysis.[1][2]
Performance Comparison of this compound and Alternative Fluorophores
This compound has been a widely used fluorophore for bioconjugation due to its bright orange-red fluorescence. However, several alternatives are now available, often with improved stability profiles. The following table summarizes key performance indicators for this compound and spectrally similar dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| This compound | ~543 | ~572 | ~0.1-0.3 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | ~0.1 | High |
| Cy3 | ~550 | ~570 | ~0.15 | Moderate to Low |
| ATTO 565 | ~564 | ~590 | ~0.8 | High |
Data compiled from various sources. Exact values can vary depending on the conjugate and environmental conditions.
Studies have shown that Alexa Fluor dyes, such as Alexa Fluor 555, are significantly more resistant to photobleaching than their Cy dye counterparts like Cy3.[3][4] While direct, extensive long-term stability data for this compound versus all alternatives is not always available in a single study, the general consensus points towards newer generation dyes like the Alexa Fluor and ATTO series offering enhanced photostability, a critical factor for applications involving prolonged light exposure such as fluorescence microscopy.
Experimental Protocols for Assessing Conjugate Stability
A robust assessment of conjugate stability involves subjecting the labeled molecules to stress conditions and monitoring key parameters over time.
Accelerated Stability Study Protocol
This method uses elevated temperatures to predict long-term stability at normal storage conditions.
a. Sample Preparation:
-
Prepare conjugates of the biomolecule of interest with this compound and alternative dyes (e.g., Alexa Fluor 555, Cy3) at a similar degree of labeling.
-
Dialyze or purify the conjugates to remove any free dye.
-
Prepare aliquots of each conjugate in a consistent storage buffer (e.g., PBS, pH 7.4).
b. Storage Conditions:
-
Store aliquots at a range of temperatures:
-
Recommended storage: 4°C (control)
-
Accelerated conditions: 25°C, 37°C, and 50°C
-
-
Protect all samples from light.
c. Time Points:
-
Analyze samples at initial time point (T=0) and at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months).
d. Analytical Methods:
-
Size Exclusion High-Performance Liquid Chromatography (SE-HPLC): To assess for aggregation or fragmentation of the conjugate. A stability-indicating HPLC method can separate the intact conjugate from degradation products.[5][6]
-
Mobile Phase: A suitable buffer such as sodium phosphate (B84403) with NaCl.
-
Detection: UV absorbance at 280 nm (for protein) and absorbance at the dye's excitation maximum (e.g., ~543 nm for this compound).
-
Analysis: Monitor for a decrease in the main peak area (intact conjugate) and the appearance of new peaks (aggregates or fragments).
-
-
Fluorescence Spectroscopy: To measure changes in fluorescence intensity and spectral properties.
-
Procedure: Dilute an aliquot of the conjugate to a standard concentration. Measure the fluorescence emission spectrum using a fixed excitation wavelength.
-
Analysis: Quantify the percentage of remaining fluorescence intensity relative to the T=0 sample.
-
-
UV-Vis Spectroscopy: To determine the dye-to-protein ratio, which can indicate if the dye is detaching from the biomolecule.
-
Functional Assay (if applicable): For biomolecules like antibodies, a binding assay (e.g., ELISA, flow cytometry) should be performed to ensure that the conjugation and storage have not compromised its biological activity.
Photostability Assessment Protocol
a. Sample Preparation:
-
Prepare solutions of the different dye-conjugates at the same concentration in a quartz cuvette or on a microscope slide.
b. Light Exposure:
-
Continuously illuminate the samples with a light source relevant to the intended application (e.g., the excitation light from a fluorescence microscope).
c. Measurement:
-
Measure the fluorescence intensity at regular intervals during illumination.
d. Analysis:
-
Plot the fluorescence intensity as a function of time to determine the rate of photobleaching for each conjugate.
Visualizing Stability Assessment and Influencing Factors
Conclusion
The stability of fluorescently labeled conjugates is paramount for reliable and reproducible results in research and development. While this compound remains a viable fluorescent label, for applications requiring high photostability or long-term storage, alternative fluorophores such as the Alexa Fluor and ATTO series dyes may offer superior performance. The choice of fluorophore should be guided by the specific experimental conditions, including the intensity and duration of light exposure, storage temperature, and the required shelf-life of the conjugate. A thorough stability assessment, as outlined in the provided protocols, is essential for validating the performance of any fluorescently labeled conjugate over time.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Navigating the Landscape of Protein Quantification: A Comparative Guide to 6-TAMRA Labeling in Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise quantification of proteins is paramount to unraveling complex biological processes and advancing therapeutic discovery. This guide provides a comprehensive comparison of 6-TAMRA (Tetramethylrhodamine) labeling with other prominent techniques in mass spectrometry-based proteomics. We delve into the experimental protocols, present comparative data, and visualize the workflows to empower you in selecting the optimal strategy for your research needs.
This compound in the Quantitative Proteomics Arena: A Comparative Analysis
This compound is a well-established fluorescent dye frequently employed for labeling proteins and peptides. Its application in mass spectrometry, however, is nuanced. While it can be used for protein quantification, it is essential to compare its performance against mainstream quantitative proteomics methodologies, namely isobaric labeling (like TMT and iTRAQ) and label-free approaches.
Performance Comparison: this compound vs. Alternative Quantitation Methods
| Feature | This compound Labeling | Isobaric Labeling (e.g., TMT, iTRAQ) | Label-Free Quantification (LFQ) |
| Primary Application | Fluorescence-based detection, FRET assays, targeted MS | Global quantitative proteomics | Global quantitative proteomics |
| Multiplexing Capability | Limited, typically requires separate runs for each sample | High (up to 18-plex with TMTpro)[1] | High (limited by instrument time) |
| Quantitative Strategy | Signal intensity of the dye in MS1 or targeted MS/MS | Reporter ions in MS/MS or MS3 spectra[1] | Peptide peak intensity (MS1) or spectral counting[2] |
| Instrumentation | MS with high resolution and sensitivity | MS/MS or MS3 capable instruments | High-resolution MS |
| Sample Preparation | In-vitro chemical labeling of proteins or peptides | In-vitro chemical labeling of peptides | Minimal sample preparation after digestion |
| Accuracy & Precision | Can be influenced by labeling efficiency and ionization suppression | High precision due to multiplexing, but susceptible to ratio compression[3] | Good accuracy, but can be affected by run-to-run variation |
| Proteome Coverage | Generally lower for global studies | High, especially when combined with fractionation | High, dependent on instrument sensitivity |
| Cost | Moderate (dye cost) | High (reagent cost)[4] | Low (no labeling reagents) |
| Data Analysis Complexity | Can be complex to deconvolve dye signal from peptide signal | Complex, requires specialized software for reporter ion analysis | Complex, requires sophisticated algorithms for feature alignment and normalization |
In-Depth Look: Alternative Fluorescent Dyes
While this compound is a popular choice, other fluorescent dyes are also utilized in biological research, each with its own set of characteristics.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Disadvantages |
| This compound | ~556 | ~579 | High photostability, good quantum yield | Can be hydrophobic, potentially affecting protein solubility |
| Fluorescein (FITC) | ~494 | ~517 | Bright, widely used | Prone to photobleaching, pH-sensitive fluorescence |
| Cy3 | ~550 | ~570 | Bright, less hydrophobic than TAMRA | Can be less photostable than TAMRA |
| Alexa Fluor Dyes | Wide range | Wide range | High photostability, bright, pH-insensitive | Higher cost |
Experimental Protocols: A Step-by-Step Guide
Protein Labeling with this compound NHS Ester
This protocol outlines the general steps for labeling primary amine groups in proteins with this compound N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound NHS Ester
-
Protein of interest
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column or spin filter for purification
Procedure:
-
Prepare this compound Solution: Dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add the this compound solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye using a desalting column or spin filter.
-
Quantification: Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~556 nm (for this compound).
Mass Spectrometry Analysis of this compound Labeled Proteins
This protocol provides a general workflow for the analysis of labeled proteins by LC-MS/MS.
Procedure:
-
Protein Digestion: The labeled protein is denatured, reduced, alkylated, and then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and introduced into the mass spectrometer.
-
MS1 Scan: The mass spectrometer acquires a full scan to determine the mass-to-charge ratio (m/z) of the intact labeled peptides.
-
MS/MS Scan: The instrument selects precursor ions (the labeled peptides) for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD). The fragmentation pattern provides sequence information.
-
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptides and, consequently, the protein. The intensity of the this compound labeled peptide in the MS1 scan can be used for relative quantification between different samples.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for this compound labeling and mass spectrometry analysis.
Caption: Comparison of major quantitative proteomics strategies.
Caption: FRET-based kinase activity assay using fluorescently labeled substrates.
Fragmentation of this compound Labeled Peptides
A critical consideration in the mass spectrometry analysis of any modified peptide is the fragmentation behavior of the modification itself. While comprehensive public data on the specific fragmentation pattern of the this compound moiety when conjugated to a peptide is limited, some general principles can be inferred. During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the energy is distributed throughout the peptide ion. Ideally, this leads to fragmentation along the peptide backbone, generating the b- and y-ions that are used for sequencing.
However, the presence of a bulky, aromatic dye like this compound can influence fragmentation in several ways:
-
Charge State Distribution: The dye may alter the charge state distribution of the peptides during electrospray ionization.
-
Fragmentation Efficiency: The dye could potentially absorb some of the fragmentation energy, which might lead to less efficient fragmentation of the peptide backbone.
-
Reporter Ions: It is possible that the this compound molecule itself fragments to produce characteristic reporter ions in the low m/z region of the MS/MS spectrum. If consistent and specific, these could potentially be used for quantification, similar to isobaric tags. However, without specific studies, this remains speculative.
-
Neutral Losses: The dye moiety might be lost as a neutral molecule during fragmentation, leading to a prominent neutral loss peak in the MS/MS spectrum.
Further empirical studies are needed to fully characterize the fragmentation of this compound labeled peptides and its impact on protein identification and quantification algorithms.
References
- 1. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. iTRAQ labeling is superior to mTRAQ for quantitative global proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Photostability of 6-TAMRA and Other Rhodamine Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the choice of a fluorophore is critical to ensuring data quality and experimental success. Photostability, the ability of a dye to resist degradation upon exposure to light, is a paramount consideration, particularly in applications requiring prolonged or intense illumination such as single-molecule studies, time-lapse imaging, and high-resolution microscopy. This guide provides a detailed comparison of the photostability of 6-Carboxytetramethylrhodamine (6-TAMRA) with other commonly used rhodamine derivatives: Tetramethylrhodamine (B1193902) (TMR), Carboxy-X-rhodamine (ROX), and Texas Red.
Quantitative Photostability Comparison
It is crucial to note that photobleaching quantum yields are highly dependent on the experimental conditions, including the solvent, oxygen concentration, and the intensity of illumination. Therefore, the following table presents a summary of available data, which should be interpreted with these considerations in mind.
| Dye | Photobleaching Quantum Yield (Φb) | Fluorescence Quantum Yield (Φf) | Relative Photostability |
| This compound | Data not readily available in comparative studies | ~0.1 - 0.3[1] | Generally considered to have good photostability.[1] However, its photostability can be influenced by its local environment; for instance, the presence of Mn2+ can increase intersystem crossing and accelerate photobleaching.[2] |
| TMR | ~10⁻⁶ - 10⁻⁷ (at irradiances < 10³ W/cm²)[3] | Data varies with specific derivative | Considered one of the most photostable rhodamine dyes.[3] |
| ROX | Data not readily available in comparative studies | High | Generally resistant to photobleaching, a characteristic of rhodamine dyes.[4] |
| Texas Red | Data not readily available in comparative studies | ~0.93 (in PBS) | Good photostability, though newer derivatives have been engineered for enhanced performance.[5] |
Note: Fluorescence Quantum Yield (Φf) is a measure of the efficiency of fluorescence emission, not a direct measure of photostability. It is included here for reference as it is a key characteristic of a fluorophore.
Experimental Protocols
To quantitatively assess and compare the photostability of fluorescent dyes, the determination of the photobleaching quantum yield is a standard method. The following protocol outlines a general procedure for this measurement.
Measurement of Photobleaching Quantum Yield (Φb)
Objective: To determine the probability of a fluorophore undergoing irreversible photodegradation upon absorbing a photon.
Materials:
-
Fluorimeter or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera).
-
Stable light source (e.g., laser or stabilized lamp).
-
Quantum yield standard with a known Φb (for relative measurements).
-
Spectrophotometer.
-
Cuvettes or microscope slides.
-
Solutions of the dyes to be tested at a known concentration in a suitable solvent (e.g., PBS or ethanol).
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the sample dye and a reference standard of known photobleaching quantum yield in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.
-
Initial Absorbance Measurement: Measure the initial absorbance (A₀) of the sample solution at the excitation wavelength using a spectrophotometer.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample immediately after placing it in the light path of the fluorimeter or microscope.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity at the excitation wavelength.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.
-
Data Analysis:
-
The photobleaching rate constant (k_pb) can be determined by fitting the fluorescence decay data to a single exponential decay function: F(t) = F₀ * exp(-k_pb * t)
-
The photobleaching quantum yield (Φb) can then be calculated using the following equation: Φb = k_pb / (σ * I) where σ is the absorption cross-section of the dye at the excitation wavelength and I is the photon flux of the excitation light.
-
For relative measurements, the Φb of the sample can be calculated relative to the standard using the ratio of their photobleaching rate constants and absorbed light intensities.
-
Experimental Workflow for Photostability Comparison
The following diagram illustrates a typical workflow for the comparative analysis of rhodamine dye photostability.
References
- 1. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Towards ultra-stable fluorescent dyes for single-molecule spectroscopy [opg.optica.org]
- 5. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - US [thermofisher.com]
A Researcher's Guide to the Validation of 6-TAMRA Labeled Probes for qPCR
For researchers, scientists, and drug development professionals leveraging the precision of quantitative polymerase chain reaction (qPCR), the meticulous validation of fluorescently labeled probes is a cornerstone of reliable and reproducible data. This guide provides an in-depth comparison of 6-Carboxytetramethylrhodamine (6-TAMRA) labeled probes against common alternatives, supported by experimental data and detailed validation protocols.
Performance Comparison: this compound vs. Alternative qPCR Probes
This compound has historically been a widely used quencher dye in dual-labeled hydrolysis probes, often paired with reporter dyes like FAM. However, the advent of non-fluorescent or "dark" quenchers has provided researchers with alternatives that can offer significant advantages. The primary drawback of this compound is its own fluorescence, which can lead to higher background signals and a reduced signal-to-noise ratio.[1][2] This can be particularly problematic in assays requiring high sensitivity.
The following tables summarize the key performance characteristics of this compound compared to probes utilizing non-fluorescent quenchers like Black Hole Quencher™ (BHQ™).
Table 1: Qualitative Performance Comparison of Quenchers
| Feature | This compound | Non-Fluorescent Quenchers (e.g., BHQ™) |
| Fluorescence | Fluorescent | Non-fluorescent ("Dark") |
| Background Signal | Can contribute to higher background | Minimal background fluorescence |
| Signal-to-Noise Ratio | Generally lower | Generally higher |
| Multiplexing Capability | Limited, as its fluorescence can interfere with other detection channels | Excellent, as they do not occupy a fluorescent channel |
| Quenching Mechanism | Primarily FRET (Förster Resonance Energy Transfer) | FRET and static quenching |
Table 2: Quantitative Performance Comparison
| Performance Metric | This compound (with FAM reporter) | FAM with BHQ-1 Quencher | VIC with BHQ-1 Quencher | Cy5 with BHQ-3 Quencher |
| PCR Efficiency | 90-110% | 90-110% | 90-110% | 90-110% |
| Intra-Assay Variability (Std. Dev. of Cq) | Higher (1.2 to 2.8-fold higher than BHQ-1) | Lower | Lower | Lower |
| Limit of Detection (LOD) | Dependent on assay optimization | Generally lower due to higher signal-to-noise | Dependent on assay optimization | Generally lower due to higher signal-to-noise |
| Limit of Quantification (LOQ) | Dependent on assay optimization | Generally lower due to higher signal-to-noise | Dependent on assay optimization | Generally lower due to higher signal-to-noise |
| Signal-to-Noise Ratio | Lower | Higher | Higher | Higher |
Mechanism of Hydrolysis Probes in qPCR
The fundamental principle behind the use of dual-labeled probes, including those with this compound, is the 5' nuclease activity of Taq polymerase. The following diagram illustrates this process.
Caption: Mechanism of a 5' Nuclease Hydrolysis Probe in qPCR.
Experimental Workflow for qPCR Probe Validation
A systematic approach is crucial for the validation of a new qPCR probe. The following workflow outlines the key experimental stages.
Caption: Experimental Workflow for qPCR Probe Validation.
Detailed Experimental Protocols
Here are detailed methodologies for the key experiments in qPCR probe validation.
Standard Curve Analysis for Efficiency and Linearity
This experiment is critical to determine the performance of the qPCR assay over a range of template concentrations.
Objective: To determine the PCR efficiency, linear dynamic range, and R² value of the standard curve.
Materials:
-
Purified target DNA of known concentration (e.g., plasmid DNA, gDNA, or a long synthetic oligonucleotide).
-
qPCR master mix.
-
Forward and reverse primers at optimized concentrations.
-
The this compound labeled probe (or alternative) at its optimized concentration.
-
Nuclease-free water.
-
qPCR instrument.
Protocol:
-
Prepare a Serial Dilution Series: Create a 10-fold serial dilution of the target DNA template. A typical range would span 7 to 8 orders of magnitude (e.g., 10⁷ to 10⁰ copies per reaction).
-
Set up qPCR Reactions: For each dilution point, set up at least three replicate qPCR reactions. Include a no-template control (NTC) in triplicate.
-
Perform qPCR: Run the qPCR experiment using the optimized thermal cycling conditions for your assay.
-
Data Analysis:
-
Plot the Cq (quantification cycle) values (Y-axis) against the logarithm of the template concentration (X-axis).
-
Perform a linear regression analysis to obtain the slope of the standard curve and the R² value.
-
Calculate the PCR efficiency using the formula: Efficiency (%) = (10^(-1/slope) - 1) x 100 .
-
Acceptance Criteria:
-
PCR Efficiency: 90% - 110%.
-
R² value: ≥ 0.98.
-
Linear Dynamic Range: The range of concentrations over which the Cq values are linearly related to the log of the concentration.
Specificity Assay
This experiment ensures that the primers and probe are specific to the intended target.
Objective: To verify that the qPCR assay amplifies only the target sequence.
Method 1: Melt Curve Analysis (for intercalating dye-based assays run in parallel) While hydrolysis probes do not typically undergo melt curve analysis, running the reaction with an intercalating dye like SYBR Green using the same primers can be a useful validation step.
Protocol:
-
Perform a qPCR reaction as described above, substituting the probe with an intercalating dye.
-
After amplification, perform a melt curve analysis by slowly increasing the temperature and monitoring the fluorescence.
-
A single, sharp peak in the melt curve indicates the amplification of a single product.
Method 2: Gel Electrophoresis
Protocol:
-
Run the end-product of the qPCR reaction on an agarose (B213101) gel.
-
A single band of the expected size confirms the specificity of the amplification.
Acceptance Criteria:
-
A single peak in the melt curve analysis.
-
A single band of the correct size on an agarose gel.
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
These parameters define the sensitivity of the assay.
Objective: To determine the lowest concentration of the target that can be reliably detected (LOD) and quantified (LOQ).[3]
Protocol:
-
Prepare a Dilution Series at the Low End: Prepare a series of dilutions of the target DNA at the lower end of the dynamic range, with smaller dilution factors (e.g., 2-fold or 5-fold).
-
Run Multiple Replicates: For each dilution, run a larger number of replicates (e.g., 8-12).
-
Determine LOD: The LOD is the lowest concentration at which the target is detected in a predefined percentage of replicates (e.g., 95%).[3]
-
Determine LOQ: The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. This is typically the lowest point on the standard curve that still falls within the linear range and has a coefficient of variation (CV) of the Cq values below a certain threshold (e.g., <25%).
Acceptance Criteria:
-
LOD: Defined as the lowest concentration with ≥95% positive replicates.
-
LOQ: The lowest concentration with a Cq CV ≤ 25% and that falls within the linear dynamic range of the assay.
References
A Comparative Analysis of 5-TAMRA and 6-TAMRA in FRET Studies
In the realm of Förster Resonance Energy Transfer (FRET) studies, the selection of an appropriate fluorescent dye pair is paramount to the success of the experiment. Tetramethylrhodamine (TAMRA) isomers, specifically 5-TAMRA and 6-TAMRA, are widely employed as acceptor fluorophores due to their favorable spectral properties and amenability to conjugation with biomolecules. This guide provides a detailed comparative analysis of 5-TAMRA and this compound, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.
Photophysical and Performance Characteristics
While both 5-TAMRA and this compound are derivatives of rhodamine and serve as effective FRET acceptors, particularly for donors like fluorescein (B123965) (FAM), their subtle structural differences can influence their application and performance. The key distinction lies in the attachment point of the reactive carboxyl group on the benzene (B151609) ring.
A pivotal study directly comparing the isomers when conjugated to oligonucleotides found their absorption and emission spectra to be remarkably similar. The 5-isomer exhibits a minor red shift of 1-3 nm and a slightly broader emission band compared to the 6-isomer. Critically, this research revealed no significant disparities in the fluorescence quantum yields between the two isomers when attached to DNA. This suggests that for nucleic acid-based FRET assays, the choice between 5-TAMRA and this compound may have a negligible impact on the FRET efficiency.
Despite their spectral similarities, a general convention has emerged within the scientific community and among commercial suppliers: 5-TAMRA is often recommended for labeling proteins and peptides, whereas this compound is favored for modifying oligonucleotides. While the empirical evidence for a significant performance difference in FRET efficiency based on this selection is not extensively documented in peer-reviewed literature, it may stem from subtle variations in the reactivity of the isomers or the final orientation of the dye upon conjugation to different classes of biomolecules.
Data Presentation: A Comparative Summary
For ease of comparison, the key photophysical properties of 5-TAMRA and this compound are summarized in the table below. It is important to note that these values can be influenced by the solvent, pH, and the nature of the conjugated biomolecule.
| Property | 5-TAMRA | This compound |
| Excitation Maximum (λex) | ~546 nm | ~546 nm |
| Emission Maximum (λem) | ~579 nm | ~576 nm (Slightly blue-shifted vs. 5-TAMRA) |
| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ | ~95,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 (can be higher when conjugated) | ~0.1 - 0.3 (no significant difference from 5-TAMRA on oligonucleotides) |
| Preferred Application | Proteins and Peptides | Oligonucleotides |
Experimental Protocols
The following is a generalized protocol for labeling primary amine-containing biomolecules (e.g., proteins, peptides, or amino-modified oligonucleotides) with 5-TAMRA or this compound N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
5-TAMRA-NHS or this compound-NHS ester
-
Biomolecule to be labeled
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5 (Note: Avoid buffers containing primary amines, such as Tris)
-
Purification column (e.g., gel filtration or dialysis)
Procedure:
-
Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the biomolecule solution. The optimal ratio should be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled biomolecule from the unreacted dye using a suitable purification method, such as a gel filtration column or dialysis.
-
Storage: Store the labeled conjugate at 4°C, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the fundamental FRET mechanism and a typical experimental workflow for biomolecule labeling.
Caption: The Förster Resonance Energy Transfer (FRET) mechanism.
Caption: A typical experimental workflow for labeling biomolecules with TAMRA for FRET studies.
The Demise of a Fluorescent Quencher: A Comparative Guide to TAMRA Alternatives
For decades, Tetramethylrhodamine (TAMRA) has been a workhorse in the world of molecular biology, serving as a common quencher in dual-labeled probes for applications like quantitative PCR (qPCR). However, the very property that gives it its name—its fluorescence—is also its greatest drawback. The inherent fluorescence of TAMRA contributes to background noise, limiting assay sensitivity and complicating multiplexing. Fortunately, a new generation of non-fluorescent "dark" quenchers has emerged, offering superior performance and greater flexibility. This guide provides a comprehensive comparison of popular alternatives to TAMRA, supported by experimental data and detailed protocols to aid researchers in selecting the optimal quencher for their needs.
The Rise of the Dark Quenchers: A Performance Showdown
Modern alternatives to TAMRA are predominantly "dark" quenchers, meaning they absorb the energy from the reporter fluorophore and dissipate it as heat rather than light.[1][2] This fundamental difference leads to significantly lower background fluorescence and, consequently, a higher signal-to-noise ratio.[3] Key players in this arena include the Black Hole Quencher™ (BHQ™) dyes, Iowa Black™ quenchers, and QSY™ quenchers.
These dark quenchers offer broader absorption spectra compared to TAMRA, making them compatible with a wider range of reporter dyes and facilitating the design of multiplex assays.[2] For instance, the BHQ dyes are available in different versions (BHQ-1, BHQ-2, and BHQ-3) that collectively cover the visible and near-infrared spectrum.[2]
Experimental evidence consistently demonstrates the superior performance of these modern quenchers. Studies have shown that probes utilizing BHQ-1 as a quencher exhibit a larger dynamic range (ΔRn) in qPCR assays compared to their TAMRA-quenched counterparts. Furthermore, the use of BHQ-1 has been associated with a 1.2 to 2.8-fold decrease in intra-assay variability, leading to more reproducible results.[1] Double-quenched probes, which incorporate an internal quencher such as the ZEN™ or TAO™ quenchers in addition to a 3' quencher like Iowa Black FQ, have been shown to provide even lower background fluorescence and increased signal intensity compared to singly-quenched probes.[4]
To provide a clear comparison, the following table summarizes the key performance characteristics of TAMRA and its alternatives.
| Quencher | Type | Key Advantages | Quenching Efficiency (Example) | Compatible Reporter Dyes (Examples) |
| TAMRA | Fluorescent | Well-established, historical data available | ~90% with FAM | FAM, HEX, TET |
| BHQ-1 | Dark | Low background, high signal-to-noise, broad absorption (480-580 nm) | >95% with FAM | FAM, HEX, TET, JOE, CAL Fluor Gold 540 |
| BHQ-2 | Dark | Low background, high signal-to-noise, broad absorption (559-670 nm) | >95% with Cy3, TAMRA, ROX | CAL Fluor Red 590, CAL Fluor Red 610, Cy3, TAMRA, ROX |
| Iowa Black FQ | Dark | Excellent quenching for green to yellow-orange fluorophores | >97% with FAM | FAM, HEX, TET, JOE |
| Iowa Black RQ | Dark | Excellent quenching for orange to red fluorophores | >97% with Cy3, Cy5 | ROX, Texas Red, Cy3, Cy5 |
| QSY-7 | Dark | Broad absorption, good quencher for red-shifted dyes | High | Cy3, Cy5, and other red fluorophores |
| ZEN/IBFQ (Double-Quenched) | Dark | Very low background, highest signal-to-noise, suitable for long probes | Very High | FAM and other green/yellow fluorophores |
Visualizing the Quenching Mechanisms and Experimental Workflow
To better understand the principles behind fluorescence quenching and the process of evaluating different quenchers, the following diagrams are provided.
Caption: Mechanisms of fluorescence quenching in dual-labeled probes.
Caption: Workflow for comparing the performance of different quenchers.
Experimental Protocols
To ensure a fair and accurate comparison of quencher performance, standardized experimental protocols are essential. The following sections detail the methodologies for probe synthesis, purification, and performance evaluation.
I. Synthesis and Purification of Dual-Labeled Probes
Objective: To synthesize and purify dual-labeled oligonucleotide probes with different quenchers (e.g., TAMRA, BHQ-1, Iowa Black FQ).
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid supports functionalized with the desired quencher
-
Phosphoramidites for DNA synthesis (A, C, G, T)
-
Reporter dye phosphoramidite (B1245037) (e.g., 6-FAM)
-
Standard reagents for DNA synthesis (activator, capping reagents, oxidizing solution, deblocking solution)
-
Ammonium (B1175870) hydroxide (B78521) or other cleavage and deprotection solution
-
High-performance liquid chromatography (HPLC) system with a reverse-phase column
-
Acetonitrile (ACN) and triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer for HPLC
-
Mass spectrometer
-
UV-Vis spectrophotometer
Protocol:
-
Oligonucleotide Synthesis:
-
Synthesize the desired oligonucleotide sequence on the DNA synthesizer using the quencher-functionalized CPG as the starting material.
-
In the final coupling cycle, add the reporter dye phosphoramidite to the 5' end of the oligonucleotide.
-
-
Cleavage and Deprotection:
-
Cleave the synthesized probe from the solid support and remove protecting groups by incubating with ammonium hydroxide at 55°C for 8-16 hours.
-
-
Purification by HPLC:
-
Purify the crude probe solution using a reverse-phase HPLC system.
-
Use a gradient of ACN in TEAA buffer to separate the full-length, dual-labeled probe from failure sequences and unincorporated dyes.[5]
-
Collect the peak corresponding to the desired product.
-
-
Quality Control:
-
Verify the identity and purity of the purified probe by mass spectrometry to confirm the correct molecular weight.
-
Determine the concentration of the probe using a UV-Vis spectrophotometer by measuring the absorbance at 260 nm.
-
II. Measurement of Quenching Efficiency and Signal-to-Noise Ratio
Objective: To quantitatively determine the quenching efficiency and signal-to-noise ratio for each purified probe.
Materials:
-
Purified dual-labeled probes
-
Nuclease (e.g., snake venom phosphodiesterase)
-
Reaction buffer for nuclease digestion
-
Fluorometer or qPCR instrument capable of fluorescence measurements
-
Nuclease-free water
Protocol:
-
Fluorescence Measurement of Intact Probe (Background):
-
Prepare a solution of the intact probe in a suitable buffer (e.g., TE buffer) at a defined concentration (e.g., 100 nM).
-
Measure the fluorescence intensity of the reporter dye using the fluorometer or qPCR instrument. This represents the background fluorescence (F_quenched).
-
-
Fluorescence Measurement of Cleaved Probe (Signal):
-
To the same probe solution, add a nuclease to digest the probe and separate the reporter from the quencher.
-
Incubate the reaction at the optimal temperature for the nuclease until the digestion is complete.
-
Measure the fluorescence intensity of the reporter dye again. This represents the maximum fluorescence signal (F_unquenched).
-
-
Calculation of Quenching Efficiency:
-
Calculate the quenching efficiency using the following formula:
-
Quenching Efficiency (%) = (1 - (F_quenched / F_unquenched)) * 100
-
-
-
Calculation of Signal-to-Noise Ratio:
-
Calculate the signal-to-noise ratio using the following formula:
-
Signal-to-Noise Ratio = F_unquenched / F_quenched
-
-
III. Performance Evaluation in Real-Time PCR (qPCR)
Objective: To evaluate the performance of the different quencher probes in a standard qPCR assay.
Materials:
-
Purified dual-labeled probes
-
Forward and reverse primers for a specific target gene
-
DNA template
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Real-time PCR instrument
Protocol:
-
qPCR Reaction Setup:
-
Prepare qPCR reactions containing the master mix, primers, DNA template, and one of the dual-labeled probes. Set up reactions for each quencher type to be tested.
-
Include no-template controls for each probe.
-
-
qPCR Cycling:
-
Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
For each probe, determine the cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
Determine the change in normalized fluorescence (ΔRn), which is the magnitude of the fluorescence signal generated during the PCR.[6]
-
Compare the Ct values and ΔRn for the different quencher probes. A lower Ct value and a higher ΔRn indicate better performance.
-
By following these protocols, researchers can generate robust and comparable data to make an informed decision on the most suitable TAMRA alternative for their specific application, ultimately leading to more sensitive and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. scispace.com [scispace.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to 6-TAMRA Labeling Chemistries: Evaluating Efficiency for Researchers
For researchers, scientists, and drug development professionals, the covalent attachment of fluorescent dyes like 6-Carboxytetramethylrhodamine (6-TAMRA) to biomolecules is a cornerstone of modern biological research. The choice of labeling chemistry is critical, directly impacting the efficiency, specificity, and functionality of the final conjugate. This guide provides an objective comparison of the most common this compound labeling strategies, supported by experimental protocols and data to inform your selection process.
Comparing the Chemistries: A Head-to-Head Look at Performance
The efficiency of a labeling reaction can be assessed by several key metrics: the yield of the final conjugate, the reaction kinetics, the specificity of the labeling, and the stability of the resulting bond. Three primary chemistries dominate the landscape for this compound labeling: N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines, maleimide (B117702) chemistry for targeting thiols, and "click chemistry" for bioorthogonal ligation.
| Feature | This compound NHS Ester | This compound Maleimide | This compound Click Chemistry (CuAAC & SPAAC) |
| Target Functional Group | Primary amines (-NH₂) on lysines and N-terminus | Thiol/Sulfhydryl groups (-SH) on cysteines | Azide (-N₃) or Alkyne (-C≡CH) groups |
| Reaction pH | 7.2 - 8.5[] | 6.5 - 7.5[2][3] | 4 - 11 (generally insensitive)[2][4] |
| Reaction Speed | Fast (minutes to a few hours)[][2] | Very fast (minutes to a few hours)[2] | Very fast (often complete in under an hour)[2] |
| Specificity | Lower, as lysine (B10760008) residues are often abundant on protein surfaces, which can lead to heterogeneous products.[2][5] | Higher, due to the lower natural abundance of cysteine residues, allowing for more site-specific labeling.[5] | Very high and bioorthogonal, as the reactive groups are not naturally present in most biological systems.[2][4] |
| Bond Stability | Stable amide bond.[][5][6] | Stable thioether bond, but can be susceptible to retro-Michael addition in the presence of high concentrations of other thiols.[5][7] | Highly stable and irreversible triazole ring.[2] |
| Side Reactions | Susceptible to hydrolysis in aqueous solutions. Can also react with other nucleophiles like serine, threonine, and tyrosine under certain conditions.[6][8] | The maleimide ring can undergo hydrolysis at pH values above 7.5, rendering it unreactive towards thiols.[3][7] | Minimal side reactions due to the bioorthogonal nature of the reactants.[4] |
| Catalyst Requirement | None | None | Copper(I) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC); None for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][9][10] |
Visualizing the Labeling Chemistries
To better understand the underlying mechanisms, the following diagrams illustrate the chemical reactions involved in each labeling strategy.
References
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Testing of 6-TAMRA Labeled Antibodies
For researchers, scientists, and drug development professionals, ensuring the specificity of labeled antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methodologies for testing the cross-reactivity of antibodies labeled with 6-Carboxytetramethylrhodamine (6-TAMRA), a commonly used fluorescent dye. We delve into experimental protocols, present comparative data for alternative fluorophores, and offer visualizations to clarify complex workflows and signaling pathways.
Performance Comparison of Fluorescent Dyes
While this compound is a widely used fluorophore, several alternatives are available, each with distinct photophysical properties that can impact assay performance. The choice of dye can affect not only the signal intensity but also the potential for non-specific interactions. Below is a comparison of this compound with other popular fluorescent dyes.
| Feature | This compound | FITC (Fluorescein) | Alexa Fluor™ 555 | Cy®3 |
| Excitation Max (nm) | ~546 | ~494 | ~555 | ~550 |
| Emission Max (nm) | ~579 | ~520 | ~565 | ~570 |
| Brightness | Moderate | Moderate | High | High |
| Photostability | Good | Poor | Excellent | Good |
| pH Sensitivity | Low | High | Low | Low |
| Cross-Reactivity Potential | Data Needed | Can increase non-specific binding | Generally low | Moderate |
This table summarizes general characteristics. Performance can vary depending on the antibody, conjugation method, and experimental conditions.
Experimental Protocols for Cross-Reactivity Testing
A thorough assessment of cross-reactivity involves multiple experimental approaches. Here, we provide detailed protocols for key immunoassays.
Antibody Labeling with this compound NHS Ester
Objective: To covalently couple this compound to the primary amines of an antibody.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS ester (succinimidyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1M Sodium Bicarbonate buffer, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
PBS, pH 7.4
Procedure:
-
Prepare this compound solution: Dissolve this compound NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Adjust antibody solution pH: Add 1/10th volume of 1M sodium bicarbonate buffer to the antibody solution.
-
Labeling reaction: Add a 10 to 20-fold molar excess of the reactive dye to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 546 nm.
Cross-Reactivity Testing using Protein Microarrays
Objective: To screen a this compound labeled antibody against a large panel of potential off-target proteins.
Materials:
-
Protein microarray slides
-
This compound labeled antibody
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Fluorescent microarray scanner
Procedure:
-
Blocking: Block the protein microarray slide with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Dilute the this compound labeled antibody to the desired concentration in blocking buffer and incubate with the microarray for 1-2 hours at room temperature.
-
Washing: Wash the slide three times with wash buffer for 5 minutes each.
-
Drying: Dry the slide by centrifugation or with a gentle stream of nitrogen.
-
Scanning: Scan the microarray using a fluorescent scanner with appropriate excitation and emission filters for this compound.
-
Data Analysis: Analyze the scanned image to identify any off-target binding events. The signal intensity on each protein spot corresponds to the binding affinity of the labeled antibody.
Quantitative Western Blotting
Objective: To quantify the binding of a this compound labeled antibody to the target protein and potential cross-reactive proteins in a complex mixture.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer
-
This compound labeled primary antibody
-
Fluorescent imaging system
Procedure:
-
Protein Separation: Separate proteins from different lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound labeled antibody overnight at 4°C.
-
Washing: Wash the membrane extensively with wash buffer.
-
Imaging: Acquire fluorescent images of the blot using an imaging system capable of detecting this compound fluorescence.
-
Analysis: Quantify the band intensities for the target protein and any off-target bands across different lysates.
Immunohistochemistry (IHC)
Objective: To assess the binding of a this compound labeled antibody to different cell types and structures within a tissue section.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Antigen retrieval buffer
-
Blocking solution
-
This compound labeled primary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Blocking: Block non-specific binding sites.
-
Primary Antibody Incubation: Incubate with the this compound labeled antibody.
-
Washing: Wash the sections with wash buffer.
-
Counterstaining and Mounting: Mount the slides with a mounting medium containing DAPI to visualize nuclei.
-
Imaging: Acquire fluorescent images using a microscope equipped with filters for DAPI and this compound. Analyze for specific staining of the target structure and any unexpected staining in other cells or tissues.
Flow Cytometry
Objective: To evaluate the specificity of a this compound labeled antibody on a mixed population of cells.
Materials:
-
Single-cell suspension of target and non-target cells
-
FACS buffer (e.g., PBS with 2% FBS)
-
This compound labeled primary antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash with FACS buffer.
-
Staining: Incubate the cells with the this compound labeled antibody.
-
Washing: Wash the cells to remove unbound antibody.
-
Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the this compound channel for each cell population.
-
Analysis: Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity for both target and non-target cell populations.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the underlying biological concepts, we provide the following diagrams generated using Graphviz (DOT language).
Caption: Workflow for labeling an antibody with this compound NHS ester.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Caption: Intended vs. potential off-target signaling pathways.
Conclusion
Thorough cross-reactivity testing is a critical step in the validation of any labeled antibody. By employing a combination of the experimental approaches detailed in this guide, researchers can confidently assess the specificity of their this compound labeled antibodies. While this compound remains a viable option for many applications, it is prudent to consider alternative fluorophores, such as the Alexa Fluor™ series, which may offer superior performance in terms of brightness, photostability, and reduced potential for non-specific binding. The selection of the most appropriate fluorescent label should be guided by the specific requirements of the assay and validated through rigorous cross-reactivity testing to ensure the generation of high-quality, reliable data.
Single-Isomer vs. Mixed-Isomer 6-TAMRA: A Guide to Reproducibility in Fluorescent Labeling
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the choice between single-isomer and mixed-isomer dyes is critical for ensuring experimental reproducibility. This guide provides a comprehensive comparison of single-isomer and mixed-isomer 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA), a widely used orange-red fluorophore, with a focus on how isomeric purity impacts the consistency and reliability of experimental results. While pure isomers are often preferred for applications where reproducibility is paramount, this preference is largely based on qualitative understanding rather than extensive quantitative data.[1] This guide will delve into the known differences, provide a detailed experimental protocol to quantify reproducibility, and illustrate the key workflows and concepts.
Impact of Isomeric Purity on Experimental Outcomes
The fundamental difference between single-isomer and mixed-isomer this compound lies in the attachment point of the reactive carboxyl group on the rhodamine core. Mixed isomers contain both the 5- and 6-isomers, leading to a heterogeneous population of labeled biomolecules. This seemingly minor positional difference can have significant downstream effects on the biological properties and analytical behavior of the resulting conjugates.[1]
Key Considerations:
-
Chromatographic Separation: A significant advantage of using single-isomer this compound is the improved resolution during High-Performance Liquid Chromatography (HPLC) purification of labeled peptides and nucleotides. The heterogeneity of mixed-isomer conjugates can lead to broadened peaks or the appearance of closely migrating species, complicating purification and characterization.
-
Biological Activity: The precise location of the dye molecule can influence the biological activity of a labeled peptide or protein. For sensitive assays, the undefined nature of mixed-isomer labeling can introduce variability in biological interactions.
-
Fluorescence Resonance Energy Transfer (FRET): In FRET-based assays, the distance and orientation between donor and acceptor fluorophores are critical. The defined structure of single-isomer labeled molecules can lead to more consistent and reproducible FRET efficiency measurements.
The logical relationship between isomeric purity and experimental outcomes can be visualized as a cascade of effects, where the initial choice of dye impacts purification, characterization, and ultimately the reliability of the final results.
Quantitative Comparison of Single-Isomer vs. Mixed-Isomer this compound
While the qualitative benefits of single-isomer this compound are well-recognized, publicly available quantitative data directly comparing the reproducibility of single versus mixed isomers is scarce. The following tables summarize the expected outcomes and provide a framework for generating such data.
Table 1: Expected Qualitative Differences
| Feature | Single-Isomer this compound | Mixed-Isomer this compound | Rationale |
| Product Homogeneity | High | Low | Single isomer results in a structurally defined labeled product. |
| HPLC Purification | Easier, sharper peaks | More complex, broader or split peaks | Homogeneous product leads to better chromatographic behavior. |
| Reproducibility | High | Lower | Consistent product characteristics lead to more reproducible results. |
| Cost | Higher | Lower | Additional purification steps are required to isolate a single isomer. |
Table 2: Framework for Quantitative Reproducibility Assessment
| Parameter | Metric | Expected Outcome for Single-Isomer this compound | Expected Outcome for Mixed-Isomer this compound |
| Labeling Efficiency | Mean and Standard Deviation of Degree of Labeling (DOL) | Lower Standard Deviation | Higher Standard Deviation |
| Fluorescence Intensity | Coefficient of Variation (CV) of fluorescence intensity across batches | Lower CV | Higher CV |
| HPLC Analysis | Peak Width at Half Height (PWHH) and Tailing Factor | Smaller PWHH, Tailing Factor closer to 1 | Larger PWHH, Higher Tailing Factor |
| FRET Efficiency | Standard Deviation of FRET efficiency across measurements | Lower Standard Deviation | Higher Standard Deviation |
Experimental Protocol for Comparative Reproducibility Study
To quantitatively assess the reproducibility of single-isomer versus mixed-isomer this compound, the following experimental workflow can be employed. This protocol focuses on the labeling of a model peptide and subsequent analysis.
Materials:
-
Model peptide with a single primary amine for labeling (e.g., a peptide with a single lysine (B10760008) residue or N-terminal amine)
-
Single-isomer this compound, N-hydroxysuccinimide (NHS) ester
-
Mixed-isomer this compound, NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Purification column (e.g., C18 reverse-phase HPLC column)
-
Spectrophotometer
-
Fluorometer
Methodology:
-
Preparation of Stock Solutions:
-
Dissolve the model peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the single-isomer and mixed-isomer this compound NHS esters in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Perform five replicate labeling reactions for both the single-isomer and mixed-isomer this compound.
-
For each replicate, slowly add the dissolved TAMRA NHS ester to the peptide solution to achieve a 10:1 to 20:1 molar ratio of dye to peptide.
-
Incubate the reaction mixtures for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled peptide from each reaction mixture using reverse-phase HPLC with a C18 column.[2]
-
Use a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).[2]
-
Collect the fractions corresponding to the labeled peptide.
-
-
Analysis:
-
Degree of Labeling (DOL): Determine the DOL for each purified sample by measuring the absorbance at 280 nm (for the peptide) and ~555 nm (for TAMRA).
-
Fluorescence Intensity: Measure the fluorescence emission of each sample using a fluorometer with excitation at ~555 nm and emission detection at ~580 nm.
-
HPLC Analysis: Analyze the chromatograms from the purification step to determine the peak width at half height and the tailing factor for the labeled peptide peak in each replicate.
-
-
Data Evaluation:
-
For each group (single-isomer and mixed-isomer), calculate the mean, standard deviation (SD), and coefficient of variation (CV) for the DOL and fluorescence intensity.
-
Calculate the mean and SD for the HPLC peak width and tailing factor for each group.
-
Compare the SD and CV values between the two groups to quantitatively assess reproducibility.
-
Conclusion
The choice between single-isomer and mixed-isomer this compound has a direct impact on the reproducibility of experimental data. While single-isomer reagents come at a higher cost, their use leads to more homogeneous and well-defined bioconjugates. This translates to improved purification efficiency, more consistent analytical results, and ultimately, greater confidence in the experimental outcomes. For research and development applications where precision and reproducibility are critical, the investment in single-isomer this compound is well-justified. The provided experimental protocol offers a robust framework for researchers to quantitatively validate the benefits of using single-isomer dyes in their specific applications.
References
Safety Operating Guide
Proper Disposal of 6-TAMRA: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA) is a critical component of laboratory safety and compliance. Due to its potential hazards, this compound and its derivatives should be treated as hazardous chemical waste. Adherence to proper disposal protocols is essential to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the specific product in use. While some forms of this compound are not classified as hazardous substances, related compounds are known skin and eye irritants that may also cause respiratory irritation. Therefore, it is prudent to handle all forms of this compound as potentially hazardous.
Personal Protective Equipment (PPE) and Handling Guidelines:
| Item | Specification |
| Gloves | Appropriate chemical-resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Ventilation | Use in a well-ventilated area or under a chemical fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and national regulations. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
This includes unused stock solutions, experimental waste, and the first rinse of any contaminated glassware.
-
-
Solid Waste:
-
Place all contaminated solid materials, such as gloves, pipette tips, centrifuge tubes, and paper towels, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or glass slides, must be disposed of in a designated, puncture-resistant sharps container.
-
2. Labeling and Storage:
-
Immediately upon adding waste, affix a hazardous waste tag to the container.
-
The label must include:
-
The full chemical name: "6-Carboxytetramethylrhodamine (this compound)"
-
Associated hazards (e.g., "Potential Irritant")
-
The accumulation start date
-
The principal investigator's name and lab location
-
-
Keep waste containers securely closed except when adding waste.
-
Store waste in a designated satellite accumulation area, such as a chemical fume hood or a designated cabinet, away from incompatible materials.
-
Utilize secondary containment for all liquid waste containers to prevent spills.
3. Disposal of Empty Containers:
-
To be considered non-hazardous, empty this compound containers must be triple-rinsed.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses can be disposed of down the drain.
-
After triple-rinsing and air-drying, deface or remove the original label and dispose of the container in the appropriate recycling or trash receptacle.
4. Request for Waste Pickup:
-
Once a waste container is full (do not exceed 80% capacity) or reaches the institutional time limit for storage, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Accidental Release Measures
In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth) and collect it into a suitable container for disposal as hazardous waste. Ensure the cleanup area is well-ventilated.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe disposal of different types of this compound waste.
Essential Safety and Logistics for Handling 6-TAMRA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling fluorescent dyes such as 6-Carboxytetramethylrhodamine (6-TAMRA). Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to minimize risks and maintain a safe working environment. While specific occupational exposure limits for this compound have not been established, a comprehensive safety strategy based on the precautionary principle is essential.[1]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are the first line of defense against potential exposure to this compound. Although some safety data sheets (SDS) indicate that certain derivatives of TAMRA are not classified as hazardous substances, others are identified as potential skin, eye, and respiratory irritants.[2][3] Therefore, a conservative approach to PPE is recommended.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing, such as during bulk handling or spill cleanup. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves are commonly used for handling fluorescent dyes.[2] Since specific breakthrough time data for this compound is not readily available, it is crucial to inspect gloves for any signs of degradation and to change them immediately after any suspected contact. For prolonged or high-risk procedures, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Chemical-Resistant Apron | Recommended for procedures with a higher risk of spills or splashes. | |
| Respiratory Protection | N95 Respirator or equivalent | Should be used when handling the solid powder form of this compound to avoid inhalation of dust particles.[4] A fume hood should be utilized whenever possible, especially when working with volatile solvents. |
Operational Plan for Handling this compound
A structured operational plan ensures that this compound is handled safely from receipt to disposal.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the product is correctly labeled.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Recommended storage temperatures are typically -20°C for long-term storage.[3][5][6]
-
Preparation:
-
Read the Safety Data Sheet (SDS) thoroughly before use.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or preparing stock solutions.
-
Don appropriate PPE as outlined in the table above.
-
-
Handling and Use:
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
Ensure proper ventilation during cleanup.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Waste Classification: All materials contaminated with this compound, including unused solutions, pipette tips, gloves, and other disposable labware, should be treated as hazardous chemical waste.[1]
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, should be disposed of in a designated sharps container.[1]
-
Final Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal environmental regulations.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. etad.com [etad.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers. [stacks.cdc.gov]
- 5. ibisscientific.com [ibisscientific.com]
- 6. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 7. labinsights.nl [labinsights.nl]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
